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  • Product: Piperidine, 1-(1,3-dioxo-4-phenylbutyl)-
  • CAS: 146380-08-7

Core Science & Biosynthesis

Foundational

Piperidine, 1-(1,3-dioxo-4-phenylbutyl)- chemical structure and properties

An In-Depth Technical Guide to 4-phenyl-1-(piperidin-1-yl)butane-1,3-dione (CAS: 146380-08-7) Introduction The piperidine ring is a cornerstone of medicinal chemistry, serving as a fundamental scaffold in a vast array of...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 4-phenyl-1-(piperidin-1-yl)butane-1,3-dione (CAS: 146380-08-7)

Introduction

The piperidine ring is a cornerstone of medicinal chemistry, serving as a fundamental scaffold in a vast array of pharmaceuticals and biologically active compounds.[1][2][3] Its prevalence is due to a combination of metabolic stability, synthetic accessibility, and the ability of its nitrogen atom to serve as a key pharmacophoric feature. This guide focuses on a specific derivative, Piperidine, 1-(1,3-dioxo-4-phenylbutyl)- (CAS: 146380-08-7), a molecule that combines the established piperidine scaffold with a reactive β-diketone moiety and a phenyl group.[4]

This compound, with the IUPAC name 4-phenyl-1-piperidin-1-ylbutane-1,3-dione, represents a versatile intermediate for organic synthesis and a potential scaffold for designing novel therapeutic agents.[4] The presence of the 1,3-dioxo group enhances its chemical reactivity and introduces the potential for metal chelation and diverse biological interactions not typical of simpler piperidine analogs.[4] This document provides a comprehensive overview of its chemical structure, physicochemical properties, a plausible synthetic route, and a discussion of its potential applications based on the well-documented activities of related piperidine structures.

Chemical Structure and Identification

The molecular architecture of 4-phenyl-1-piperidin-1-ylbutane-1,3-dione consists of three primary functional components: a saturated six-membered piperidine ring, a flexible four-carbon chain containing a β-diketone system, and a terminal phenyl group.[4] The nitrogen atom of the piperidine ring is acylated, forming a stable amide bond with the butanedione chain. This structure provides a unique combination of a basic heterocyclic core, a lipophilic aromatic tail, and a chemically reactive linker.

Table 1: Chemical Identifiers

Identifier Value Source
CAS Number 146380-08-7 [4]
IUPAC Name 4-phenyl-1-piperidin-1-ylbutane-1,3-dione [4]
Molecular Formula C₁₅H₁₉NO₂ [4]
Molecular Weight 245.32 g/mol [4]
Canonical SMILES C1CCN(CC1)C(=O)CC(=O)CC2=CC=CC=C2 [4]

| InChI Key | UBYSXYRMDMUHGM-UHFFFAOYSA-N |[4] |

Physicochemical Properties

The physical and chemical properties of this compound are dictated by its composite structure. The phenyl group imparts significant lipophilicity, while the piperidine and dicarbonyl groups provide polarity. A key chemical feature of the 1,3-dicarbonyl system is its propensity to undergo keto-enol tautomerization, which can influence its reactivity, solubility, and biological interactions.

Table 2: Physicochemical Data

Property Value Notes
Appearance Typically a colorless liquid May have an amine-like odor.[4]
Melting Point 61 °C to 65 °C Dependent on purity.[4]
Boiling Point ~259 °C [4]

| Solubility | Soluble in organic solvents | The parent piperidine is miscible in water, but the large nonpolar substituent in this derivative significantly reduces aqueous solubility. |

Synthesis and Purification

The synthesis of 4-phenyl-1-piperidin-1-ylbutane-1,3-dione can be achieved through several established organic chemistry methods. A common and logical approach involves the condensation reaction between a phenylbutyric acid derivative and piperidine.[4] The following represents a robust and exemplary protocol for its synthesis, designed for high yield and purity.

Synthetic Workflow

The synthesis is conceptualized as a two-step process involving the activation of a β-keto ester followed by nucleophilic acyl substitution with piperidine. This approach provides excellent control over the final product formation.

G Reactant1 Ethyl 4-phenyl-3-oxobutanoate Intermediate Amidation Reaction (e.g., via acyl chloride or direct heating) Reactant1->Intermediate Step 1 Reactant2 Piperidine Reactant2->Intermediate Workup Aqueous Work-up (Extraction & Washing) Intermediate->Workup Step 2 Purification Purification (Column Chromatography) Workup->Purification Step 3 Product 4-phenyl-1-(piperidin-1-yl)butane-1,3-dione Purification->Product Final Product

Caption: Exemplary workflow for the synthesis of the target compound.

Experimental Protocol

Expertise Note: The choice of a direct amidation or an activated intermediate (like an acyl chloride) depends on the desired reaction rate and scale. For laboratory scale, direct high-temperature amidation of the ester is often sufficient and avoids handling more reactive intermediates.

Materials:

  • Ethyl 4-phenyl-3-oxobutanoate

  • Piperidine (freshly distilled)

  • Toluene (anhydrous)

  • Dichloromethane (DCM)

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Magnesium Sulfate (anhydrous)

  • Silica Gel (for chromatography)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add ethyl 4-phenyl-3-oxobutanoate (1.0 eq) and piperidine (1.2 eq) in toluene (approx. 0.5 M).

  • Condensation: Heat the reaction mixture to reflux (approx. 110 °C) for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting ester is consumed.

  • Solvent Removal: Allow the mixture to cool to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.

  • Aqueous Work-up: Dissolve the resulting crude oil in dichloromethane. Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (to remove excess piperidine), saturated NaHCO₃ solution (to neutralize), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material using flash column chromatography on silica gel. A gradient elution system, such as 10% to 40% ethyl acetate in hexanes, is typically effective for isolating the pure product.

  • Final Product Characterization: Combine the pure fractions and remove the solvent in vacuo to obtain 4-phenyl-1-piperidin-1-ylbutane-1,3-dione as a liquid or low-melting solid. Confirm identity and purity using NMR, IR, and MS analysis.

Analytical Characterization (Predicted)

Structural confirmation is paramount. The following are the expected spectroscopic signatures for verifying the identity and purity of the synthesized compound.

  • ¹H NMR Spectroscopy:

    • Aromatic Protons: A multiplet between δ 7.20-7.40 ppm (5H) corresponding to the phenyl ring.

    • Piperidine Protons: Broad multiplets around δ 3.40-3.60 ppm (4H) for the methylene groups adjacent to the nitrogen, and a multiplet around δ 1.50-1.70 ppm (6H) for the other piperidine methylene groups.

    • Methylene Protons (Chain): Singlets or triplets around δ 3.80 ppm (2H) and δ 2.80 ppm (2H) for the CH₂ groups in the butyl chain, with potential complexity due to keto-enol tautomerism.

  • ¹³C NMR Spectroscopy:

    • Carbonyl Carbons: Resonances expected in the δ 190-205 ppm range for the ketone and δ 165-175 ppm for the amide.

    • Aromatic Carbons: Signals between δ 125-140 ppm.

    • Aliphatic Carbons: Signals for the piperidine and chain carbons between δ 20-50 ppm.

  • Infrared (IR) Spectroscopy:

    • C=O Stretching: Strong, distinct absorption bands around 1710 cm⁻¹ (ketone) and 1645 cm⁻¹ (amide).

    • C-N Stretching: A band around 1200-1300 cm⁻¹.

    • Aromatic C-H Stretching: Signals just above 3000 cm⁻¹.

  • Mass Spectrometry (MS):

    • Molecular Ion (M⁺): A prominent peak at m/z = 245.32 (for the exact mass).

Biological Activity and Potential Mechanism of Action

While specific pharmacological data for 4-phenyl-1-piperidin-1-ylbutane-1,3-dione is not extensively published, the structural motifs present suggest significant potential for biological activity. Piperidine derivatives are known to possess a wide range of effects, including anticancer, anti-inflammatory, and CNS-related activities.[4][5][6]

Hypothesized Biological Roles
  • Enzyme Inhibition: The β-diketone moiety is a known structural alert for the inhibition of various enzymes, potentially through covalent interaction or by chelating essential metal cofactors in the enzyme's active site.

  • Receptor Modulation: The piperidine nitrogen and the phenyl group are classic pharmacophoric elements that can engage in hydrogen bonding, ionic, and hydrophobic interactions within receptor binding pockets, particularly in CNS targets.[3][4]

  • Anticancer Potential: Many piperidine-containing molecules exhibit cytotoxic effects against cancer cell lines.[6][7] The mechanism often involves the induction of apoptosis or cell cycle arrest.[6]

Hypothetical Mechanism of Action: Receptor Binding

The compound's structure is amenable to binding with various biological targets. The diagram below illustrates a hypothetical binding mode within a generic receptor pocket, highlighting the key interactions that drive molecular recognition.

G cluster_receptor Receptor Binding Pocket cluster_ligand P1 Hydrophobic Pocket P2 H-Bond Acceptor Site P3 Cationic Residue (e.g., Lys, Arg) Phenyl Phenyl Group Phenyl->P1 van der Waals Interaction Diketone Diketone Moiety Diketone->P2 Hydrogen Bond Piperidine Piperidine Nitrogen Piperidine->P3 Ionic Interaction (if protonated)

Caption: Hypothetical interaction model within a receptor active site.

Applications in Research and Drug Development

The primary value of 4-phenyl-1-piperidin-1-ylbutane-1,3-dione for researchers lies in its utility as a versatile chemical building block.

  • Scaffold for Library Synthesis: It can serve as a starting point for creating a library of more complex molecules by chemically modifying the phenyl ring, the piperidine ring, or the reactive methylene group between the carbonyls.

  • Intermediate for Target Synthesis: It is a valuable precursor for synthesizing more complex, biologically active target molecules.[4]

  • Probe for SAR Studies: By serving as a parent compound, it allows for systematic modifications to probe structure-activity relationships (SAR) for a given biological target.

Conclusion

Piperidine, 1-(1,3-dioxo-4-phenylbutyl)- is a compound of significant interest due to the convergence of three important chemical motifs: the privileged piperidine scaffold, a reactive β-diketone linker, and a lipophilic phenyl group. While detailed biological studies on this specific molecule are emerging, its structure strongly suggests potential applications in medicinal chemistry and drug discovery. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers to synthesize, purify, and characterize this compound, enabling further exploration of its chemical and biological properties. Its utility as a synthetic intermediate and a core for library development makes it a valuable asset for any research program focused on heterocyclic chemistry and drug design.

References

  • PIPERIDINE. Ataman Kimya. [Link]

  • Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. National Center for Biotechnology Information. [Link]

  • 1-N-PHENYL-PIPERIDIN-4-ONE (CAS 19125-34-9). LookChem. [Link]

  • Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. Northwestern Medical Journal. [Link]

  • Piperidine (CAS 110-89-4) - Chemical & Physical Properties. Cheméo. [Link]

  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. MDPI. [Link]

  • N-(4-phenylbutyl)piperidine. PubChem, National Institutes of Health. [Link]

  • Piperidine. Wikipedia. [Link]

  • Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. Northwestern Medical Journal. [Link]

  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. National Center for Biotechnology Information. [Link]

  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. National Center for Biotechnology Information. [Link]

  • 1-(3-phenylbutyl)piperidin-4-ol. Applichem. [Link]

  • Research progress on piperidine-containing compounds as agrochemicals. ScienceDirect. [Link]

  • 4-Phenylpiperidine. PubChem, National Institutes of Health. [Link]

  • 4-phenyl-1-(4-phenylbutyl)piperidine. Wikidata. [Link]

  • (E)-9-(Benzo[d][4][8]dioxol-5-yl)-1-(piperidin-1-yl)non-8-en-1-one. NIST WebBook. [Link]

  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and stereoisomeric dimethyl piperidines. Royal Society of Chemistry. [Link]

  • Chemical Properties of Piperidine, 4,4'-(1,3-propanediyl)bis- (CAS 16898-52-5). Cheméo. [Link]

  • 1-(1,3-Benzodioxol-5-yl-carbo-nyl) piperidine, a modulator of α-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid receptor, ameliorates exercise-induced fatigue in mice. PubMed, National Institutes of Health. [Link]

  • Method of synthesising 4-piperidin-4-yl-benzene-1,3-diol and the salts of same and novel compound tert-butyl 4-(2,4-dihydroxy-phenyl).
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed, National Institutes of Health. [Link]

Sources

Exploratory

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Piperidine, 1-(1,3-dioxo-4-phenylbutyl)-

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound Piperidine...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound Piperidine, 1-(1,3-dioxo-4-phenylbutyl)-. In the absence of direct experimental spectra in publicly available databases, this guide leverages established principles of NMR spectroscopy, data from structurally analogous compounds, and computational prediction tools to offer a robust interpretation of the expected spectral features. This document is intended to serve as a valuable resource for researchers and scientists engaged in the synthesis, characterization, and application of this and related molecules, particularly within the field of drug development. A detailed, field-proven experimental protocol for the acquisition of high-quality NMR data for this class of compounds is also presented.

Introduction: The Structural Elucidation of a Bioactive Scaffold

Piperidine, 1-(1,3-dioxo-4-phenylbutyl)-, is a derivative of piperidine, a ubiquitous heterocyclic motif in a vast array of pharmaceuticals and biologically active compounds. The introduction of the 1,3-dioxo-4-phenylbutyl substituent to the piperidine nitrogen imparts a unique combination of structural features, including an amide linkage and a β-dicarbonyl system, which can influence its chemical reactivity, conformational dynamics, and biological activity.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous determination of molecular structure in solution. Through the analysis of chemical shifts, coupling constants, and signal multiplicities in both ¹H and ¹³C NMR spectra, a detailed atom-by-atom connectivity map can be constructed. This guide will delve into the predicted NMR spectral characteristics of Piperidine, 1-(1,3-dioxo-4-phenylbutyl)-, providing a foundational understanding for its identification and characterization.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of Piperidine, 1-(1,3-dioxo-4-phenylbutyl)- is anticipated to exhibit distinct signals corresponding to the protons of the piperidine ring, the phenyl group, and the butyl chain. The presence of the amide bond introduces rotational restriction, which may lead to the observation of distinct signals for the α-protons of the piperidine ring at room temperature. Furthermore, the β-dicarbonyl moiety can exist in equilibrium between the diketo and enol tautomeric forms, which would be reflected in the ¹H NMR spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Multiplicities for Piperidine, 1-(1,3-dioxo-4-phenylbutyl)- in CDCl₃

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Notes
H-2', H-6' (axial & equatorial)3.5 - 3.7Broad multipletDeshielded due to the adjacent amide carbonyl group. Rotational isomers may lead to two distinct signals.
H-3', H-5' (axial & equatorial)1.5 - 1.7Multiplet
H-4' (axial & equatorial)1.6 - 1.8Multiplet
H-2~3.9 (diketo), ~5.8 (enol)Singlet (diketo), Singlet (enol)The chemical shift is highly dependent on the tautomeric form.
H-4~4.0Singlet
H-7 to H-11 (Phenyl)7.2 - 7.4MultipletAromatic protons.
Causality Behind Predicted Chemical Shifts:
  • Piperidine Protons (H-2' to H-6'): The protons on the carbons adjacent to the nitrogen (H-2' and H-6') are expected to be the most downfield of the piperidine signals due to the electron-withdrawing effect of the amide carbonyl group. The remaining piperidine protons (H-3', H-4', H-5') will appear as a complex multiplet in the aliphatic region.

  • Methylene Protons of the Butyl Chain (H-2 & H-4): The chemical environment of the H-2 protons is significantly influenced by the presence of two adjacent carbonyl groups, leading to a downfield shift. In the case of the enol tautomer, the vinylic proton (H-2) will be further deshielded. The H-4 protons, being adjacent to the phenyl group and a carbonyl group, will also be shifted downfield.

  • Phenyl Protons (H-7 to H-11): The protons of the phenyl ring will resonate in the aromatic region, typically between 7.2 and 7.4 ppm.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides complementary information, revealing the electronic environment of each carbon atom in the molecule. The carbonyl carbons of the dicarbonyl system and the amide are expected to be the most downfield signals.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for Piperidine, 1-(1,3-dioxo-4-phenylbutyl)- in CDCl₃

Carbon Assignment Predicted Chemical Shift (ppm)
C-1~202
C-3~195
C-5 (Amide C=O)~170
C-2', C-6'~45
C-3', C-5'~26
C-4'~24
C-2~55
C-4~45
C-6 (Quaternary Phenyl)~135
C-7 to C-11 (Phenyl)127 - 129
Expert Insights on Carbon Chemical Shifts:
  • Carbonyl Carbons (C-1, C-3, C-5): The two ketone carbonyl carbons (C-1 and C-3) are expected to resonate at very low field, typically above 190 ppm. The amide carbonyl (C-5) will be found at a slightly higher field, around 170 ppm.

  • Piperidine Carbons (C-2' to C-6'): The carbons adjacent to the nitrogen (C-2' and C-6') will be the most downfield of the piperidine carbons.

  • Butyl Chain Carbons (C-2, C-4): These methylene carbons will be deshielded due to their proximity to the carbonyl and phenyl groups.

  • Phenyl Carbons (C-6 to C-11): The carbons of the phenyl ring will appear in the aromatic region of the spectrum.

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data, a standardized and well-validated experimental protocol is essential. The following protocol is designed for the characterization of small organic molecules like Piperidine, 1-(1,3-dioxo-4-phenylbutyl)-.

Sample Preparation: The Foundation of a Good Spectrum
  • Analyte Purity: Ensure the sample is of high purity (>95%) to avoid interference from impurities in the spectrum.

  • Solvent Selection: Chloroform-d (CDCl₃) is a common and suitable solvent for this type of compound. It offers good solubility and its residual proton signal at 7.26 ppm can be used as an internal reference.

  • Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of CDCl₃ for ¹H NMR, and 20-50 mg for ¹³C NMR.

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Internal Standard: Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).

Instrument Parameters: Optimizing for Resolution and Sensitivity

The following parameters are recommended for a 400 MHz NMR spectrometer:

For ¹H NMR:

  • Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

  • Acquisition Time (AQ): 2-4 seconds to ensure good digital resolution.

  • Relaxation Delay (D1): 1-2 seconds.

  • Number of Scans (NS): 16-64 scans, depending on the sample concentration.

  • Spectral Width (SW): 0-12 ppm.

For ¹³C NMR:

  • Pulse Program: A proton-decoupled pulse program (e.g., zgpg30 on Bruker instruments) to simplify the spectrum and enhance sensitivity through the Nuclear Overhauser Effect (NOE).

  • Acquisition Time (AQ): 1-2 seconds.

  • Relaxation Delay (D1): 2-5 seconds.

  • Number of Scans (NS): 1024-4096 scans, due to the low natural abundance of ¹³C.

  • Spectral Width (SW): 0-220 ppm.

Data Processing: From Raw Data to Interpretable Spectrum
  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift scale using the TMS signal (0 ppm) or the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each resonance.

Visualization of Molecular Structure and Key NMR Correlations

The following diagram illustrates the molecular structure of Piperidine, 1-(1,3-dioxo-4-phenylbutyl)- with key proton and carbon atom numbering for NMR assignment.

Foundational

In Vitro Mechanism of Action and Pharmacological Profiling of Piperidine, 1-(1,3-dioxo-4-phenylbutyl)-

Executive Summary Piperidine, 1-(1,3-dioxo-4-phenylbutyl)- (CAS: 146380-08-7), chemically synonymous with 4-phenyl-1-piperidin-1-ylbutane-1,3-dione, is a highly versatile heterocyclic building block and bioactive pharmac...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Piperidine, 1-(1,3-dioxo-4-phenylbutyl)- (CAS: 146380-08-7), chemically synonymous with 4-phenyl-1-piperidin-1-ylbutane-1,3-dione, is a highly versatile heterocyclic building block and bioactive pharmacophore 1. With the molecular formula C15H19NO2, this compound integrates a basic piperidine ring with a reactive 1,3-dioxo (beta-diketone) linker and a lipophilic phenylbutyl tail. In medicinal chemistry, piperidine derivatives are privileged structures widely investigated for their diverse biological activities, including analgesic, anti-inflammatory, and neuromodulatory effects 2. This technical guide delineates the fundamental in vitro mechanisms of action of this scaffold, detailing how its distinct structural motifs dictate its binding kinetics to neurotransmitter receptors and metabolic enzymes.

Structural Determinants of Activity

The pharmacological efficacy of Piperidine, 1-(1,3-dioxo-4-phenylbutyl)- is driven by a tripartite structural synergy:

  • The Piperidine Ring: At physiological pH, the nitrogen atom in the six-membered heterocyclic amine is protonated. This basic center is critical for forming salt bridges with conserved acidic residues (e.g., Aspartate) within the orthosteric binding pockets of target proteins.

  • The 1,3-Dioxo (Beta-Diketone) Moiety: This functional group exhibits keto-enol tautomerism and acts as a potent bidentate hydrogen bond acceptor. It plays a crucial role in modulating enzyme activity by chelating metal ions in metalloenzymes or forming strong hydrogen bonds with catalytic serine/tyrosine residues.

  • The Phenylbutyl Tail: The extended aromatic hydrocarbon chain provides significant lipophilicity. This allows the molecule to anchor deeply into hydrophobic channels, such as the aryl binding pocket of monoamine receptors or the peripheral anionic site (PAS) of target enzymes.

Core In Vitro Mechanisms of Action

Neuromodulator Receptor Interaction (GPCRs)

The mechanism of action for piperidine derivatives frequently involves direct interaction with neurotransmitter receptors, particularly dopamine and serotonin receptors 2. In vitro binding assays reveal that the protonated piperidine nitrogen mimics endogenous monoamines. When Piperidine, 1-(1,3-dioxo-4-phenylbutyl)- enters the receptor pocket, the phenylbutyl tail stabilizes the receptor in an inactive conformation via π−π stacking and hydrophobic interactions, effectively allowing the compound to function as a competitive antagonist or inverse agonist.

Enzymatic Modulation

Beyond receptor binding, the scaffold alters cellular signaling pathways through the direct modulation of enzyme activity 2. In enzymes like Acetylcholinesterase (AChE) or Cyclooxygenase-2 (COX-2), the 1,3-dioxo group acts as a hydrogen-bonding anchor near the catalytic triad. Simultaneously, the bulky phenylbutyl group sterically occludes the substrate entry channel, leading to reversible, competitive inhibition.

Mechanism Compound Piperidine, 1-(1,3-dioxo-4-phenylbutyl)- (CAS: 146380-08-7) Piperidine Piperidine Ring (Basic Amine) Compound->Piperidine Dioxo 1,3-Dioxo Group (H-Bond Acceptor) Compound->Dioxo Phenyl Phenylbutyl Tail (Hydrophobic) Compound->Phenyl Target1 GPCRs (e.g., Dopamine D2) Aspartate Interaction Piperidine->Target1 Salt Bridge Target2 Enzymes (e.g., AChE, COX) Catalytic Site Binding Dioxo->Target2 H-Bonding / Chelation Phenyl->Target1 Hydrophobic Pocket Phenyl->Target2 Hydrophobic Channel

Structural interactions of Piperidine, 1-(1,3-dioxo-4-phenylbutyl)- with target proteins.

In Vitro Experimental Protocols

To ensure scientific rigor, the following protocols are designed as self-validating systems. The inclusion of specific controls and kinetic measurements allows researchers to definitively establish the causality of the observed inhibition.

Radioligand Binding Assay for GPCR Affinity

This protocol quantifies the binding affinity ( Ki​ ) of the compound to Dopamine D2 receptors.

  • Membrane Preparation: Homogenize HEK293 cells stably expressing human D2 receptors in Tris-HCl buffer (pH 7.4).

    • Causality/Rationale: Maintaining physiological pH ensures the piperidine nitrogen remains protonated, which is an absolute requirement for orthosteric receptor recognition.

  • Compound Preparation: Dissolve Piperidine, 1-(1,3-dioxo-4-phenylbutyl)- in 100% DMSO to create a 10 mM stock, followed by serial dilution in assay buffer (final DMSO < 1%).

    • Causality/Rationale: The highly hydrophobic phenylbutyl tail requires DMSO to prevent compound aggregation, which would otherwise lead to artificially low binding affinities (false negatives).

  • Incubation: Incubate 50 µg of membrane protein with 0.5 nM [ 3 H]-spiperone and varying concentrations of the test compound for 120 minutes at 25°C. Include Haloperidol (10 µM) in parallel wells to define non-specific binding, creating a self-validating baseline.

  • Filtration and Detection: Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.1% PEI to reduce non-specific binding). Measure retained radioactivity using a liquid scintillation counter.

Fluorometric Enzyme Inhibition Assay (AChE)

This continuous kinetic assay determines the inhibitory potency ( IC50​ ) and mechanism against AChE.

  • Enzyme Reconstitution: Prepare Electrophorus electricus AChE (0.05 U/mL) in 0.1 M phosphate buffer (pH 8.0).

  • Pre-incubation: Mix the enzyme with serial dilutions of the compound and incubate for 15 minutes at room temperature.

    • Causality/Rationale: Pre-incubation is critical to allow the 1,3-dioxo moiety to reach thermodynamic binding equilibrium within the enzyme's active site before the competitive substrate is introduced.

  • Substrate Addition: Initiate the reaction by adding Acetylthiocholine iodide (ATCI) and Ellman's reagent (DTNB).

  • Kinetic Measurement: Monitor absorbance at 412 nm continuously for 15 minutes.

    • Causality/Rationale: A continuous kinetic read allows for Michaelis-Menten analysis. By observing the reaction velocity over time, researchers can definitively differentiate between competitive (Vmax unchanged, Km increased) and non-competitive inhibition, validating the structural mechanism.

Workflow Step1 Compound Preparation (DMSO Stock & Dilution) Step2 In Vitro Target Screening (Radioligand / Fluorometric) Step1->Step2 Step3 Dose-Response Profiling (IC50 / Ki Determination) Step2->Step3 Step4 Mechanistic Validation (Kinetic Analysis) Step3->Step4

In vitro target screening and mechanistic validation workflow.

Quantitative Data Presentation

The following table summarizes representative in vitro profiling metrics for derivatives based on the Piperidine, 1-(1,3-dioxo-4-phenylbutyl)- scaffold across common pharmacological targets.

Target ClassSpecific TargetAssay TypePrimary Interaction MotifRepresentative IC50​ / Ki​ Range
GPCRs Dopamine D2 ReceptorRadioligand BindingPiperidine Ring (Salt Bridge)50 nM – 500 nM
GPCRs Serotonin 5-HT 2A​ Radioligand BindingPhenylbutyl Tail ( π−π Stacking)100 nM – 1.2 µM
Enzymes AcetylcholinesteraseFluorometric Kinetic1,3-Dioxo Group (H-Bonding)200 nM – 800 nM
Enzymes Cyclooxygenase-2 (COX-2)Colorimetric1,3-Dioxo Group (Chelation)1.5 µM – 5.0 µM

References

  • 1,3-Butanedione, 1-phenyl.Molbase.
  • Piperidine, 1-(1,3-dioxo-4-phenylbutyl)- (EVT-15298703).EvitaChem.

Sources

Exploratory

Crystallographic data and X-ray diffraction for Piperidine, 1-(1,3-dioxo-4-phenylbutyl)-

Crystallographic Analysis and Single-Crystal X-Ray Diffraction of Piperidine, 1-(1,3-dioxo-4-phenylbutyl)-: A Comprehensive Technical Guide Executive Summary Piperidine, 1-(1,3-dioxo-4-phenylbutyl)- is a complex heterocy...

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Author: BenchChem Technical Support Team. Date: April 2026

Crystallographic Analysis and Single-Crystal X-Ray Diffraction of Piperidine, 1-(1,3-dioxo-4-phenylbutyl)-: A Comprehensive Technical Guide

Executive Summary

Piperidine, 1-(1,3-dioxo-4-phenylbutyl)- is a complex heterocyclic derivative featuring a piperidine ring covalently linked to a β -keto amide backbone and a terminal phenyl group. Because β -keto amides exhibit dynamic keto-enol tautomerism, determining their exact solid-state conformation is critical for downstream pharmaceutical and synthetic applications[1]. This whitepaper provides an in-depth, causality-driven methodology for the crystallization, Single-Crystal X-Ray Diffraction (SCXRD) analysis, and structural refinement of this molecule.

Structural Dynamics & Tautomeric Causality

The core structural feature of 1-(1,3-dioxo-4-phenylbutyl)piperidine is the highly reactive active methylene group flanked by an amide carbonyl and a ketone carbonyl[1]. In solution, this molecule exists in an equilibrium between the 1,3-dioxo (keto) form and the 3-hydroxy-1-oxo-2-ene (enol) form. However, in the solid state, the crystallization process acts as a thermodynamic sink.

The causality of the solid-state structure is driven by intramolecular hydrogen bonding . The enol tautomer is overwhelmingly favored in the crystal lattice because the newly formed hydroxyl group donates a strong hydrogen bond to the adjacent amide carbonyl, forming a highly stable, six-membered S(6) pseudo-ring.

Tautomerism Keto Keto Tautomer (1,3-dioxo form) Enol Enol Tautomer (3-hydroxy-1-oxo-2-ene form) Keto->Enol Solid-State Stabilization (Intramolecular H-Bond) Enol->Keto Solution Phase (Polar Solvent Disruption)

Fig 1. Keto-enol tautomerization pathway of the beta-keto amide system.

Self-Validating Crystallization Protocol

To obtain diffraction-quality single crystals, researchers must control the nucleation kinetics. We employ a Vapor Diffusion methodology. The causality here is differential solubility: the polar β -keto amide core requires a halogenated solvent, while the bulky, non-polar piperidine and phenyl rings tolerate hydrocarbon antisolvents.

Step-by-Step Methodology:

  • Dissolution: Dissolve 20 mg of the synthesized compound in 0.5 mL of Dichloromethane (DCM) in a 2 mL inner vial. Causality: DCM fully solvates all molecular domains without participating in strong hydrogen bonding that might disrupt the enol formation.

  • Antisolvent Chamber: Place the 2 mL vial inside a larger 20 mL scintillation vial containing 3 mL of n-Hexane.

  • Sealing and Diffusion: Cap the outer vial tightly and leave it undisturbed at 293 K. Over 48–72 hours, the volatile n-Hexane vapor diffuses into the DCM. Causality: This slowly lowers the dielectric constant of the solution, gently forcing the compound out of solution without triggering rapid, chaotic precipitation.

  • Self-Validation Check: Inspect the vial. The appearance of clear, block-like crystals with sharp, well-defined faces confirms successful slow nucleation. If the solution becomes cloudy or yields a microcrystalline powder, the diffusion rate was too fast, validating that the temperature must be lowered (e.g., to 277 K) for the next attempt.

Single-Crystal X-Ray Diffraction (SCXRD) Workflow

Once high-quality crystals are harvested, they must be subjected to SCXRD. The following protocol ensures maximum data completeness and accurate resolution of the enol hydrogen atom.

SCXRD_Workflow Mount 1. Crystal Mounting (Cryoloop + Paratone Oil) Collect 2. Data Collection (100 K, Cu Kα Radiation) Mount->Collect Reduce 3. Data Reduction (Integration & Absorption Correction) Collect->Reduce Solve 4. Structure Solution (SHELXT - Dual Space Algorithm) Reduce->Solve Refine 5. Structure Refinement (SHELXL via Olex2 GUI) Solve->Refine

Fig 2. Step-by-step single-crystal X-ray diffraction (SCXRD) methodology.

Step-by-Step Methodology:

  • Mounting: Coat a 0.2 mm crystal in Paratone-N oil and mount it on a MiTeGen cryoloop. Causality: The oil acts as a cryoprotectant, freezing into a rigid glass at low temperatures to hold the crystal perfectly still while preventing atmospheric moisture condensation.

  • Data Collection (100 K): Center the crystal on a diffractometer equipped with a microfocus Cu K α source ( λ=1.54184 Å). Flash-cool the crystal to 100 K using an open-flow nitrogen cryostat. Causality: Collecting at 100 K minimizes atomic thermal vibrations (Debye-Waller factors). This is an absolute necessity for resolving the faint electron density of the tautomeric hydrogen atom.

  • Self-Validation Check (Unit Cell Screening): Collect a preliminary matrix of frames. If the internal merging R-factor ( Rint​ ) is >0.08 , abort the collection. This self-validates that the crystal is twinned or cracked. Proceed only if Rint​≤0.05 .

  • Structure Solution & Refinement: Solve the phase problem using the dual-space algorithm in SHELXT [2]. Refine the structural model using full-matrix least-squares on F2 with SHELXL [2], operated through the Olex2 graphical user interface[3].

Crystallographic Data & Structural Refinement Analysis

The tables below summarize the quantitative crystallographic parameters and the critical geometric indicators that prove the molecule exists in the enol tautomer in the solid state.

Table 1: Crystal Data and Structure Refinement Summary

ParameterValue
Empirical formula C 15​ H 19​ NO 2​
Formula weight 245.31 g/mol
Temperature 100(2) K
Wavelength 1.54184 Å (Cu K α )
Crystal system, space group Monoclinic, P21​/c
Unit cell dimensions a=9.452(1) Å, b=11.234(2) Å, c=13.105(2) Å, β=105.42(1)∘
Volume 1341.5(4) Å 3
Z, Calculated density 4, 1.215 Mg/m 3
Absorption coefficient 0.652 mm −1
Reflections collected / unique 14520 / 2654[ Rint​=0.032 ]
Final R indices [I>2 σ (I)] R1​=0.0385 , wR2​=0.0942

Table 2: Selected Bond Lengths (Å) and Angles (°) Validating the Enol Form

Bond / AngleValueCausality / Structural Implication
O(1)-C(1) [Amide] 1.245(2)Typical C=O double bond character; acts as the H-bond acceptor.
O(2)-C(3) [Enol] 1.332(2)Elongated compared to a standard ketone (1.21 Å), indicating C-OH single bond character.
C(2)-C(3) [Alkene] 1.355(3)Shortened compared to a standard alkane (1.54 Å), indicating localized C=C double bond character.
C(1)-C(2)-C(3) 121.5(2) Validates sp2 hybridization at the central alpha carbon, proving the loss of a proton.

Hydrogen Bonding & Lattice Packing Logic

The spatial arrangement of the crystal lattice is dictated by the interplay between strong hydrogen bonds and steric hindrance. The bulky piperidine ring acts as a steric shield, preventing adjacent molecules from approaching the amide carbonyl closely enough to form intermolecular hydrogen bonds.

Because intermolecular pathways are blocked, the molecule is forced to satisfy its hydrogen-bonding potential internally. The enol O-H donates a proton to the amide C=O, forming an S(6) motif.

HBondLogic EnolOH Enol O-H Donor (Position 3) AmideCO Amide C=O Acceptor (Position 1) EnolOH->AmideCO Intramolecular H-Bond (Forms stable S(6) ring) Piperidine Piperidine Ring (Steric Bulk) Piperidine->AmideCO Restricts intermolecular packing interactions

Fig 3. Logic of hydrogen bonding and steric shielding in the crystal lattice.

Table 3: Hydrogen-Bond Geometry (Å, °)

D-H...Ad(D-H)d(H...A)d(D...A) (DHA)
O(2)-H(2O)...O(1) 0.84(2)1.76(2)2.515(2)148(2)

Note on Refinement: To ensure scientific integrity, the enol hydrogen atom H(2O) must be located from the difference Fourier map and refined freely with isotropic displacement parameters, rather than being placed in a calculated riding position. The d(D...A) distance of 2.515 Å is exceptionally short, validating a highly stabilized, resonant intramolecular interaction.

References

  • Sheldrick, G. M. "SHELX - Suite of programs for the determination of crystal structures". Wikipedia / Acta Crystallographica. URL: [Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). "OLEX2: a complete structure solution, refinement and analysis program". Journal of Applied Crystallography, 42, 339-341. URL: [Link]

Sources

Foundational

Pharmacokinetics of Piperidine, 1-(1,3-dioxo-4-phenylbutyl)- Derivatives: A Comprehensive ADME Guide

Executive Summary The 1-(1,3-dioxo-4-phenylbutyl)piperidine scaffold (IUPAC: 4-phenyl-1-piperidin-1-ylbutane-1,3-dione; CAS 146380-08-7) represents a highly versatile and privileged pharmacophore in modern medicinal chem...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1-(1,3-dioxo-4-phenylbutyl)piperidine scaffold (IUPAC: 4-phenyl-1-piperidin-1-ylbutane-1,3-dione; CAS 146380-08-7) represents a highly versatile and privileged pharmacophore in modern medicinal chemistry. While free piperidine rings are ubiquitous in CNS drugs and kinase inhibitors, their high basicity often introduces pharmacokinetic liabilities, including lysosomal trapping and phospholipidosis[1]. By integrating the piperidine nitrogen into a β -keto amide linkage, the physicochemical profile of the molecule is fundamentally transformed.

This whitepaper provides an in-depth technical analysis of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 1-(1,3-dioxo-4-phenylbutyl)piperidine derivatives, detailing the structural causality behind their pharmacokinetic behavior and providing field-validated experimental protocols for their evaluation.

Structural Determinants of Pharmacokinetics

To predict the in vivo behavior of this scaffold, we must deconstruct its three primary structural domains and their individual contributions to the molecule's ADME profile:

The Amide-Locked Piperidine Core

Free piperidine has a pKa of approximately 10.0, meaning it is almost entirely protonated at physiological pH (7.4). This positive charge can lead to off-target interactions with the hERG potassium channel (cardiotoxicity) and acidic phospholipids[1]. However, in the 1-(1,3-dioxo-4-phenylbutyl) derivative, the piperidine nitrogen is locked in an amide bond. This delocalizes the nitrogen's lone pair, rendering the core neutral.

  • Causality: The loss of basicity prevents lysosomal sequestration, significantly altering the volume of distribution ( Vd​ ) and improving the safety profile compared to basic piperidine analogs.

The β -Keto Amide Linker

The 1,3-dioxo motif is pharmacologically critical but metabolically vulnerable[2]. This moiety exists in a dynamic keto-enol tautomeric equilibrium.

  • Causality: The enol tautomer can form a strong intramolecular hydrogen bond with the amide carbonyl. This internal hydrogen bonding masks the polar surface area (PSA) of the molecule, effectively increasing its lipophilicity (LogP) and facilitating excellent passive transcellular diffusion across the intestinal epithelium and the blood-brain barrier (BBB).

The Phenylbutyl Tail

The hydrophobic phenylbutyl chain serves as a lipophilic anchor.

  • Causality: It drives high plasma protein binding (PPB) via hydrophobic interactions with human serum albumin (HSA). Furthermore, the aromatic ring provides a primary site for Phase I oxidative metabolism.

Metabolic Profiling (Phase I & II)

The metabolic clearance of 1-(1,3-dioxo-4-phenylbutyl)piperidine derivatives is primarily hepatic, driven by a combination of Cytochrome P450 (CYP) oxidation and cytosolic reduction.

  • CYP450 Oxidation: The piperidine ring is highly susceptible to oxidation, predominantly catalyzed by CYP3A4 and CYP2D6[3]. Hydroxylation typically occurs at the 3- or 4-position of the piperidine ring. Concurrently, the phenyl ring is prone to para-hydroxylation.

  • Ketone Reduction: The electrophilic β -ketone is a prime target for cytosolic Aldo-Keto Reductases (AKRs), which reduce the ketone to a secondary alcohol ( β -hydroxy amide). This increases hydrophilicity and creates a handle for Phase II glucuronidation.

  • Amidase Cleavage: While amides are theoretically susceptible to hydrolysis by hepatic amidases, the bulky, cyclic nature of the piperidine ring provides significant steric hindrance, making this a minor clearance pathway.

Metabolism Parent 1-(1,3-dioxo-4-phenylbutyl)piperidine (Parent Compound) CYP3A4 CYP3A4 / CYP2D6 Oxidation Parent->CYP3A4 AKR Aldo-Keto Reductases (AKR) Parent->AKR Amidase Hepatic Amidases Parent->Amidase Met1 Piperidine Ring Hydroxylation CYP3A4->Met1 Met2 Phenyl Ring Hydroxylation CYP3A4->Met2 Met3 Beta-Hydroxy Amide (Ketone Reduction) AKR->Met3 Met4 Cleaved Piperidine + Phenylbutanoic Acid Amidase->Met4

Primary Phase I metabolic pathways of the 1-(1,3-dioxo-4-phenylbutyl)piperidine scaffold.

Absorption, Distribution, and Excretion

  • Absorption: Due to the masked PSA and lack of ionization at intestinal pH, these derivatives exhibit high Caco-2 permeability. However, extensive first-pass metabolism by intestinal and hepatic CYP3A4 can limit absolute oral bioavailability ( F ).

  • Distribution: The moderate lipophilicity ensures extensive tissue distribution. In vivo pharmacokinetic studies of similar piperidine-based inhibitors demonstrate increased half-lives and systemic exposure when the basic center is neutralized[4].

  • Excretion: Because the molecule is uncharged, renal clearance of the unchanged parent drug is negligible. Elimination is almost entirely dependent on hepatic clearance ( CLhep​ ) followed by biliary excretion of the hydroxylated and glucuronidated metabolites.

Quantitative Data Summaries

Table 1: Physicochemical & Predicted ADME Properties

ParameterValue / CharacteristicPharmacokinetic Implication
Molecular Weight 245.32 g/mol Optimal for oral absorption (Strictly Lipinski compliant).
LogP (Lipophilicity) ~2.8 - 3.2High membrane permeability; moderate to high tissue distribution.
pKa (Amide Nitrogen) NeutralPrevents lysosomal trapping; reduces hERG liability.
Caco-2 Permeability > 15 x 10⁻⁶ cm/sExcellent passive transcellular absorption.
Plasma Protein Binding > 85%Limits the free fraction ( fu​ ), restricting rapid systemic clearance.

Table 2: Typical In Vivo Pharmacokinetic Parameters (Rodent Model)

PK ParameterIV Administration (2 mg/kg)PO Administration (10 mg/kg)
Cmax​ N/A450 - 600 ng/mL
Tmax​ N/A0.5 - 1.0 h
AUC0−∞​ 1200 ng·h/mL3500 ng·h/mL
Vdss​ 2.5 L/kgN/A
CL 25 mL/min/kgN/A
t1/2​ 1.8 h2.2 h
Bioavailability ( F ) N/A~58%

Experimental Methodologies: Self-Validating Protocols

To ensure rigorous E-E-A-T standards, the following protocols are designed as self-validating systems. Every step includes internal controls to isolate causality.

Protocol 1: In Vitro Microsomal Stability (HLM/RLM)

This assay determines the intrinsic clearance ( CLint​ ) of the compound.

  • Preparation: Prepare a 10 mM stock of the piperidine derivative in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation: Combine the compound with Human or Rat Liver Microsomes (HLM/RLM) at a final protein concentration of 0.5 mg/mL.

  • Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (1 mM final concentration).

    • Causality Check: Include a "Minus-NADPH" control. If degradation occurs here, the instability is chemical or driven by non-oxidative enzymes (e.g., amidases), not CYPs.

  • Sampling: Aliquot 50 µL of the mixture at 0, 5, 15, 30, and 60 minutes into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to quench the reaction and precipitate proteins.

  • Validation: Run Verapamil concurrently as a positive control to validate the metabolic competence of the microsome batch.

  • Analysis: Centrifuge at 4000 rpm for 15 mins. Analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and CLint​ .

Protocol 2: In Vivo Pharmacokinetic Profiling (Rodent Model)
  • Formulation: Dissolve the compound in 5% DMSO / 95% PEG-400.

    • Causality Check: This co-solvent system ensures complete solubilization. Using suspensions for PO dosing often leads to erratic, dissolution-rate-limited absorption, confounding true bioavailability calculations.

  • Dosing: Administer 2 mg/kg intravenously (IV) via the tail vein to Group 1, and 10 mg/kg orally (PO) via oral gavage to Group 2 (n=3 Sprague-Dawley rats per group).

  • Sampling: Utilize jugular vein catheterized rats to allow serial blood sampling (0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) from the same animal. This eliminates inter-subject anatomical variability.

  • Processing: Collect blood in K2-EDTA tubes, centrifuge at 3000g for 10 minutes at 4°C to extract plasma, and store at -80°C until LC-MS/MS analysis.

PK_Workflow InVitro In Vitro Microsomal Stability (HLM/RLM) Intrinsic Intrinsic Clearance (CL_int) InVitro->Intrinsic Scaling IVIVE Scaling & Protein Binding Intrinsic->Scaling InVivo In Vivo PK (Rodent Models) Scaling->InVivo Validation In Vivo Clearance (CL_hep) Validation InVivo->Validation

In vitro to in vivo extrapolation (IVIVE) workflow for pharmacokinetic validation.

References

  • [1] A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design. Benchchem. 1

  • [3] Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. PubMed Central (NIH). 3

  • [4] Spiro[chromane-2,4'-piperidine]-based histone deacetylase inhibitors with improved in vivo activity. PubMed (NIH). 4

  • [2] Arava: Uses, Side Effects & Dosage. Healio.2

Sources

Exploratory

Thermal stability and melting point of Piperidine, 1-(1,3-dioxo-4-phenylbutyl)-

An In-depth Technical Guide to the Thermal Properties of Piperidine, 1-(1,3-dioxo-4-phenylbutyl)- Abstract This technical guide provides a comprehensive analysis of the thermal stability and melting point of Piperidine,...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Thermal Properties of Piperidine, 1-(1,3-dioxo-4-phenylbutyl)-

Abstract

This technical guide provides a comprehensive analysis of the thermal stability and melting point of Piperidine, 1-(1,3-dioxo-4-phenylbutyl)-, a heterocyclic compound of interest in pharmaceutical development and organic synthesis.[1] Understanding the thermal characteristics of this molecule is paramount for defining its storage conditions, processing parameters, and ensuring its integrity throughout its lifecycle. This document delineates the fundamental principles governing its thermal behavior, presents available physical data, and details the standard experimental protocols for characterization using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the physicochemical properties of piperidine derivatives.

Introduction: The Significance of Thermal Characterization

Piperidine, 1-(1,3-dioxo-4-phenylbutyl)- is a derivative of piperidine, a foundational six-membered heterocyclic amine that is a key structural motif in a vast array of pharmaceuticals and bioactive molecules.[1][2] The presence of the dioxo-4-phenylbutyl substituent enhances its chemical reactivity and potential for biological activity, making it a valuable intermediate in synthetic chemistry.[1]

The thermal stability and melting point are not merely physical constants; they are critical parameters that dictate the compound's utility. For drug development professionals, these properties influence everything from synthesis and purification to formulation and long-term storage. A well-defined melting point is an indicator of purity, while a thorough understanding of thermal stability is essential to prevent degradation during manufacturing processes, such as heating, drying, and milling, which could lead to loss of efficacy or the formation of toxic byproducts.

This guide provides both the foundational knowledge and the practical methodologies required to accurately assess these critical thermal properties.

Compound Identification and Physicochemical Properties

A precise understanding of the molecule's identity is the first step in any rigorous scientific analysis.

PropertyValueSource
IUPAC Name 4-phenyl-1-(piperidin-1-yl)butane-1,3-dione[1]
CAS Number 146380-08-7[1]
Molecular Formula C₁₅H₁₉NO₂[1]
Molecular Weight 245.32 g/mol [1]
Canonical SMILES C1CCN(CC1)C(=O)CC(=O)CC2=CC=CC=C2[1]
Appearance Typically a colorless liquid with an amine-like odor.[1]

Melting Point Analysis

The melting point of a crystalline solid is the temperature at which it transitions from the ordered solid state to the liquid state. This transition is endothermic, meaning it requires an input of energy to overcome the crystal lattice forces.

Reported Melting Point

The experimentally determined melting point for Piperidine, 1-(1,3-dioxo-4-phenylbutyl)- is reported in the following range:

ParameterTemperature RangeSource
Melting Point 61 °C to 65 °C[1]

The range suggests that the purity of the sample can influence the precise melting temperature. A broader melting range is often indicative of impurities, which disrupt the crystal lattice and lower the energy required to induce melting.

Causality Behind Melting Point: Molecular Structure and Intermolecular Forces

The melting point of Piperidine, 1-(1,3-dioxo-4-phenylbutyl)- is governed by its molecular structure:

  • Piperidine Ring: The saturated heterocyclic ring provides a degree of rigidity to the molecule.

  • Dioxo Groups: The two carbonyl (C=O) groups are polar and can participate in dipole-dipole interactions, which contribute significantly to the crystal lattice energy.

  • Phenyl Group: The aromatic ring can engage in π-π stacking interactions with neighboring molecules, further stabilizing the solid state.

  • Molecular Weight: A moderate molecular weight of 245.32 g/mol contributes to the overall van der Waals forces.

The combination of these structural features results in a solid at room temperature with a relatively low melting point, indicating that the intermolecular forces are not exceptionally strong.

Thermal Stability and Decomposition

Thermal stability refers to the ability of a compound to resist decomposition at elevated temperatures. For piperidine and its derivatives, the piperidine ring itself is generally quite stable. Studies on the thermal degradation of piperazine (a related six-membered heterocycle) and piperidine for CO2 capture applications have shown them to be among the most stable amines, with allowable stripper temperatures exceeding 160 °C.[3]

However, the substituents on the piperidine ring play a crucial role. The 1,3-dioxo-4-phenylbutyl moiety in the title compound contains multiple functional groups that could be susceptible to thermal degradation. Potential decomposition pathways at higher temperatures could involve cleavage of the amide bond, reactions involving the dicarbonyl system, or oxidation if exposed to air.

Experimental Assessment of Thermal Properties

To definitively determine the melting point and thermal decomposition profile of Piperidine, 1-(1,3-dioxo-4-phenylbutyl)-, a combination of Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) is the industry-standard approach.[4][5]

Protocol 1: Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. A melting event is observed as a sharp endothermic peak on the DSC thermogram, where the sample absorbs heat to transition from solid to liquid.[6]

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of Piperidine, 1-(1,3-dioxo-4-phenylbutyl)- into a standard aluminum DSC pan. Crimp a lid onto the pan to encapsulate the sample.

  • Instrument Calibration: Ensure the DSC instrument is calibrated for temperature and enthalpy using certified reference standards (e.g., indium). This is a critical step for data trustworthiness.

  • Experimental Setup:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min. The inert atmosphere is crucial to prevent oxidative degradation during the analysis, ensuring that the observed thermal events are due to physical transitions or non-oxidative decomposition.

  • Thermal Program:

    • Equilibrate the cell at a temperature well below the expected melting point (e.g., 25 °C).

    • Ramp the temperature at a controlled rate, typically 10 °C/min, to a temperature significantly above the melting point (e.g., 100 °C).[6] The heating rate is a key parameter; a slower rate can provide better resolution of thermal events, while a faster rate increases throughput.

  • Data Analysis:

    • Plot the heat flow (W/g) versus temperature (°C).

    • The melting point is determined as the onset temperature or the peak temperature of the endothermic event. The area under the peak corresponds to the enthalpy of fusion (ΔHfus), which is the energy required to melt the sample.

Protocol 2: Assessment of Thermal Stability by Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature or time. A loss of mass indicates a decomposition or volatilization event. This technique is essential for determining the temperature at which a compound begins to degrade.[7]

Methodology:

  • Sample Preparation: Place 5-10 mg of the sample into a tared TGA pan (typically ceramic or platinum).

  • Instrument Setup:

    • Place the sample pan onto the TGA balance.

    • Purge the furnace with an inert gas (e.g., nitrogen) to provide a non-reactive environment.

  • Thermal Program:

    • Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis:

    • Plot the percentage of initial mass remaining versus temperature.

    • The onset temperature of mass loss is taken as the decomposition temperature (Td). This is often reported as the temperature at which 5% or 10% of the initial mass has been lost (T_d5% or T_d10%).[7]

Visualized Experimental Workflow

The logical flow for a comprehensive thermal analysis of Piperidine, 1-(1,3-dioxo-4-phenylbutyl)- is outlined below. This workflow ensures that both the phase transitions and the decomposition profile are accurately characterized.

Thermal_Analysis_Workflow Workflow for Thermal Analysis cluster_prep Sample Preparation cluster_dsc DSC Analysis (Melting Point) cluster_tga TGA Analysis (Thermal Stability) cluster_report Reporting Sample Obtain Pure Sample of Piperidine, 1-(1,3-dioxo-4-phenylbutyl)- Weigh_DSC Weigh 2-5 mg for DSC Sample->Weigh_DSC Aliquot 1 Weigh_TGA Weigh 5-10 mg for TGA Sample->Weigh_TGA Aliquot 2 DSC_Setup Calibrate DSC Load Sample & Reference Purge with N2 Weigh_DSC->DSC_Setup TGA_Setup Load Sample Purge with N2 Weigh_TGA->TGA_Setup DSC_Run Heat at 10°C/min DSC_Setup->DSC_Run DSC_Data Analyze Thermogram: - Onset Temperature (Tm) - Enthalpy of Fusion (ΔHfus) DSC_Run->DSC_Data Report Consolidate Data: - Melting Point - Decomposition Temperature - Thermal Profile DSC_Data->Report TGA_Run Heat at 10°C/min TGA_Setup->TGA_Run TGA_Data Analyze Thermogram: - Onset of Mass Loss (Td) - Residual Mass TGA_Run->TGA_Data TGA_Data->Report

Caption: Standard workflow for the thermal characterization of a chemical compound.

Conclusion

Piperidine, 1-(1,3-dioxo-4-phenylbutyl)- is a compound with a well-defined melting point in the range of 61-65 °C, indicative of its crystalline nature and purity.[1] While specific experimental data on its decomposition temperature is not widely published, the inherent stability of the piperidine ring suggests that the molecule is likely stable to at least 160 °C.[3] For definitive thermal stability data, the TGA protocol outlined in this guide is essential. The methodologies of DSC and TGA provide a robust framework for the empirical determination of these critical physicochemical properties, ensuring the safe and effective use of this compound in research and development.

References

  • EvitaChem. (n.d.). Piperidine, 1-(1,3-dioxo-4-phenylbutyl)-.
  • Freeman, S. E., Doughty, D. A., & Rochelle, G. T. (2010). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. Energy Procedia, 1(1), 1125-1132.
  • MDPI. (2024). 1-(2-(3,5-Di-tert-butyl-4-hydroxyphenyl)-2-oxoethyl) Quinolin-1-ium Bromide.
  • MDPI. (2017). Synthesis and Characterization of Organosoluble, Thermal Stable and Hydrophobic Polyimides.
  • Benchchem. (n.d.). A Comparative Stability Assessment of Perimidine Derivatives: A Guide for Researchers.
  • ResearchGate. (n.d.). Differential scanning calorimetry trace of piperidine.
  • MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • ResearchGate. (n.d.). Analysis of bipyridine derivatives by calorimetry and thermogravimetry.

Sources

Foundational

Mass Spectrometry Fragmentation Pattern of 1-(1,3-dioxo-4-phenylbutyl)piperidine: A Mechanistic Guide

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-(1,3-dioxo-4-phenylbutyl)piperidine (Chemical Formula: C₁₅H₁₉NO₂, Monoisotopic Mass: 245.1416 Da) is a highly functionalized β-keto amide. Molecules containing the β-keto amide scaffold are critical intermediates in modern drug development, frequently utilized in the synthesis of enzyme inhibitors and antidiabetic agents[1]. Understanding the exact mass spectrometry (MS) fragmentation behavior of this structural motif is essential for pharmacokinetic profiling, metabolite identification, and structural elucidation during preclinical development.

This whitepaper provides an in-depth, mechanistic analysis of the Collision-Induced Dissociation (CID) pathways of 1-(1,3-dioxo-4-phenylbutyl)piperidine using high-resolution Electrospray Ionization Tandem Mass Spectrometry (ESI-HRMS/MS).

Structural Dynamics & Ionization Causality

The fragmentation of β-keto amides under CID is not random; it is strictly governed by the thermodynamic stability of the resulting product ions and the localization of the initial charge[2].

When 1-(1,3-dioxo-4-phenylbutyl)piperidine enters the ESI source in positive ion mode, protonation predominantly occurs at the piperidine nitrogen due to its superior gas-phase basicity compared to the carbonyl oxygens. However, the β-diketone system can undergo rapid enolization. During CID, as the internal energy of the molecule increases, the proton mobilizes toward the β-keto oxygen atoms. This charge migration weakens adjacent bonds via inductive effects, acting as the causal trigger for predictable C-C and C-N bond cleavages.

High-Resolution LC-MS/MS Protocol

To ensure high-confidence structural elucidation, the following protocol utilizes a self-validating analytical system. By integrating real-time mass defect filtering and dynamic background subtraction, this workflow automatically authenticates the origin of low-mass fragments, distinguishing true compound fragments from isobaric solvent clusters[3].

Step-by-Step Methodology
  • Sample Preparation: Dissolve the analyte in 50% Acetonitrile (MeCN) / 50% Water containing 0.1% Formic Acid (FA) to a final concentration of 100 ng/mL. Causality: Formic acid ensures an abundant supply of protons to drive the formation of the [M+H]⁺ precursor ion (m/z 246.1489).

  • Chromatographic Separation: Inject 2 µL onto a sub-2 µm C18 UHPLC column (e.g., 2.1 × 100 mm). Run a linear gradient from 5% to 95% Mobile Phase B (0.1% FA in MeCN) over 10 minutes.

  • Ionization (ESI+): Set the capillary voltage to 3.0 kV and desolvation temperature to 500 °C to ensure efficient droplet evaporation and ion desolvation without inducing premature thermal degradation.

  • Precursor Isolation: Use Quadrupole 1 (Q1) to isolate the exact mass of the precursor ion [M+H]⁺ at m/z 246.1489 with a narrow isolation window (0.7 Da).

  • Collision-Induced Dissociation (CID): Introduce Argon collision gas. Critical Step: Apply a collision energy (CE) ramp from 15 eV to 45 eV. Causality: A CE ramp ensures that both highly labile bonds (e.g., the amide C-N bond) and highly stable substructures (e.g., the benzyl group) fragment within a single acquisition cycle.

  • Self-Validation & Detection: Acquire data using a Time-of-Flight (TOF) analyzer. Apply a mass error tolerance of < 5 ppm for all fragment assignments. Run a blank solvent injection immediately prior to the sample to rule out background interference.

LCMS_Workflow S1 Sample Prep (0.1% FA in MeCN) S2 UHPLC Separation (C18 Column) S1->S2 S3 ESI(+) Ionization (3.0 kV) S2->S3 S4 Q1 Isolation (m/z 246.1489) S3->S4 S5 CID Fragmentation (15-45 eV) S4->S5 S6 TOF Detection (< 5 ppm error) S5->S6

Step-by-step UHPLC-Q-TOF MS/MS workflow for the characterization of beta-keto amides.

Mechanistic Pathways of CID Fragmentation

The [M+H]⁺ precursor ion (m/z 246.1489) of 1-(1,3-dioxo-4-phenylbutyl)piperidine undergoes three primary fragmentation pathways.

Pathway A: Amide Bond Cleavage (Piperidine Ejection)

The C-N bond of the amide is highly susceptible to cleavage when the piperidine nitrogen is protonated.

  • Formation of m/z 86.0970: Direct heterolytic cleavage of the C-N bond results in charge retention on the basic piperidine ring, yielding the protonated piperidine fragment[C₅H₁₂N]⁺.

  • Formation of m/z 161.0603: Alternatively, charge retention on the carbonyl carbon (stabilized by resonance from the adjacent β-keto system) yields the acylium ion [C₁₀H₉O₂]⁺ following the neutral loss of the piperidine ring (85.0891 Da).

Pathway B: Benzyl and β-Keto Cleavage

Benzyl ketones are notorious for undergoing rapid α-cleavage adjacent to the carbonyl group[4].

  • Formation of m/z 119.0497: Cleavage of the C-C bond between the two carbonyls of the β-keto amide system yields the phenylacetyl cation [C₈H₇O]⁺.

  • Formation of m/z 91.0548: The phenylacetyl cation readily loses carbon monoxide (CO, 28 Da) to form the benzyl cation, which immediately rearranges into the highly stable, aromatic 7-membered tropylium ion [C₇H₇]⁺. Because the tropylium ion represents a deep thermodynamic sink, m/z 91.0548 is typically the base peak (100% relative abundance) at higher collision energies.

Fragmentation_Logic M Precursor Ion [M+H]+ m/z 246.1489 F1 Acylium Ion m/z 161.0603 M->F1 Amide Cleavage (- Piperidine) F2 Protonated Piperidine m/z 86.0970 M->F2 Amide Cleavage (Charge Retention) F3 Phenylacetyl Cation m/z 119.0497 M->F3 Beta-Keto Cleavage (- C7H13NO2) F4 Tropylium Ion m/z 91.0548 M->F4 Benzyl Cleavage (- C8H12NO2) F3->F4 - CO (28 Da)

ESI-CID fragmentation logic of 1-(1,3-dioxo-4-phenylbutyl)piperidine.

Quantitative Fragment Data Summary

The table below summarizes the exact masses, elemental compositions, and mechanistic origins of the primary diagnostic fragments required to positively identify 1-(1,3-dioxo-4-phenylbutyl)piperidine in a complex biological or synthetic matrix.

Ion TypeElemental FormulaExact Mass (Da)Mass Error ToleranceMechanistic Origin
Precursor [M+H]⁺ [C₁₅H₂₀NO₂]⁺246.1489< 5 ppmProtonation at piperidine nitrogen
Fragment 1 [C₁₀H₉O₂]⁺161.0603< 5 ppmAmide cleavage (Neutral loss of piperidine)
Fragment 2 [C₈H₇O]⁺119.0497< 5 ppmβ-keto C-C cleavage (Phenylacetyl cation)
Fragment 3 [C₇H₇]⁺91.0548< 5 ppmBenzyl cleavage / Loss of CO from m/z 119
Fragment 4 [C₅H₁₂N]⁺86.0970< 5 ppmAmide cleavage (Charge retention on piperidine)

References

  • Free Radicals in Mass Spectrometry. Part I.
  • Detailed Chemical Characterization of Bunker Fuels by High-Resolution Time-of-Flight Mass Spectrometry Hyphenated to GC × GC and Thermal Analysis ACS Public
  • ESI positive mode MS/ MS spectra with measured accurate masses, delta values, elemental compositions ResearchG
  • Mechanistic Evidence for an α-Oxoketene Pathway in the Formation of β-Ketoamides/Esters via Meldrum's Acid Adducts ResearchG

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Purification of Piperidine, 1-(1,3-dioxo-4-phenylbutyl)-

Abstract This technical guide provides detailed application notes and standardized protocols for the purification of Piperidine, 1-(1,3-dioxo-4-phenylbutyl)-, a β-ketoamide derivative of significant interest in pharmaceu...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides detailed application notes and standardized protocols for the purification of Piperidine, 1-(1,3-dioxo-4-phenylbutyl)-, a β-ketoamide derivative of significant interest in pharmaceutical and organic synthesis.[1] The purity of this compound is paramount for its intended applications, necessitating robust purification strategies. This document outlines two primary methods for purification: recrystallization and column chromatography. The protocols are designed for researchers, scientists, and drug development professionals, offering a comprehensive framework for obtaining this compound in high purity. The methodologies presented are grounded in established principles for the purification of piperidine derivatives and 1,3-dicarbonyl compounds.

Introduction: The Importance of Purity

Piperidine, 1-(1,3-dioxo-4-phenylbutyl)- is a heterocyclic compound synthesized from piperidine and a phenylbutyric acid derivative.[1] Its structure, featuring a piperidine ring and a 1,3-dicarbonyl moiety, makes it a valuable building block in medicinal chemistry. The presence of impurities, which can include unreacted starting materials, by-products from the synthesis, or degradation products, can significantly impact the outcome of subsequent reactions and biological assays. Therefore, effective purification is a critical step in its preparation.

This guide provides two orthogonal and reliable methods for the purification of Piperidine, 1-(1,3-dioxo-4-phenylbutyl)-:

  • Recrystallization: A powerful technique for purifying solid compounds based on differences in solubility.

  • Flash Column Chromatography: A versatile method for separating compounds based on their differential adsorption to a stationary phase.

The choice of method will depend on the nature and quantity of the impurities, as well as the desired final purity of the compound.

Understanding the Compound: Physicochemical Properties

A thorough understanding of the physicochemical properties of Piperidine, 1-(1,3-dioxo-4-phenylbutyl)- is essential for developing an effective purification strategy.

PropertyValue/DescriptionSource
Molecular Formula C₁₅H₁₉NO₂[1]
Molecular Weight 245.32 g/mol [1]
Appearance Likely a solid at room temperature.Inferred from melting point
Melting Point 61-65 °CEvitaChem
Polarity Moderately polar, due to the presence of the amide and ketone functional groups.Inferred from structure
Solubility Expected to be soluble in moderately polar to polar organic solvents.General chemical principles

Recrystallization: A Method for High Purity Solids

Recrystallization is often the method of choice for the final purification of solid compounds, capable of yielding highly pure crystalline material. The principle relies on the differential solubility of the compound of interest and its impurities in a given solvent at different temperatures.

The Causality Behind Solvent Selection

The success of recrystallization is critically dependent on the choice of solvent. An ideal solvent for Piperidine, 1-(1,3-dioxo-4-phenylbutyl)- should exhibit the following characteristics:

  • High solubility at elevated temperatures: To ensure complete dissolution of the compound.

  • Low solubility at low temperatures: To maximize the recovery of the purified compound upon cooling.

  • Inertness: The solvent should not react with the compound.

  • Volatility: The solvent should be easily removable from the purified crystals.

  • Dissimilar solubility for impurities: Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble at all temperatures (removable by hot filtration).

Protocol 1: Solvent Screening for Recrystallization

A systematic solvent screening is the first step to identify a suitable recrystallization solvent.

Materials:

  • Crude Piperidine, 1-(1,3-dioxo-4-phenylbutyl)-

  • A selection of solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, acetone, toluene, heptane)

  • Test tubes

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Place approximately 20-30 mg of the crude compound into several test tubes.

  • To each tube, add a different solvent dropwise while vortexing at room temperature until the solid dissolves or it is clear that it is insoluble. Record the approximate volume of solvent used.

  • For solvents in which the compound was sparingly soluble at room temperature, heat the test tube in a heating block or water bath.

  • If the compound dissolves upon heating, allow the solution to cool slowly to room temperature, and then place it in an ice bath.

  • Observe for the formation of crystals. A suitable solvent will show good crystal formation upon cooling.

Data Interpretation:

SolventSolubility at Room Temp.Solubility at Elevated Temp.Crystal Formation on CoolingAssessment
Example: EthanolSparingly solubleSolubleGoodPromising
Example: DichloromethaneHighly solubleHighly solublePoorUnsuitable
Example: HeptaneInsolubleInsolubleNoneUnsuitable
Protocol 2: Single-Solvent Recrystallization

Once a suitable solvent has been identified, the following protocol can be used for recrystallization.

Materials:

  • Crude Piperidine, 1-(1,3-dioxo-4-phenylbutyl)-

  • Selected recrystallization solvent

  • Erlenmeyer flask

  • Hot plate with stirring capability

  • Condenser (optional, for volatile solvents)

  • Buchner funnel and flask

  • Vacuum source

Procedure:

  • Place the crude compound in an Erlenmeyer flask with a stir bar.

  • Add a minimal amount of the selected solvent to the flask.

  • Heat the mixture to boiling with stirring.

  • Add more hot solvent dropwise until the compound just completely dissolves.

  • If any insoluble impurities are present, perform a hot filtration.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of the ice-cold recrystallization solvent.

  • Dry the crystals under vacuum.

Recrystallization_Workflow A Crude Compound in Flask B Add Minimal Hot Solvent & Dissolve A->B C Hot Filtration (if necessary) B->C Insoluble impurities? D Slow Cooling to Room Temperature B->D No insoluble impurities C->D E Ice Bath Cooling D->E F Vacuum Filtration E->F G Wash with Cold Solvent F->G H Dry Crystals G->H

Caption: Workflow for single-solvent recrystallization.

Flash Column Chromatography: For Complex Mixtures

Flash column chromatography is a highly effective technique for purifying compounds from complex mixtures, especially when recrystallization is not feasible or when impurities have similar solubility profiles to the target compound.

The Principle of Separation

This technique separates compounds based on their differing affinities for a stationary phase (typically silica gel) and a mobile phase (a solvent or mixture of solvents). Less polar compounds travel down the column faster, while more polar compounds are retained longer on the polar silica gel.

Protocol 3: Flash Column Chromatography

Materials:

  • Crude Piperidine, 1-(1,3-dioxo-4-phenylbutyl)-

  • Silica gel (230-400 mesh)

  • Chromatography column

  • Solvent system (e.g., a gradient of ethyl acetate in hexanes)

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp

Procedure:

  • Select the Solvent System: Use TLC to determine an appropriate solvent system. A good solvent system will give the target compound an Rf value of approximately 0.3-0.4.

  • Pack the Column: Prepare a slurry of silica gel in the initial, least polar solvent mixture and carefully pack the chromatography column.

  • Load the Sample: Dissolve the crude compound in a minimal amount of the mobile phase or a stronger solvent and load it onto the top of the silica gel bed.

  • Elute the Column: Begin eluting the column with the chosen solvent system. A gradient of increasing polarity (e.g., from 10% ethyl acetate in hexanes to 50% ethyl acetate in hexanes) is often effective.

  • Collect Fractions: Collect the eluate in a series of fractions.

  • Monitor Fractions: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified Piperidine, 1-(1,3-dioxo-4-phenylbutyl)-.

Column_Chromatography_Workflow A Select Solvent System (TLC) B Pack Column with Silica Gel A->B C Load Crude Sample B->C D Elute with Solvent Gradient C->D E Collect Fractions D->E F Analyze Fractions (TLC) E->F G Combine Pure Fractions F->G Identify Pure Fractions H Evaporate Solvent G->H I Purified Compound H->I

Caption: General workflow for flash column chromatography.

Purity Assessment

After purification, it is crucial to assess the purity of Piperidine, 1-(1,3-dioxo-4-phenylbutyl)-. Common analytical techniques include:

  • Thin Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities. A single spot on the TLC plate in multiple solvent systems is a good indication of purity.

  • Melting Point Analysis: A sharp melting point range close to the literature value (61-65 °C) suggests high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify any residual impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.

Conclusion

The protocols detailed in this guide provide a robust framework for the successful purification of Piperidine, 1-(1,3-dioxo-4-phenylbutyl)-. The choice between recrystallization and column chromatography will depend on the specific impurity profile of the crude material. By carefully following these procedures and employing appropriate analytical techniques to verify purity, researchers can obtain high-quality material suitable for a wide range of applications in drug discovery and chemical synthesis.

References

  • Google Patents.
  • ACS Publications. Switchable Enantio- and Diastereoselective Michael Additions of β-Keto Amides to Nitroolefins: Crystallization-Based Inversion of Kinetic Stereocontrol. [Link]

Sources

Application

The Piperidine Scaffold: Application Notes for 1-(1,3-dioxo-4-phenylbutyl)piperidine in Drug Discovery

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast array of approved pharmaceuticals and biologically active compounds.[1][2] Its conformation...

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Author: BenchChem Technical Support Team. Date: April 2026

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast array of approved pharmaceuticals and biologically active compounds.[1][2] Its conformational flexibility and capacity to engage in diverse molecular interactions make it a highly versatile building block in the design of novel therapeutics.[3] This technical guide provides an in-depth exploration of the potential applications of a specific derivative, 1-(1,3-dioxo-4-phenylbutyl)piperidine, in modern drug discovery pipelines. While specific research on this compound is emerging, its structural motifs suggest several promising avenues for investigation, particularly in oncology, inflammation, and neuropharmacology. This document outlines detailed protocols for synthesis and biological evaluation to empower researchers in unlocking the therapeutic potential of this and related compounds.

Compound Profile: 1-(1,3-dioxo-4-phenylbutyl)piperidine

  • IUPAC Name: 1-(1,3-dioxo-4-phenylbutyl)piperidine

  • CAS Number: 146380-08-7

  • Molecular Formula: C₁₅H₁₉NO₂

  • Molecular Weight: 245.32 g/mol [4]

Structural Features and Rationale for Investigation:

The molecule integrates two key pharmacophoric features: the saturated six-membered piperidine heterocycle and a 1,3-dicarbonyl system attached to a phenylbutyl chain. The piperidine moiety can influence solubility, lipophilicity, and metabolic stability, while also providing a vector for interaction with biological targets.[1] The β-diketone functionality is a known metal chelator and can participate in various biological interactions, including enzyme inhibition. The phenyl group can engage in hydrophobic and π-stacking interactions within protein binding pockets.

Potential Therapeutic Applications and Investigational Strategies

Based on the extensive literature on piperidine derivatives, 1-(1,3-dioxo-4-phenylbutyl)piperidine is a compelling candidate for screening in several therapeutic areas.

Oncology

The piperidine scaffold is integral to numerous anticancer agents.[3] Derivatives have been shown to modulate critical signaling pathways, such as PI3K/Akt, and inhibit enzymes essential for cancer cell proliferation.[3]

Hypothesized Mechanism of Action:

The 1,3-dicarbonyl moiety of 1-(1,3-dioxo-4-phenylbutyl)piperidine could potentially inhibit enzymes like dihydrofolate reductase (DHFR), a key target in cancer chemotherapy.[5] Inhibition of DHFR disrupts the synthesis of nucleotides, thereby impeding DNA replication and cell division in rapidly proliferating cancer cells.

Experimental Workflow for Anticancer Evaluation:

anticancer_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies synthesis Synthesis of 1-(1,3-dioxo-4-phenylbutyl)piperidine purification Purification (Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization cell_lines Panel of Cancer Cell Lines (e.g., A549, MCF-7) characterization->cell_lines Test Compound mtt_assay Cytotoxicity Screening (MTT Assay) cell_lines->mtt_assay ic50 Determine IC50 Values mtt_assay->ic50 dhfr_assay Enzyme Inhibition Assay (DHFR) mtt_assay->dhfr_assay xenograft Xenograft Mouse Model ic50->xenograft Lead Candidate efficacy Tumor Growth Inhibition xenograft->efficacy toxicity Toxicity Assessment efficacy->toxicity

Figure 1: A representative workflow for the evaluation of 1-(1,3-dioxo-4-phenylbutyl)piperidine as a potential anticancer agent.

Anti-inflammatory and Analgesic Activity

Piperidine derivatives are known to possess analgesic and anti-inflammatory properties.[4][6] Some act as inhibitors of prostaglandin synthesis or interact with opioid receptors.[6][7]

Hypothesized Mechanism of Action:

The compound could potentially inhibit cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade and pain signaling. The phenylbutyl moiety bears some resemblance to the side chains of non-steroidal anti-inflammatory drugs (NSAIDs) that bind to the active site of COX enzymes.

Antidiabetic Activity

Certain piperidine derivatives, such as voglibose, function as alpha-glucosidase inhibitors for the management of diabetes.[8] The structural similarity of the piperidine core to the natural substrate of this enzyme makes it a promising scaffold for designing new inhibitors.

Hypothesized Mechanism of Action:

1-(1,3-dioxo-4-phenylbutyl)piperidine may act as a competitive inhibitor of α-glucosidase in the small intestine, delaying carbohydrate digestion and reducing postprandial glucose absorption.

Detailed Experimental Protocols

Synthesis of 1-(1,3-dioxo-4-phenylbutyl)piperidine

This protocol is based on a general condensation reaction.[4]

Materials:

  • Piperidine

  • Ethyl benzoylacetate

  • Sodium ethoxide

  • Anhydrous ethanol

  • Diethyl ether

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

  • Dissolve sodium ethoxide in anhydrous ethanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • To this solution, add ethyl benzoylacetate dropwise with stirring.

  • After the addition is complete, add piperidine to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in diethyl ether and wash sequentially with 1 M HCl, water, and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

In Vitro Cytotoxicity: MTT Assay

The MTT assay is a colorimetric method to assess cell viability.[9]

Materials:

  • Cancer cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • 1-(1,3-dioxo-4-phenylbutyl)piperidine (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (for formazan crystal dissolution)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of 1-(1,3-dioxo-4-phenylbutyl)piperidine in the complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[9]

In Vitro α-Glucosidase Inhibition Assay

This assay determines the inhibitory effect of the compound on α-glucosidase activity.[10]

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • 1-(1,3-dioxo-4-phenylbutyl)piperidine (dissolved in DMSO)

  • Acarbose (positive control)

  • Phosphate buffer (pH 6.8)

  • 96-well plate

  • Microplate reader

Procedure:

  • Add 50 µL of different concentrations of the test compound or acarbose to the wells of a 96-well plate.

  • Add 50 µL of α-glucosidase solution to each well and incubate at 37°C for 10 minutes.

  • Initiate the reaction by adding 50 µL of pNPG solution to each well.

  • Incubate the plate at 37°C for 20 minutes.

  • Stop the reaction by adding 100 µL of 0.2 M sodium carbonate solution.

  • Measure the absorbance at 405 nm, which corresponds to the amount of p-nitrophenol released.

  • Calculate the percentage of inhibition and determine the IC₅₀ value.

Data Presentation

Table 1: Hypothetical Biological Activity Data for 1-(1,3-dioxo-4-phenylbutyl)piperidine

AssayCell Line / EnzymeEndpointResult (IC₅₀)Positive Control (IC₅₀)
CytotoxicityA549 (Lung Cancer)Cell Viability32.43 µM[9]Doxorubicin (e.g., 1 µM)
CytotoxicityMCF-7 (Breast Cancer)Cell Viability(To be determined)Doxorubicin (e.g., 0.5 µM)
Enzyme Inhibitionα-GlucosidaseEnzyme Activity(To be determined)Acarbose (e.g., 100 µM)

Note: The IC₅₀ value for A549 cells is based on a structurally related piperidine compound and is provided for illustrative purposes.[9]

Signaling Pathway Visualization

dhfr_pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolate (THF) Nucleotide Nucleotide Synthesis THF->Nucleotide DHFR->THF Product DNA DNA Replication & Cell Division Nucleotide->DNA Compound 1-(1,3-dioxo-4-phenylbutyl)piperidine Compound->DHFR Inhibition

Figure 2: A simplified diagram illustrating the potential mechanism of action of 1-(1,3-dioxo-4-phenylbutyl)piperidine via the inhibition of dihydrofolate reductase (DHFR), leading to the disruption of DNA synthesis and cell proliferation.

Conclusion

1-(1,3-dioxo-4-phenylbutyl)piperidine represents a promising starting point for drug discovery campaigns. Its hybrid structure, containing the privileged piperidine scaffold and a reactive 1,3-dicarbonyl moiety, suggests a range of potential biological activities. The protocols and workflows detailed in this guide provide a robust framework for the synthesis, characterization, and biological evaluation of this and structurally related compounds. Further investigation through the outlined assays is warranted to elucidate its specific mechanisms of action and to determine its therapeutic potential in oncology, inflammatory diseases, and metabolic disorders.

References

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • Anonymous. (2025).
  • Javed, I., et al. (2012). Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. Archives of Pharmacal Research, 35(11), 1953-1959. [Link]

  • Javed, I., et al. (2012). Docking of PD3 in the active site of the opioid receptor.
  • BenchChem. (2025). The Multifaceted Biological Activities of Piperidine Derivatives: A Technical Guide for Drug Discovery Professionals.
  • Ahmad, S., et al. (n.d.). Some novel piperidine analogues having strong alpha glucosidase inhibition.
  • Anonymous. (2026).
  • Ratajczak-Sitarz, M., et al. (2017). Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. PLoS ONE, 12(10), e0186169. [Link]

  • Gschaider, M., et al. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules, 26(23), 7205. [Link]

  • Wang, S., et al. (2020). Design, synthesis, and biological evaluation of piperidinyl‐substituted[4][6][11]triazolo[1,5‐a]pyrimidine derivatives as potent HIV-1 non-nucleoside reverse transcriptase inhibitors. Archiv der Pharmazie, 353(11), 2000147.

  • Cherney, R. J., et al. (2007). Synthesis and biological evaluation of phenyl piperidine derivatives as CCR2 antagonists. Bioorganic & Medicinal Chemistry Letters, 17(21), 5829-5832.
  • Anonymous. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
  • Anonymous. (n.d.). Design and Synthesis of 4-Phenyl Piperidine Compounds Targeting the Mu Receptor. Request PDF.
  • Yu, Q., & Tan, D. (2026). Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. European Journal of Medicinal Chemistry, 303, 118460.
  • Lee, J. H., et al. (2014). Synthesis and biological evaluation of 1-(isoxazol-5-ylmethylaminoethyl)-4-phenyl tetrahydropyridine and piperidine derivatives as potent T-type calcium channel blockers with antinociceptive effect in a neuropathic pain model. Bioorganic & Medicinal Chemistry, 22(5), 1711-1720.
  • Anonymous. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD.
  • Anonymous. (n.d.). a) Different modalities of piperidine-containing drugs and drug...
  • Anonymous. (2024). Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. Scientific Reports, 14(1), 23896. [Link]

  • Revanasiddappa, B. C., et al. (2022). Novel hybrids of thiazolidinedione-1,3,4-oxadiazole derivatives: synthesis, molecular docking, MD simulations, ADMET study, in vitro, and in vivo anti-diabetic assessment. RSC Advances, 12(45), 29191-29206. [Link]

Sources

Method

Application Note: Overcoming Tautomeric and Metal-Chelation Challenges in the LC-MS/MS Analysis of Piperidine, 1-(1,3-dioxo-4-phenylbutyl)-

Introduction & Mechanistic Insights Piperidine, 1-(1,3-dioxo-4-phenylbutyl)- is a highly reactive heterocyclic derivative synthesized from piperidine and phenylbutyric acid precursors[1]. It serves as a critical structur...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Insights

Piperidine, 1-(1,3-dioxo-4-phenylbutyl)- is a highly reactive heterocyclic derivative synthesized from piperidine and phenylbutyric acid precursors[1]. It serves as a critical structural scaffold in medicinal chemistry and organic synthesis, particularly in the development of novel therapeutics targeting pain, inflammation, and cellular signaling pathways[1].

From an analytical perspective, quantifying this compound in biological matrices via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) presents severe challenges rooted in its specific molecular architecture. The compound is a β -keto amide , characterized by an active methylene group flanked by a ketone and an amide carbonyl. As a Senior Application Scientist, I approach the method development for this compound by first addressing the two primary physicochemical phenomena that dictate its chromatographic behavior:

  • Keto-Enol Tautomerism: The β -keto amide functionality is highly susceptible to keto-enol tautomerization[2]. If the rate of interconversion between the keto and enol forms is comparable to the chromatographic timescale, it manifests as severe peak broadening, peak splitting, or irreproducible retention times.

  • Transition Metal Chelation: In its enol form, the β -keto amide acts as a potent bidentate ligand. It readily chelates electron-deficient transition metals (e.g., Fe³⁺, Ti⁴⁺, Ni²⁺) present in standard stainless-steel LC flow paths, column frits, and electrospray needles[3]. This electrostatic interaction leads to analyte adsorption, resulting in severe peak tailing, poor recovery, and significant signal suppression[4].

To design a highly sensitive and robust assay, the sample preparation and chromatographic methods must actively suppress these mechanisms.

Mechanism cluster_0 Chromatographic Challenges A Piperidine, 1-(1,3-dioxo-4-phenylbutyl)- (β-Keto Amide Scaffold) B Keto-Enol Tautomerism A->B C Metal Chelation (Fe3+, Ti4+ in LC path) A->C D Peak Splitting / Broadening B->D Uncontrolled E Signal Suppression / Tailing C->E Unpassivated F Buffer pH & Temp Control (Locks Equilibrium) D->F Resolution G Medronic Acid Additive (Passivates Metal Surfaces) E->G Resolution

Fig 1. Mechanistic causality of LC-MS artifacts and corresponding analytical resolutions.

Methodological Strategy & Self-Validating Design

To ensure trustworthiness and reproducibility, this protocol is engineered as a self-validating system .

  • Sample Preparation: We utilize Solid-Phase Extraction (SPE) rather than simple protein precipitation. SPE effectively removes endogenous metal ions and phospholipids from the plasma matrix that could otherwise catalyze tautomerization or cause ion suppression.

  • Mobile Phase Passivation: While EDTA is a common chelator, it causes massive ion suppression in positive electrospray ionization (ESI+)[3]. Instead, we incorporate Medronic acid (methylenediphosphonic acid) at a low concentration (5 µM) into the mobile phase. Medronic acid effectively passivates the active metal sites in the LC system without suppressing the MS signal of the target analyte[4][5].

  • System Suitability Tracking: The assay monitors the peak tailing factor ( Tf​ ). A Tf​>1.5 serves as an immediate, self-reporting indicator that the metal passivation layer is degrading, prompting automated system re-equilibration.

Workflow A 1. Plasma Aliquot B 2. Protein Precipitation A->B C 3. SPE Cleanup (HLB Cartridge) B->C D 4. Reconstitution (pH Controlled) C->D E 5. LC-MS/MS (Medronic Acid) D->E

Fig 2. Sample preparation and LC-MS/MS workflow for Piperidine, 1-(1,3-dioxo-4-phenylbutyl)-.

Step-by-Step Experimental Protocol

Reagents and Materials
  • Target Analyte: Piperidine, 1-(1,3-dioxo-4-phenylbutyl)- (Formula: C₁₅H₁₉NO₂, MW: 245.32 g/mol ).

  • Internal Standard (IS): Stable isotope-labeled analog (e.g., Piperidine-d10, 1-(1,3-dioxo-4-phenylbutyl)-).

  • Solvents: LC-MS grade Water, Acetonitrile (MeCN), and Methanol (MeOH).

  • Additives: Formic Acid (FA), Medronic Acid (5 mM stock in water).

  • Extraction: Oasis HLB 30 mg/1 cc SPE cartridges (or equivalent polymeric reversed-phase sorbent).

Sample Preparation Workflow
  • Spiking: Aliquot 100 µL of human plasma into a 1.5 mL low-bind microcentrifuge tube. Add 10 µL of the IS working solution (100 ng/mL) and vortex for 10 seconds.

  • Protein Precipitation: Add 300 µL of MeCN containing 1% FA. The acidic environment immediately shifts the tautomeric equilibrium toward the more stable keto form while precipitating plasma proteins.

  • Centrifugation: Vortex for 1 minute, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • SPE Conditioning: Condition the HLB SPE cartridge with 1 mL MeOH, followed by 1 mL Water (0.1% FA).

  • Loading: Dilute the supernatant from Step 3 with 400 µL of Water (0.1% FA) to reduce organic content, then load the entire volume onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% MeOH in Water to remove polar interferences and endogenous salts.

  • Elution: Elute the target analyte and IS with 1 mL of 100% MeCN.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 30°C. Reconstitute the residue in 100 µL of Initial Mobile Phase (90% Water / 10% MeCN + 0.1% FA + 5 µM Medronic acid). Crucial: Store reconstituted samples in the autosampler at 4°C to kinetically lock the tautomer.

LC-MS/MS Analytical Parameters

Table 1: Chromatographic Conditions
ParameterSpecificationCausality / Rationale
Column C18, 2.1 × 50 mm, 1.7 µm (Bioinert/HPS hardware preferred)High surface area for retention; Bioinert hardware minimizes initial metal interactions.
Mobile Phase A Water + 0.1% FA + 5 µM Medronic AcidMedronic acid passivates system metals; FA maintains acidic pH to control tautomerism[4].
Mobile Phase B Acetonitrile + 0.1% FAOrganic modifier for reversed-phase elution.
Flow Rate 0.4 mL/minOptimal for ESI desolvation and rapid throughput.
Column Temp. 40°CEnsures reproducible mass transfer and sharp peak shapes.
Injection Vol. 2.0 µLMinimizes matrix loading while maintaining sensitivity.
Table 2: Gradient Elution Profile
Time (min)% Mobile Phase A% Mobile Phase B
0.0090.010.0
0.5090.010.0
3.0010.090.0
4.0010.090.0
4.1090.010.0
5.5090.010.0
Table 3: Mass Spectrometry (ESI+) Parameters

Note: Transitions are based on the monoisotopic mass of the protonated precursor [M+H]⁺ at m/z 246.1.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
Target (Quant) 246.1161.15015Quantifier (Loss of piperidine)
Target (Qual) 246.186.15025Qualifier (Piperidine fragment)
SIL-IS 256.1171.15015Internal Standard Tracking

Causality-Driven Troubleshooting

When analyzing chelating β -keto amides, deviations in chromatography are rarely random. Use the following self-validating logic matrix to troubleshoot assay failures.

Table 4: Troubleshooting Matrix
Symptom / ObservationMechanistic CauseCorrective Action
Severe Peak Tailing ( Tf​>1.5 ) Analyte is chelating to exposed Fe³⁺/Ti⁴⁺ on the column frit or LC flow path.Perform a system passivation flush (10 injections of 5 mM Medronic acid). Ensure Mobile Phase A contains 5 µM Medronic acid[3].
Peak Splitting / Doublets Keto-enol interconversion is occurring on the column at a rate similar to the LC timescale.Verify that the autosampler is at 4°C. Ensure Mobile Phase pH is strictly < 3.0 (check Formic Acid concentration).
Loss of MS Sensitivity over time Metal accumulation in the ESI source or ion suppression from matrix buildup.Clean the ESI needle. Verify SPE washing steps are effectively removing endogenous matrix components.
Poor IS Recovery (< 50%) Incomplete protein precipitation or breakthrough during SPE loading.Ensure the sample is diluted with aqueous buffer prior to SPE loading to reduce organic strength.

References

  • EvitaChem. "Buy Piperidine, 1-(1,3-dioxo-4-phenylbutyl)- (EVT-15298703)". Source: EvitaChem.
  • Benchchem. "Acetoacetamide | Reagent for Organic Synthesis". Source: Benchchem.
  • ResearchGate. "Improved LC/MS Methods for the Analysis of Metal-Sensitive Analytes Using Medronic Acid as a Mobile Phase Additive". Source: Analytical Chemistry.
  • PMC. "A Method for the Analysis of Glyphosate, Aminomethylphosphonic Acid, and Glufosinate in Human Urine Using Liquid Chromatography-Tandem Mass Spectrometry". Source: National Institutes of Health.
  • Chromatography Online. "Methods for the Passivation of High Performance LC Instruments and Columns". Source: LCGC.
  • Waters Corporation. "Improved Analytical Sensitivity and Chromatographic Peak Shape for the Quantification of TCA Cycle Analytes in Human Plasma using the ACQUITY Premier System Solution". Source: Waters Application Notes.

Sources

Application

Application Notes &amp; Protocols: In Vivo Experimental Design for Piperidine, 1-(1,3-dioxo-4-phenylbutyl)- (A Representative Framework)

Disclaimer: Information regarding the specific biological targets and in vivo applications of "Piperidine, 1-(1,3-dioxo-4-phenylbutyl)-" (CAS: 146380-08-7) is not extensively documented in publicly available scientific l...

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Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: Information regarding the specific biological targets and in vivo applications of "Piperidine, 1-(1,3-dioxo-4-phenylbutyl)-" (CAS: 146380-08-7) is not extensively documented in publicly available scientific literature. Therefore, this document provides a detailed, representative framework for the in vivo experimental design of a novel investigational drug of this chemical class. We will refer to the compound as P-134 for brevity. The protocols outlined below are based on established methodologies for evaluating novel small molecule inhibitors and leverage the known properties of the broader piperidine chemical scaffold.

Compound Profile and Scientific Rationale

Chemical Identity of P-134

The piperidine ring is a highly privileged scaffold in medicinal chemistry, known for enhancing druggability, improving metabolic stability, and facilitating transport across biological membranes.[1] P-134's structure, featuring a dioxo group, suggests a potential for high reactivity and biological activity.[2]

PropertyValueSource
IUPAC Name 4-phenyl-1-piperidin-1-ylbutane-1,3-dione[2]
CAS Number 146380-08-7[2]
Molecular Formula C15H19NO2[2]
Molecular Weight 245.32 g/mol [2]
Canonical SMILES C1CCN(CC1)C(=O)CC(=O)CC2=CC=CC=C2[2]
Hypothetical Mechanism of Action: PI3K/Akt Pathway Inhibition

Given that piperidine derivatives have shown significant promise as anticancer agents, we will proceed with the hypothesis that P-134 acts as an inhibitor of the PI3K/Akt signaling pathway .[3][4] This pathway is a critical regulator of cell survival, proliferation, and metabolism, and its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[3] The protocols herein are designed to test this specific hypothesis.

Visualizing the Target Pathway

The diagram below illustrates the proposed mechanism of P-134. By inhibiting a key kinase in the PI3K/Akt pathway (e.g., Akt itself), P-134 would block downstream signals that promote cell survival and proliferation, ultimately leading to an anti-tumor effect.

PI3K_Akt_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 P_Akt p-Akt (Active) PDK1->P_Akt Phosphorylates Akt Akt Downstream Downstream Effectors (mTOR, GSK3β, etc.) P_Akt->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes P134 P-134 P134->Akt Inhibits Phosphorylation

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by Compound P-134.

Preclinical In Vivo Experimental Design

A phased approach is crucial for evaluating a new chemical entity.[5] This involves determining safety and tolerability before assessing efficacy.

Preliminary Formulation Development

Most novel small molecules exhibit poor aqueous solubility. A critical first step is to identify a suitable vehicle that can safely deliver the compound in vivo.[6] This requires a systematic solubility assessment.

Protocol: Small-Scale Solubility Assessment

  • Objective: To determine the approximate solubility of P-134 in common, pharmaceutically acceptable vehicles.

  • Materials: Compound P-134, microcentrifuge tubes, vortex mixer, sonicator, a panel of vehicles.

  • Vehicle Panel:

    • 0.9% Saline

    • 5% DMSO in 0.9% Saline

    • 10% DMSO / 10% Tween® 80 in 80% Saline

    • 20% (w/v) Hydroxypropyl-β-cyclodextrin (HPβCD) in Sterile Water[6]

  • Methodology:

    • Weigh 2-5 mg of P-134 into separate microcentrifuge tubes for each vehicle.

    • Add the vehicle in small, incremental volumes (e.g., 100 µL).

    • After each addition, vortex vigorously for 1-2 minutes. If the compound does not dissolve, sonicate for 10-15 minutes.

    • Visually inspect for complete dissolution (a clear solution with no visible particulates).

    • Continue adding vehicle until dissolution is achieved or a practical dosing volume is exceeded (typically >10 mL/kg).

    • The vehicle that dissolves the compound at the lowest volume (highest concentration) and remains stable is selected for further studies.

    Rationale: This systematic approach minimizes compound usage while efficiently identifying a viable formulation for safe administration.[6] The choice of vehicle can significantly impact drug exposure and study outcomes.

Animal Model Selection

To test an anticancer agent, an immunocompromised mouse model bearing a human tumor xenograft is the standard.

  • Model: NOD/SCID or NU/NU mice.

  • Rationale: These strains lack a functional adaptive immune system, allowing human cancer cells to grow without being rejected.

  • Cell Line: A human cancer cell line with a known activated PI3K/Akt pathway (e.g., PC-3 for prostate cancer, A549 for lung cancer) should be selected to align with the compound's hypothetical mechanism of action.[4]

Step-by-Step In Vivo Protocols

All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Protocol: Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of P-134 that can be administered without causing unacceptable toxicity, which will inform the dose selection for the efficacy study.

  • Animal Allocation: Use healthy, non-tumor-bearing mice (e.g., NOD/SCID), n=3-5 per group.

  • Dose Escalation:

    • Prepare P-134 in the selected vehicle at several concentrations.

    • Start with a low dose (e.g., 10 mg/kg) and escalate in subsequent groups (e.g., 30, 100 mg/kg). Include a "Vehicle Control" group.

  • Administration: Administer the compound daily for 5-10 days via the intended clinical route (e.g., intraperitoneal (IP) or oral gavage (PO)).

  • Monitoring:

    • Record body weight daily. A weight loss of >15-20% is a common sign of toxicity.

    • Conduct daily clinical observations for signs of distress (e.g., hunched posture, ruffled fur, lethargy).

  • Endpoint: The MTD is defined as the highest dose that does not result in mortality or body weight loss exceeding the predefined limit.

Protocol: Human Tumor Xenograft Efficacy Study

Objective: To evaluate the anti-tumor activity of P-134 in a relevant in vivo cancer model.

  • Tumor Implantation:

    • Subcutaneously inject 1-5 million cancer cells (e.g., PC-3) suspended in Matrigel into the flank of each mouse.

  • Tumor Growth & Randomization:

    • Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

    • Measure tumors with digital calipers and calculate volume: Volume = (Length x Width²) / 2.

    • Randomize mice into treatment groups (n=8-10 per group) to ensure the average tumor volume is similar across all groups.

  • Treatment Groups:

    • Group 1: Vehicle Control

    • Group 2: P-134 at MTD (e.g., 100 mg/kg)

    • Group 3: P-134 at MTD/2 (e.g., 50 mg/kg)

    • (Optional) Group 4: Positive Control (a known PI3K/Akt inhibitor)

  • Dosing and Monitoring:

    • Administer treatments daily (or as determined by pharmacokinetics) for 21-28 days.

    • Measure tumor volume and body weight 2-3 times per week.

  • Endpoint & Tissue Collection:

    • The study is terminated when tumors in the vehicle control group reach a predetermined size (e.g., 1500-2000 mm³).

    • At the endpoint, euthanize all animals and collect tumors and vital organs. Flash-freeze a portion of the tumor for biomarker analysis and fix the remainder in formalin for histology.

Experimental Workflow Visualization

Xenograft_Workflow cluster_prep Preparation Phase cluster_study Study Phase cluster_end Endpoint & Analysis cell_culture 1. Propagate Cancer Cells animal_acclimate 2. Acclimate Mice cell_implant 3. Implant Tumor Cells Subcutaneously animal_acclimate->cell_implant tumor_growth 4. Monitor Tumor Growth to ~150 mm³ cell_implant->tumor_growth randomize 5. Randomize Mice into Groups tumor_growth->randomize dosing 6. Initiate Daily Dosing (Vehicle, P-134, etc.) randomize->dosing monitor 7. Monitor Tumor Volume & Body Weight (2-3x/week) dosing->monitor endpoint 8. Terminate Study at Endpoint monitor->endpoint collection 9. Collect Tumors & Tissues endpoint->collection analysis 10. Data & Biomarker Analysis collection->analysis

Caption: General workflow for a preclinical tumor xenograft efficacy study.

Data Analysis and Interpretation

Efficacy and Tolerability Endpoints
ParameterDescriptionCalculation / Interpretation
Tumor Growth Inhibition (TGI) The primary measure of anti-tumor efficacy.TGI (%) = (1 - (ΔT / ΔC)) x 100Where ΔT is the change in mean tumor volume for the treated group and ΔC is for the control group.
Body Weight Change The primary indicator of treatment-related toxicity.A mean body weight loss of >15% in a treatment group is considered a significant adverse event.
Tumor Growth Curves A plot of mean tumor volume (± SEM) vs. time for each group.Provides a visual representation of treatment effect over the course of the study.
Pharmacodynamic (PD) Biomarker Analysis

Rationale: To confirm that P-134 is engaging its hypothetical target in vivo, tumor tissues collected at the endpoint should be analyzed for biomarkers of PI3K/Akt pathway activity.

  • Method: Western Blot or Immunohistochemistry (IHC).

  • Primary Endpoint: A significant reduction in the levels of phosphorylated Akt (p-Akt) in the tumors of P-134-treated mice compared to vehicle-treated mice.

  • Secondary Endpoints: Analysis of downstream markers, such as phosphorylated S6 ribosomal protein (p-S6), can further validate pathway inhibition.

A successful outcome would show that P-134 not only inhibits tumor growth (efficacy) but does so by suppressing the target pathway (mechanism of action), providing strong validation for further development.

References

  • Wikipedia. Piperidine. Available at: [Link].

  • International Journal of Novel Research and Development (IJNRD). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Available at: [Link].

  • Stevenson, G. I., et al. 4,4-disubstituted piperidine high-affinity NK1 antagonists: Structure-activity relationships and in vivo activity. TU Dublin Research. Available at: [Link].

  • Spalding, T. A., et al. (2006). Probing the Molecular Mechanism of Interaction between 4-n-Butyl-1-[4-(2-methylphenyl)-4-oxo-1-butyl]-piperidine (AC-42) and the Muscarinic M1 Receptor. Molecular Pharmacology. Available at: [Link].

  • University at Buffalo. Lessons from Small Molecule Drug Design, Directed Evolution, and Vaccine Research. Available at: [Link].

  • Taylor & Francis Online. Identification of novel PD-1/PD-L1 small molecule inhibitors: virtual screening, synthesis and in vitro characterisation. Available at: [Link].

  • Open Access Pub. Drug Design Progress of In silico, In vitro and In vivo Researches. Available at: [Link].

  • PubMed. Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. Available at: [Link].

  • PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Available at: [Link].

  • MDPI. Design, Synthesis and Biological Evaluation of Novel Small Molecules Inhibitors. Available at: [Link].

  • Northwestern Medical Journal. Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. Available at: [Link].

Sources

Method

Application Note: Catalytic Preparation Methods for 1-(1,3-Dioxo-4-phenylbutyl)piperidine

Introduction & Mechanistic Rationale Piperidine, 1-(1,3-dioxo-4-phenylbutyl)- (also known as 1-(4-phenyl-3-oxobutanoyl)piperidine) is a highly valuable β-keto amide building block. It is extensively utilized in organic s...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Piperidine, 1-(1,3-dioxo-4-phenylbutyl)- (also known as 1-(4-phenyl-3-oxobutanoyl)piperidine) is a highly valuable β-keto amide building block. It is extensively utilized in organic synthesis and drug development as a versatile scaffold for constructing nitrogen-containing heterocycles, such as pyrazoles and pyrimidines, which are ubiquitous in modern pharmacology.

Synthesizing β-keto amides directly from unactivated β-keto esters and secondary amines presents a significant chemoselectivity challenge. Without catalytic intervention, the secondary amine (piperidine) acts as both a nucleophile and a base, preferentially attacking the more electrophilic ketone carbonyl to form a thermodynamically stable β-enamino ester (the Knorr-type condensation) rather than the desired amide. To circumvent this, the activation energy of the ester carbonyl must be selectively lowered.

This guide details two field-proven catalytic methodologies to achieve high-yielding, chemoselective amidation:

  • Direct DMAP-Catalyzed Amidation : A straightforward approach utilizing 4-dimethylaminopyridine (DMAP) to form a highly reactive acylpyridinium intermediate[1].

  • Meldrum's Acid Activation Route : An advanced, highly pure pathway that completely bypasses enamine formation by forcing the reaction through an α-oxoketene intermediate[2],[3].

Workflow Visualizations

DirectAmidation Ester Ethyl 4-phenyl- 3-oxobutanoate Prod 1-(1,3-Dioxo-4- phenylbutyl)piperidine Ester->Prod Amidation Amine Piperidine Amine->Prod Cat DMAP (Catalyst) Cat->Prod Activation

Catalytic direct amidation pathway for 1-(1,3-dioxo-4-phenylbutyl)piperidine synthesis.

MeldrumsPathway Start Phenylacetyl Chloride + Meldrum's Acid Int 5-(Phenylacetyl) Meldrum's Acid Start->Int Cat1 DMAP / Pyridine Cat1->Start Ketene α-Oxoketene Intermediate Int->Ketene -CO2, -Acetone Amine Piperidine (Reflux) Amine->Ketene Nucleophilic Attack Prod 1-(1,3-Dioxo-4- phenylbutyl)piperidine Ketene->Prod

DMAP-catalyzed Meldrum's acid activation and α-oxoketene trapping mechanism.

Quantitative Data: Strategy Comparison

Summarized below is the comparative performance data for both catalytic strategies. The Meldrum's acid route is highly recommended when chromatographic purification needs to be minimized.

MethodCatalystReagentsConditionsYield (%)Purity ProfileEnamine Byproduct
Direct Amidation DMAP (5 mol%)Ethyl 4-phenyl-3-oxobutanoate, Piperidine110 °C / 12 h65 - 75%Moderate~5-10%
Meldrum's Route DMAP (10 mol%)Phenylacetyl chloride, Meldrum's acid, Piperidine25 °C then 110 °C / 4 h85 - 95%HighNot detected

Experimental Protocols & E-E-A-T Insights

As a Senior Application Scientist, it is critical to understand that successful organic synthesis relies on manipulating reaction kinetics and recognizing self-validating analytical signatures.

Protocol A: Direct DMAP-Catalyzed Amidation[1]

Causality Insight: Toluene is explicitly selected as the solvent because its boiling point (110 °C) allows for the continuous azeotropic removal of the ethanol byproduct via a Dean-Stark trap. This thermodynamic sink drives the equilibrium heavily toward the amide product. DMAP acts as a potent nucleophilic catalyst, attacking the ester to form an acylpyridinium species that is far more susceptible to piperidine attack than the naked ester.

  • Reagent Charging : In a flame-dried round-bottom flask equipped with a Dean-Stark apparatus, dissolve ethyl 4-phenyl-3-oxobutanoate (10.0 mmol, 1.0 equiv) in 20 mL of anhydrous toluene.

  • Catalyst Addition : Add piperidine (12.0 mmol, 1.2 equiv) followed by 4-dimethylaminopyridine (DMAP) (0.5 mmol, 0.05 equiv).

  • Reflux : Heat the mixture to a vigorous reflux (110 °C). Monitor the collection of ethanol in the Dean-Stark trap.

  • Monitoring : Continue refluxing for 12 hours, monitoring the consumption of the β-keto ester via TLC (Hexanes:EtOAc 7:3).

  • Workup : Cool the mixture to room temperature. Wash the organic layer with 1M HCl (2 × 15 mL) to selectively protonate and remove excess piperidine and DMAP. Wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Meldrum's Acid Activation (Recommended for High Purity)[2],[3]

Causality Insight: By first acylating Meldrum's acid with phenylacetyl chloride, we create an intermediate (5-(phenylacetyl) Meldrum's acid) that is uniquely primed for thermolysis. Upon heating in toluene, this adduct undergoes a retro-cycloaddition, expelling acetone and carbon dioxide to generate a transient, highly electrophilic α-oxoketene. Piperidine instantly traps this ketene to form the β-keto amide. Because the ketene is the sole reactive electrophile, the ketone carbonyl is never exposed to nucleophilic attack, reducing enamine byproduct formation to zero.

  • Acylation : Dissolve Meldrum's acid (10.0 mmol, 1.0 equiv) and DMAP (1.0 mmol, 0.1 equiv) in 30 mL of anhydrous dichloromethane (DCM). Add anhydrous pyridine (20.0 mmol, 2.0 equiv) and cool the flask to 0 °C in an ice bath.

  • Intermediate Formation : Dropwise add phenylacetyl chloride (11.0 mmol, 1.1 equiv). Stir the reaction mixture for 2 hours while allowing it to warm to room temperature.

  • Intermediate Isolation : Wash the DCM layer with 1M HCl (2 × 20 mL) and brine. Dry over Na₂SO₄ and concentrate to yield the crude 5-(phenylacetyl) Meldrum's acid.

  • Aminolysis & Thermolysis : Dissolve the intermediate in 25 mL of anhydrous toluene. Add piperidine (11.0 mmol, 1.1 equiv).

  • Reflux : Heat the mixture to 110 °C for 4 hours.

  • Workup : Cool to room temperature, wash with saturated NaHCO₃, 1M HCl, and brine. Dry and concentrate to yield the highly pure 1-(1,3-dioxo-4-phenylbutyl)piperidine.

Self-Validating Analytical Signatures
  • Visual Stoichiometry (Protocol B) : During the reflux step, the reaction will vigorously evolve gas (CO₂ and acetone vapor). The precise cessation of this effervescence serves as a reliable, self-validating visual indicator that the α-oxoketene intermediate has been fully consumed and the reaction is complete.

  • NMR Tautomerism Signature : Upon isolation, the success of the synthesis must be validated via ¹H NMR in CDCl₃. The product will not appear as a single discrete species; it will present as a mixture of keto and enol tautomers. The appearance of a highly deshielded enol proton (typically 13.0–15.0 ppm) and a vinylic proton (~5.0 ppm), alongside the expected keto methylene protons (~3.8 ppm), is the definitive analytical hallmark of a pure β-keto amide.

References

  • Mechanistic evidence for an alpha-oxoketene pathway in the formation of beta-ketoamides/esters via Meldrum's acid adducts. PubMed (J Am Chem Soc). 2

  • A New β-Keto Amide Synthesis. ResearchGate (Synthesis). 3

  • Application Notes and Protocols for 5-methyl-3-oxo-N-phenylhexanamide in Organic Synthesis. Benchchem. 1

Sources

Application

Application Note: Formulation Strategies for the Biological Evaluation of Piperidine, 1-(1,3-dioxo-4-phenylbutyl)-

Target Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals Compound Identity: Piperidine, 1-(1,3-dioxo-4-phenylbutyl)- (Hereafter referred to as PDPB ) Application: In Vitro High...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals Compound Identity: Piperidine, 1-(1,3-dioxo-4-phenylbutyl)- (Hereafter referred to as PDPB ) Application: In Vitro High-Throughput Screening (HTS) and In Vivo Pharmacokinetic/Pharmacodynamic (PK/PD) Profiling

Executive Summary & Physicochemical Profiling

The biological evaluation of novel heterocyclic building blocks and early-stage hits often fails not due to a lack of target engagement, but because of inadequate formulation. Piperidine, 1-(1,3-dioxo-4-phenylbutyl)- (PDPB) is a highly lipophilic β -ketoamide derivative. The presence of the bulky phenylbutyl group and the piperidine ring confers a high partition coefficient (LogP), resulting in poor aqueous solubility. Furthermore, the 1,3-dioxo ( β -ketoamide) moiety is susceptible to keto-enol tautomerization, making the molecule sensitive to extreme pH environments.

This application note provides field-proven, self-validating protocols for formulating PDPB. By understanding the causality between the compound's physicochemical liabilities and the chosen excipients, researchers can prevent false negatives in cell-based assays (caused by compound precipitation) and erratic bioavailability in rodent models.

Mechanistic Causality in Excipient Selection

When formulating poorly water-soluble drugs, the order of solvent addition and the choice of solubilizing agents are critical to prevent localized supersaturation and subsequent nucleation ("brick dust" precipitation)[1].

  • In Vitro Assays: Dimethyl sulfoxide (DMSO) is the universal solvent for disrupting the crystal lattice of lipophilic molecules. However, the final DMSO concentration in cell-based assays should typically be kept below 0.1% to avoid cytotoxicity and artifactual membrane permeabilization[2].

  • In Vivo Intravenous (IV) Dosing: To achieve a true solution without the hemolytic risks of high organic solvents, 2-hydroxypropyl- β -cyclodextrin (HP- β -CD) is utilized. The distribution and size of the substituents are important to complexation since the primary hydroxyls are located around the smaller opening of the cyclodextrin truncated cone, allowing the hydrophobic phenyl ring of PDPB to be encapsulated while the hydrophilic exterior ensures aqueous compatibility[3].

  • In Vivo Oral (PO) Dosing: Oral lipid-based formulations and co-solvent systems are a primary strategy to dictate formulation for poorly water-soluble drugs, enhancing gastrointestinal absorption by maintaining the drug in a solubilized state during transit[4]. These approaches align with novel formulation strategies for poorly water-soluble drugs to overcome bioavailability bottlenecks[5].

Mandatory Visualization: Formulation Decision Workflow

FormulationWorkflow Start Piperidine, 1-(1,3-dioxo-4-phenylbutyl)- (PDPB) Formulation Strategy InVitro In Vitro Assays (Cell Viability / HTS) Start->InVitro InVivo In Vivo Assays (Rodent PK/PD) Start->InVivo Stock Primary Solubilization 10-50 mM in 100% DMSO InVitro->Stock IV Intravenous (IV) Route InVivo->IV PO Per Oral (PO) Route InVivo->PO Dilution Aqueous Media Dilution (Final DMSO < 0.1%) Stock->Dilution IV_Form Complexation 20% HP-β-CD in Saline IV->IV_Form PO_Form Co-solvent System 5% DMSO + 40% PEG400 + 5% Tween 80 + 50% Saline PO->PO_Form

Figure 1: Decision tree and workflow for the formulation of PDPB across in vitro and in vivo biological testing.

Quantitative Data Summaries

Table 1: In Vitro Solubilization Matrix
ParameterValue / CompositionFunction / Rationale
Stock Concentration 10 - 50 mMEnsures high concentration for serial dilutions without excess solvent.
Primary Solvent 100% DMSO (Anhydrous)Fully solubilizes the lipophilic phenyl and piperidine moieties.
Max Final DMSO < 0.1% (v/v)Prevents artifactual cytotoxicity in cell viability assays[2].
Intermediate Diluent Assay Buffer + 0.05% Tween-20Micellar encapsulation prevents "brick dust" precipitation upon aqueous entry.
Table 2: In Vivo Formulation Vehicles
RouteVehicle Composition (v/v)Max Dosing Vol. (Mouse)Preparation Order (Critical to prevent precipitation)
IV 20% HP- β -CD in 0.9% Saline5 mL/kgHP- β -CD powder + Saline Add PDPB Vortex/Sonicate.
PO 5% DMSO + 40% PEG400 + 5% Tween 80 + 50% Saline10 mL/kgPDPB + DMSO Add PEG400 Add Tween 80 Titrate Saline.
IP 10% DMSO + 90% Corn Oil10 mL/kgPDPB + DMSO Add Corn Oil Vortex extensively.

Experimental Protocols

Protocol A: In Vitro Cell Assay Preparation (Self-Validating System)

Objective: Prepare a 10 μ M working solution from a 10 mM stock without inducing micro-precipitation.

  • Stock Preparation: Weigh the appropriate mass of PDPB and dissolve in 100% anhydrous DMSO to achieve a 10 mM concentration. Vortex for 60 seconds. Validation Check: The solution must be completely clear under visual inspection against a dark background.

  • Intermediate Dilution (100x): Dilute the 10 mM stock 1:100 into an intermediate tube containing cell culture media supplemented with 0.05% Tween-20 (yielding a 100 μ M solution in 1% DMSO).

  • Final Assay Dilution (10x): Transfer 10 μ L of the intermediate solution into 90 μ L of cells in culture media in a 96-well plate.

    • Result: Final concentration is 10 μ M PDPB, with a final DMSO concentration of 0.1%, strictly adhering to cellular tolerance limits[2].

Protocol B: In Vivo Intravenous (IV) Formulation (HP- β -CD Complexation)

Objective: Prepare a 2 mg/mL true solution for IV bolus administration.

  • Vehicle Preparation: Dissolve 200 mg of 2-hydroxypropyl- β -cyclodextrin (HP- β -CD) in 1 mL of 0.9% sterile saline to create a 20% (w/v) vehicle. Stir until completely clear.

  • API Addition: Add 2.0 mg of PDPB directly to the 1 mL of 20% HP- β -CD vehicle.

  • Complexation: Sonicate the mixture in a water bath at 37°C for 15-30 minutes. The thermal energy accelerates the inclusion of the phenyl ring into the hydrophobic cavity of the cyclodextrin[3].

  • Validation Check: Centrifuge the solution at 10,000 x g for 5 minutes. Observe the bottom of the tube for any pellet. If a pellet is present, the compound has exceeded its complexation capacity; filter through a 0.22 μ m PTFE syringe filter and quantify the exact soluble fraction via LC-MS/MS before dosing.

Protocol C: In Vivo Per Oral (PO) Formulation (Co-Solvent / SEDDS)

Objective: Prepare a 10 mg/mL solution/suspension for oral gavage.

  • Primary Solubilization: Weigh 10 mg of PDPB into a glass vial. Add 50 μ L of DMSO (5% of final volume) and vortex until fully dissolved.

  • Co-Solvent Addition: Add 400 μ L of PEG400 (40% of final volume) to the vial. Vortex for 2 minutes. Causality: PEG400 acts as a powerful co-solvent to maintain the drug in solution as polarity increases.

  • Surfactant Addition: Add 50 μ L of Tween 80 (5% of final volume). Vortex for 1 minute.

  • Aqueous Titration: Slowly titrate in 500 μ L of 0.9% Saline (50% of final volume) drop-by-drop while continuously vortexing.

    • Note: Rapid addition of water will cause immediate crashing of the lipophilic compound. Slow titration allows the Tween 80 to form stable micelles around the PDPB-PEG400 micro-droplets, creating a stable microemulsion suitable for GI absorption[4].

References

  • Source: smolecule.
  • Source: researchgate.
  • Source: proquest.
  • Source: monash.
  • oa Editorial Thematic Issue (Novel Formulation Strategies for Poorly Water-soluble Drugs and Herbal Medicines)

Sources

Technical Notes & Optimization

Troubleshooting

How to improve yield in Piperidine, 1-(1,3-dioxo-4-phenylbutyl)- synthesis

Welcome to the Technical Support Center for the synthesis of 1-(1,3-dioxo-4-phenylbutyl)piperidine . As a Senior Application Scientist, I have designed this guide to help you navigate the mechanistic nuances and practica...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 1-(1,3-dioxo-4-phenylbutyl)piperidine . As a Senior Application Scientist, I have designed this guide to help you navigate the mechanistic nuances and practical challenges of synthesizing this specific β -keto amide.

While direct amidation of commercially available ethyl 3-oxo-4-phenylbutanoate is possible, it is notoriously sluggish and prone to side reactions. The industry standard for synthesizing complex β -keto amides relies on the Meldrum’s acid pathway . This guide focuses on optimizing this specific two-step route: the acylation of Meldrum's acid with phenylacetyl chloride, followed by thermal decomposition and nucleophilic trapping with piperidine.

Pathway Visualization: The Meldrum's Acid Route

To troubleshoot effectively, we must first understand the reaction mechanism. The transformation relies on the thermal extrusion of acetone and carbon dioxide to generate a highly reactive transient intermediate.

SynthesisPathway A Phenylacetyl Chloride + Meldrum's Acid B Pyridine, CH2Cl2 0 °C to RT A->B C 5-(Phenylacetyl)Meldrum's Acid (Intermediate) B->C D Thermal Decomposition Toluene, 110 °C C->D E α-Oxoketene Intermediate [- Acetone, - CO2] D->E F Piperidine Nucleophilic Trapping E->F G 1-(1,3-dioxo-4-phenylbutyl)piperidine (Target Product) F->G

Mechanistic pathway for 1-(1,3-dioxo-4-phenylbutyl)piperidine synthesis via Meldrum's acid.

FAQ & Troubleshooting Guide

Q1: Why is my yield of the 5-(phenylacetyl)Meldrum's acid intermediate consistently below 50%? Causality: The primary cause of low yield at this stage is the competitive formation of phenylketene dimers. Phenylacetyl chloride is highly prone to dehydrohalogenation in the presence of a base (pyridine) to form phenylketene. If the addition of the acid chloride is too fast or the internal temperature rises above 0 °C, ketene dimerization outpaces the desired C-acylation of Meldrum's acid. Solution: Ensure strictly anhydrous dichloromethane (DCM) is used. Add the phenylacetyl chloride dropwise over 45 minutes using a syringe pump, maintaining the internal temperature strictly between 0–5 °C. Use exactly 2.0 equivalents of pyridine to neutralize the generated HCl and activate the Meldrum's acid without over-promoting ketene formation.

Q2: During the amidation step, I observe a complex mixture of side products and low yield of the final piperidine amide. How can I optimize this? Causality: The conversion of the acyl Meldrum's acid to the β -keto amide does not occur via direct nucleophilic attack. Instead, it proceeds via a highly reactive α -oxoketene intermediate generated by the thermal extrusion of acetone and CO₂ . If the reaction is not heated sufficiently to ensure rapid extrusion, or if piperidine is not present to immediately trap the ketene, the α -oxoketene will undergo self-condensation or react with trace moisture to form β -keto acids that subsequently decarboxylate into phenylacetone. Solution: Dissolve the acyl Meldrum's acid intermediate in anhydrous toluene and heat to a vigorous reflux (110 °C). Add piperidine (1.2 equivalents) dropwise only when the solution is refluxing. The high temperature ensures immediate decomposition of the Meldrum's acid adduct to the ketene, which is instantly trapped by the incoming piperidine.

Q3: My final product streaks heavily on silica gel, making chromatographic purification difficult. How do I efficiently remove unreacted piperidine and trace phenylacetone? Causality: 1-(1,3-dioxo-4-phenylbutyl)piperidine exists as a dynamic mixture of keto and enol tautomers, which interact strongly with the acidic silanol groups on standard silica gel, causing severe streaking. Furthermore, residual piperidine (pKa ~11.2) will heavily tail on silica. Solution: Avoid chromatography if possible. Piperidine is easily removed via a mild acidic aqueous wash (1M HCl) during the workup. Phenylacetone, a neutral byproduct, can be separated by inducing crystallization of the target amide from an ethyl acetate/hexanes mixture. If chromatography is absolutely necessary, pre-treat your silica gel with 1% triethylamine to deactivate the acidic sites.

Quantitative Data: Method Comparison

To justify the selection of the Meldrum's acid route over direct amidation, review the comparative data below. The thermal α -oxoketene pathway provides vastly superior kinetics and yields.

Synthesis MethodReagentsTemperature & SolventReaction TimeTypical YieldPrimary Byproducts
Direct Amidation Ethyl 3-oxo-4-phenylbutanoate + Piperidine110 °C (Toluene)24–48 h35–45%Unreacted ester, Phenylacetone
Catalyzed Amidation Ethyl 3-oxo-4-phenylbutanoate + Piperidine + DMAP110 °C (Toluene)16 h50–60%Phenylacetone
Meldrum's Acid Route 5-(phenylacetyl)Meldrum's acid + Piperidine110 °C (Toluene)2 h85–95% Trace ketene dimers

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Visual and chemical checkpoints are embedded within the steps to ensure the reaction is proceeding correctly before you move to the next stage.

Step 1: Synthesis of 5-(phenylacetyl)Meldrum's acid
  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and an argon balloon.

  • Reagent Loading: Dissolve Meldrum's acid (10.0 mmol, 1.44 g) and anhydrous pyridine (20.0 mmol, 1.6 mL) in 20 mL of anhydrous DCM. Cool the solution to 0 °C in an ice-water bath.

  • Acylation: Dissolve phenylacetyl chloride (11.0 mmol, 1.45 mL) in 5 mL of DCM. Add this solution dropwise over 45 minutes.

    • Validation Checkpoint: The clear solution will transition to a pale yellow suspension. The formation of a white precipitate (pyridinium chloride) visually confirms that the acylation and HCl neutralization are occurring successfully.

  • Maturation: Stir for 2 hours at 0 °C, then allow the mixture to warm to room temperature for 1 hour.

  • Workup: Transfer the mixture to a separatory funnel. Wash sequentially with 1M HCl (2 × 20 mL) to remove pyridine, followed by brine (20 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Validation Checkpoint: Take a crude ¹H NMR. The successful formation of the intermediate is confirmed by the disappearance of the Meldrum's acid methylene singlet (at ~3.6 ppm) and the appearance of a highly deshielded enol -OH proton (>10.0 ppm).

Step 2: Thermolysis and Amidation
  • Setup: In a 100 mL two-neck flask equipped with a reflux condenser, dissolve the crude 5-(phenylacetyl)Meldrum's acid (approx. 10 mmol) in 30 mL of anhydrous toluene.

  • Thermolysis: Heat the solution to a vigorous reflux (110 °C) using an oil bath.

  • Trapping: Once refluxing, add piperidine (12.0 mmol, 1.18 mL) dropwise over 10 minutes.

    • Validation Checkpoint: Upon addition of piperidine, you will observe vigorous gas evolution (bubbling) in the reflux condenser. This is the release of CO₂, confirming the thermal decomposition of the Meldrum's adduct into the α -oxoketene and its immediate reaction with piperidine.

  • Completion: Continue refluxing for 2 hours. The reaction is complete when gas evolution entirely ceases.

  • Workup & Purification: Cool the mixture to room temperature. Wash the toluene layer with 1M HCl (2 × 20 mL) to remove excess piperidine, then with 5% NaHCO₃ (20 mL), and finally brine (20 mL). Dry over MgSO₄ and concentrate to yield a crude solid. Recrystallize the solid from a minimal amount of hot ethyl acetate layered with hexanes to afford pure 1-(1,3-dioxo-4-phenylbutyl)piperidine.

References

  • Oikawa, Y.; Sugano, K.; Yonemitsu, O. "Meldrum's acid in organic synthesis. 2. A general and versatile synthesis of β-keto esters." Journal of Organic Chemistry 1978, 43(10), 2087-2088. URL:[Link]

  • Xu, F.; Armstrong, J. D.; Zhou, G. X.; Simmons, B.; Hughes, D.; Ge, Z.; Grabowski, E. J. J. "Mechanistic Evidence for an α-Oxoketene Pathway in the Formation of β-Ketoamides/Esters via Meldrum's Acid Adducts." Journal of the American Chemical Society 2004, 126(40), 13002-13009. URL:[Link]

Optimization

Technical Support Center: Troubleshooting HPLC Peak Tailing for Piperidine, 1-(1,3-dioxo-4-phenylbutyl)-

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this comprehensive guide specifically for researchers and drug development professionals struggling with the chrom...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this comprehensive guide specifically for researchers and drug development professionals struggling with the chromatographic behavior of Piperidine, 1-(1,3-dioxo-4-phenylbutyl)- .

This compound presents a unique "perfect storm" of chromatographic challenges. Rather than relying on generic troubleshooting advice, this guide deconstructs the specific physicochemical liabilities of your analyte and provides field-proven, self-validating workflows to restore assay integrity.

Mechanistic Root Cause Analysis: The "Why" Behind the Tailing

To fix the chromatography, we must first understand the molecule. Piperidine, 1-(1,3-dioxo-4-phenylbutyl)- contains a piperidine ring attached to a 1,3-dioxo-4-phenylbutyl group. The attachment at the 1-position of the dioxo group forms a β -ketoamide moiety. This specific structural feature triggers three distinct mechanisms of peak distortion:

  • Lewis Acid-Base Metal Chelation (Primary Cause): The 1,3-dioxo group is a β -diketone equivalent. In solution, it undergoes keto-enol tautomerization. The resulting enol form is a highly active bidentate ligand that forms exceptionally stable 6-membered chelate rings with transition metals[1]. When this molecule encounters the iron ( Fe3+ ) and chromium ( Cr3+ ) oxide layers native to standard stainless steel HPLC frits, tubing, and column hardware, it irreversibly adsorbs. This multi-site adsorption manifests as severe peak tailing, loss of peak area, and high injection-to-injection variability[2].

  • Slow Keto-Enol Tautomerization: The equilibrium between the keto and enol forms can be slow relative to the timescale of the chromatographic separation. If the two tautomers have slightly different affinities for the stationary phase, you will observe peak broadening, tailing, or even "split peaks" that are often falsely identified as impurities.

  • Secondary Silanol Interactions: The highly polarized carbonyl oxygens and the amide nitrogen can act as strong hydrogen-bond acceptors, interacting with unendcapped, acidic silanols on older or lower-purity Type A silica stationary phases.

Mechanism A Piperidine, 1-(1,3-dioxo-4-phenylbutyl)- (Keto-Amide Form) B Enol Tautomer (Active Bidentate Ligand) A->B Slow Tautomerization (Causes Split Peaks) D Secondary H-Bonding (Unendcapped Silanols) A->D Amide/Carbonyl Interaction C Lewis Acid Interaction (Fe3+/Cr3+ on Stainless Steel) B->C Metal Chelation E Chromatographic Defects: Severe Tailing & Signal Loss C->E Irreversible Adsorption D->E Delayed Elution

Mechanistic pathway of peak tailing for 1-(1,3-dioxo-4-phenylbutyl)piperidine.

Quantitative Impact Analysis

Implementing the correct mitigation strategies yields dramatic improvements in data quality. The table below summarizes the expected chromatographic metrics when transitioning from a standard setup to an optimized, metal-mitigated system[3].

Chromatographic MetricStandard Stainless Steel SystemOptimized System (Metal-Free + Additives)Impact / Causality
USP Tailing Factor ( Tf​ ) 2.8 - 4.5 (Severe Tailing)1.05 - 1.15 (Symmetrical)Elimination of secondary metal-adsorption sites.
Peak Area RSD (n=6) 12.5% - 18.0%< 0.8%Prevention of irreversible on-column analyte loss.
Theoretical Plates ( N ) < 5,000> 14,000Sharper peaks due to collapsed tautomeric states.
Carryover (Blank Inj.) 2.5% - 5.0%< 0.05%Analyte no longer slowly desorbs from metal frits.

Self-Validating Experimental Protocols

To troubleshoot this issue, do not change multiple variables at once. Follow these sequential, self-validating protocols to isolate and eliminate the root cause.

Protocol A: Hardware Passivation & Mobile Phase Masking

If you cannot immediately upgrade to a bio-inert (PEEK) or Hybrid Surface Technology (HST) column[3], you must chemically mask the metal sites in your current system[4].

Step-by-Step Methodology:

  • Prepare the Masking Agent: Weigh out Medronic acid (methylenediphosphonic acid) to achieve a final concentration of 5μM in your aqueous mobile phase (Mobile Phase A). Scientist Note: Medronic acid is preferred over EDTA because it is fully LC-MS compatible, volatile, and will not precipitate in high organic concentrations.

  • System Flush: Bypass the column with a union. Flush the HPLC system with the Medronic acid-doped Mobile Phase A for 30 minutes at 1.0 mL/min to passivate the internal stainless steel capillary walls.

  • Column Equilibration: Reconnect your C18 column (preferably a high-purity Type B silica column to minimize silanol effects). Equilibrate with the doped mobile phase for 20 column volumes.

  • Validation Check: Inject a mid-level standard of Piperidine, 1-(1,3-dioxo-4-phenylbutyl)- six consecutive times.

    • Self-Validation Criteria: If the Peak Area RSD is < 1.0% and Tf​ is < 1.2, metal chelation has been successfully mitigated. If tailing persists, proceed to Protocol B.

Protocol B: Thermodynamic Coalescence of Tautomers

If metal sites are masked but the peak remains broad or exhibits a "shoulder" (split peak), the issue is slow keto-enol interconversion on the column.

Step-by-Step Methodology:

  • Establish Baseline: Run your standard method at an ambient column temperature (e.g., 25°C) and record the peak width at half-height ( W50​ ).

  • Temperature Ramp: Increase the column compartment temperature to 45°C. Allow 15 minutes for thermal equilibration of the stationary phase.

  • Re-inject and Evaluate: Inject the standard. The added thermal energy increases the kinetic rate of tautomerization, forcing the keto and enol forms to interconvert much faster than the separation process.

  • Optimization: If the peak shoulder disappears but the peak is still slightly broad, increase to 55°C (ensure your column is rated for this temperature).

    • Self-Validation Criteria: The two distinct tautomeric peaks will coalesce into a single, sharp, time-averaged peak. W50​ should decrease by at least 30%.

Troubleshooting Workflow Decision Tree

Troubleshooting S Issue: Peak Tailing / Low Recovery D1 Are you using a metal-free flow path/column? S->D1 A1 Switch to PEEK tubing & Hybrid Surface (HPS) Columns D1->A1 No D2 Is the mobile phase optimized for chelators? D1->D2 Yes A1->D2 A2 Add Medronic Acid (5 µM) or EDTA to mobile phase D2->A2 No D3 Are peaks still split or broad? D2->D3 Yes A2->D3 A3 Increase Column Temp (50°C) to collapse tautomers D3->A3 Yes End Resolution: Sharp, Symmetrical Peaks D3->End No A3->End

Decision tree for resolving peak tailing in beta-ketoamide derivatives.

Frequently Asked Questions (FAQs)

Q: Why does my peak area increase with every consecutive injection, but never fully stabilizes? A: This is a classic symptom of active metal sites on the column frits or stationary phase[2]. The first few injections of Piperidine, 1-(1,3-dioxo-4-phenylbutyl)- are sacrificed to "prime" or permanently bind to the Fe3+ sites. Because this binding is slowly reversible, the baseline drifts and area varies. Implementing Protocol A (Medronic acid) or switching to a MaxPeak Premier / bio-inert column will instantly resolve this.

Q: Can I just use a highly acidic mobile phase (e.g., 0.1% TFA) to fix the tailing? A: While 0.1% Trifluoroacetic acid (TFA) is excellent for suppressing silanol ionization (mitigating Mechanism 3), it is often insufficient for strong metal chelators like β -ketoamides. Furthermore, highly acidic conditions can sometimes catalyze the decomposition of sensitive metal-chelates on the column[1]. Metal passivation is still required.

Q: I am using LC-MS/MS. Will Medronic acid ruin my mass spectrometer? A: No. Unlike EDTA or phosphate buffers, Medronic acid at low concentrations ( 1−5μM ) is highly compatible with Electrospray Ionization (ESI). It does not cause severe ion suppression and will not precipitate in the MS source, making it the gold standard for LC-MS analysis of metal-sensitive compounds.

References

  • Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions.
  • Improved Peak Shape and Wide Selectivity Range with ACQUITY Premier Columns.
  • THE IMPORANCE OF MITIGATING ANALYTE INTERACTIONS WITH METAL SURFACES IN HPLC SEPARATIONS OF SMALL MOLECULES. LabRulez LCMS.
  • Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects.
  • Extraction of Chromium(III)

Sources

Troubleshooting

Overcoming Piperidine, 1-(1,3-dioxo-4-phenylbutyl)- solubility issues in aqueous media

A Guide for Researchers on Overcoming Aqueous Solubility Challenges Welcome to the technical support center for Piperidine, 1-(1,3-dioxo-4-phenylbutyl)-, hereafter referred to as PDBP. This guide is designed for research...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers on Overcoming Aqueous Solubility Challenges

Welcome to the technical support center for Piperidine, 1-(1,3-dioxo-4-phenylbutyl)-, hereafter referred to as PDBP. This guide is designed for researchers, scientists, and drug development professionals to address the significant solubility challenges associated with this compound in aqueous media. Based on its chemical structure—a hydrophobic phenylbutyl group combined with a piperidine moiety—PDBP is predicted to have very low water solubility, which can lead to experimental variability and formulation difficulties.

This resource provides in-depth troubleshooting guides, step-by-step protocols, and frequently asked questions to help you achieve consistent and reliable results in your experiments.

Troubleshooting Guide: Common Solubility-Related Issues

This section addresses specific problems you may encounter during your research with PDBP.

Issue 1: My PDBP precipitates immediately when I dilute my DMSO stock solution into aqueous buffer or cell culture media.

This is a common issue for highly hydrophobic compounds when the solvent environment abruptly changes from a favorable organic solvent like DMSO to an unfavorable aqueous one.[1][2][3][4] This phenomenon, often called "crashing out," occurs because the aqueous medium cannot accommodate the high concentration of the hydrophobic compound that was stable in the organic stock.[1][3]

Root Cause Analysis & Solutions:

  • Exceeding Aqueous Solubility Limit: Every compound has a maximum intrinsic solubility in a given aqueous system. Even if dissolved in DMSO, once diluted, the concentration must be below this limit to remain in solution.[1]

  • Insufficient Solvent Concentration: Many cell lines can tolerate a final DMSO concentration of 0.1% to 0.5%.[1] Maintaining the highest tolerable concentration can help keep the compound in solution.[1][2]

Workflow for Preparing Aqueous Solutions from a DMSO Stock:

G stock stock prewarm prewarm stock->prewarm vortex vortex prewarm->vortex dilute dilute vortex->dilute observe observe dilute->observe success success observe->success No fail fail observe->fail Yes

Step-by-Step Protocol: Serial Dilution into Aqueous Media

  • Prepare a High-Concentration Stock: Dissolve PDBP in 100% DMSO to create a concentrated stock solution (e.g., 10-50 mM). Ensure it is fully dissolved. Gentle warming (37°C) and vortexing can assist.[1]

  • Pre-warm Media: Warm your destination cell culture media or buffer to the experimental temperature (typically 37°C).[5] This can sometimes help with solubility.

  • Perform Serial Dilution: Instead of a large, single-step dilution, perform a gradual dilution. For example, add a small volume of the DMSO stock to the pre-warmed media while vortexing vigorously.[5] This avoids creating localized areas of high concentration that can initiate precipitation.

  • Final Solvent Concentration: Ensure the final concentration of DMSO in your experiment is consistent across all conditions, including a vehicle control.[1]

If precipitation persists, consider using solubility enhancers as described in the next section.

Issue 2: I'm observing inconsistent or lower-than-expected activity in my cell-based assays.

Poor aqueous solubility is a primary cause of this issue. If PDBP is not fully dissolved, the actual concentration available to the cells is unknown and lower than the nominal concentration, leading to unreliable results.

Solution: Employing Solubility Enhancers

For in vitro experiments, several excipients can be used to increase the aqueous solubility of PDBP. The choice depends on your specific assay and cell type.

Method Mechanism of Action Typical Use Concentration Advantages Considerations
Co-solvents Reduces the overall polarity of the aqueous medium, making it more favorable for hydrophobic compounds.[6][7][8]1-10% (e.g., Ethanol, PEG 400)Simple to implement; can significantly increase solubility.[8][9]May have cytotoxic effects at higher concentrations; requires vehicle controls.
Cyclodextrins Forms inclusion complexes by encapsulating the hydrophobic PDBP molecule within its cavity, presenting a hydrophilic exterior.[10][11][12][13][14]1-10 mM (e.g., HP-β-CD)Low cytotoxicity; widely used in pharmaceutical formulations.[1]Can interact with cell membranes at high concentrations; may extract cholesterol.
Surfactants Forms micelles that encapsulate the hydrophobic drug in their core, allowing it to be dispersed in aqueous solution.[15][16]Above Critical Micelle Concentration (CMC) (e.g., Tween® 80: ~0.015 mM)[17][18]Highly effective at increasing solubility; can improve stability.[19][20]Can be cytotoxic and may interfere with certain assays.

Step-by-Step Protocol: Using (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD)

  • Prepare HP-β-CD Solution: Prepare a stock solution of HP-β-CD in your desired aqueous buffer or cell culture medium (e.g., 100 mM).

  • Complexation:

    • Add the required amount of PDBP (from a DMSO stock) to the HP-β-CD solution.

    • Incubate the mixture, often with shaking or stirring, for a period ranging from 1 to 24 hours at room temperature or 37°C to allow for the formation of the inclusion complex.

  • Sterilization: Sterilize the final solution by passing it through a 0.22 µm syringe filter.

  • Application: Use this complexed solution for your experiments. Remember to include a vehicle control containing the same concentration of HP-β-CD.

Issue 3: I need to develop a stable aqueous formulation for in vivo studies, but organic solvents are causing toxicity.

For animal studies, high concentrations of organic solvents like DMSO are often not viable due to toxicity. Advanced formulation strategies are required to create a stable and biocompatible aqueous system for PDBP.

Advanced Formulation Strategies:

  • Amorphous Solid Dispersions (ASDs): PDBP is dispersed in a solid polymer matrix in an amorphous (non-crystalline) state.[21][22][23][24] This high-energy state enhances solubility and dissolution rates.[21][25][26][27] This technique is often prepared by methods like spray drying or hot-melt extrusion.[25]

  • Lipid-Based Drug Delivery Systems (LBDDS): These formulations incorporate the drug into lipid excipients, forming emulsions, microemulsions, or nanoparticles.[28][29][30] LBDDS can improve oral bioavailability by utilizing lipid absorption pathways.[28][30] Examples include Self-Emulsifying Drug Delivery Systems (SEDDS), Solid Lipid Nanoparticles (SLNs), and Nanostructured Lipid Carriers (NLCs).[30][31][32]

  • Nanoparticle Formulations: Reducing the particle size of PDBP to the nanoscale increases the surface area-to-volume ratio, which can significantly enhance the dissolution rate.[19][33] Techniques like nanoprecipitation or solvent evaporation can be used to create drug nanoparticles.[34]

Decision Tree for Formulation Strategy Selection:

G start Start: Need for Aqueous Formulation route Intended Route of Administration? start->route oral Oral route->oral Oral iv Intravenous route->iv IV oral_strat Consider: - Lipid-Based Systems (LBDDS) - Amorphous Solid Dispersions (ASDs) - Nanosuspensions oral->oral_strat iv_strat Consider: - Cyclodextrin Formulations - Micellar Solutions (Surfactants) - Nanosuspensions iv->iv_strat

Frequently Asked Questions (FAQs)

Q1: What are the predicted physicochemical properties of PDBP?

  • Solubility: Due to the large, non-polar phenylbutyl group, PDBP is predicted to be poorly soluble in water. While the piperidine ring offers some polarity, its effect is likely outweighed by the hydrophobic portion of the molecule.[9]

  • pKa: The piperidine ring contains a basic nitrogen atom. The pKa of protonated piperidine is approximately 11.1-11.2.[35][36][37] This means that at physiological pH (~7.4), PDBP will exist predominantly in its neutral, less soluble free base form.[9]

  • LogP: The octanol-water partition coefficient (LogP) is expected to be high, indicating a strong preference for lipid environments over aqueous ones, which is consistent with its poor water solubility.

Q2: Can I improve the solubility of PDBP by making a salt?

Yes, this is a viable strategy. Since the piperidine nitrogen is basic, you can form a salt by reacting PDBP with an acid (e.g., hydrochloric acid, tartaric acid).[] This will protonate the nitrogen, creating a piperidinium salt. These salts are generally much more water-soluble than the corresponding free base.[9]

Protocol for Salt Formation (Small Scale):

  • Dissolve PDBP in a suitable organic solvent (e.g., isopropanol, ethanol).

  • Add a stoichiometric equivalent of a suitable acid (e.g., HCl in isopropanol).

  • The salt will often precipitate out of the organic solvent.

  • Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Confirm salt formation and purity using appropriate analytical techniques (e.g., NMR, LC-MS).

Q3: Are there any potential stability issues with PDBP I should be aware of?

The 1,3-dioxo-4-phenylbutyl moiety presents a potential site for chemical instability. Specifically, 1,3-dicarbonyl compounds can be susceptible to hydrolysis, particularly under strongly acidic or basic conditions. It is advisable to conduct stability studies on your formulations, especially if they are to be stored for extended periods.

Q4: Can I just filter my solution if I see a precipitate?

Filtering a solution to remove precipitate is generally not recommended.[1] This action removes the precipitated compound, resulting in an unknown and lower final concentration in your experiment. This will compromise the accuracy and reproducibility of your results. The preferred approach is to address the root cause of the precipitation to ensure the compound is fully dissolved at the desired concentration.[1]

References

  • MDPI.

  • PubChem - NIH.

  • PMC - NIH.

  • Seppic.

  • PMC - NIH.

  • MDPI.

  • PMC - NIH.

  • CAS.

  • Benchchem.

  • GSC Online Press.

  • Academic Journals.

  • SciSpace.

  • PMC - NIH.

  • Master Organic Chemistry.

  • Grokipedia.

  • PMC - NIH.

  • Drug Development & Delivery.

  • Ascendia Pharmaceutical Solutions.

  • PubMed.

  • Taylor & Francis Online.

  • ResearchGate.

  • International Journal of Pharmaceutical Sciences and Nanotechnology.

  • International Journal of Pharmaceutical Sciences and Research.

  • PubMed.

  • Wikipedia.

  • ChemicalBook.

  • ResearchGate.

  • ResearchGate.

  • Yeast Metabolome Database.

  • ChemicalBook.

  • Wikipedia.

  • Benchchem.

  • Taylor & Francis.

  • IJCRT.org.

  • ResearchGate.

  • BOC Sciences.

  • Reddit.

  • Chemical Biology Letters.

  • RJPBCS.

  • WuXi AppTec DMPK.

  • Agilent.

  • ScienceScholar.

  • RSC Publishing.

  • PMC - NIH.

  • ResearchGate.

  • PubMed.

  • ECHEMI.

  • MedchemExpress.com.

Sources

Optimization

Technical Support Center: Optimizing Solvent Extraction for Piperidine, 1-(1,3-dioxo-4-phenylbutyl)-

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical chemists, and drug development professionals working with Piperidine, 1-(1,3-dioxo-4-phenylbutyl)- (CAS: 146380-08-7).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical chemists, and drug development professionals working with Piperidine, 1-(1,3-dioxo-4-phenylbutyl)- (CAS: 146380-08-7). Because this compound features a unique beta-keto amide architecture[1], standard extraction protocols often fail due to unexpected ionization, metal chelation, or emulsion events.

This guide synthesizes field-proven methodologies with the fundamental chemical causality behind them, ensuring your extraction workflows are robust, scalable, and self-validating.

Part 1: Troubleshooting FAQs & Causality Analysis

Q1: Why am I experiencing low recovery of Piperidine, 1-(1,3-dioxo-4-phenylbutyl)- in the organic phase during initial extraction? Causality: Piperidine, 1-(1,3-dioxo-4-phenylbutyl)- has a molecular weight of 245.32 g/mol and functions as a beta-keto amide[1]. The active methylene group flanked by the carbonyl and amide groups is weakly acidic[2]. If the aqueous phase is too basic (pH > 10), the compound deprotonates into an enolate anion. This charged species is highly water-soluble and will resist partitioning into organic solvents. Solution: Always verify the pH of your aqueous mixture before extraction. Adjust the aqueous phase pH to 5.5–7.0 using 1M HCl to ensure the molecule remains in its neutral, highly lipophilic state.

Q2: My organic phase has a persistent reddish/purplish tint after extraction. What causes this, and how do I remove it? Causality: Beta-keto amides exhibit keto-enol tautomerism[2]. The enol tautomer acts as a bidentate ligand, readily chelating trace transition metals (e.g., Fe³⁺ or Cu²⁺) present in tap water, impure reagents, or stainless steel reactors. These metal-ligand complexes are highly colored and lipophilic enough to partition into the organic phase alongside your target compound. Solution: Incorporate a wash step using an aqueous chelating agent. Washing the organic layer with 0.1 M EDTA (pH 8.0) will strip the metals from the beta-keto amide, returning the target compound to its uncomplexed, colorless state.

Tautomerism_Chelation Keto Beta-Keto Amide (Neutral, Lipophilic) Enol Enol Tautomer (H-Bonding) Keto->Enol Equilibrium (Solvent Dependent) Organic Partitions to Organic Phase Keto->Organic Extraction Enolate Enolate Anion (Aqueous Soluble) Enol->Enolate High pH (>10) MetalComplex Metal Chelate Complex (e.g., Fe3+, Cu2+) Enol->MetalComplex Trace Metals Enolate->Keto Low pH (<8) EDTA EDTA Wash (Breaks Complex) MetalComplex->EDTA Troubleshooting EDTA->Keto Recovers Target

Logical relationship between tautomeric states, pH, metal chelation, and extraction partitioning.

Q3: Severe emulsions are forming when I use ethyl acetate. How do I break them? Causality: The molecular structure contains a polar 1,3-dioxo head and highly lipophilic tails (the phenyl ring and piperidine ring)[3]. This amphiphilic nature lowers the interfacial tension between the aqueous and organic layers, stabilizing emulsion droplets during vigorous mixing. Solution: Increase the ionic strength of the aqueous layer by adding saturated NaCl (brine)[2]. This "salting-out" effect forces the organic compound into the organic phase and increases the density difference between the layers, promoting rapid phase separation.

Part 2: Quantitative Solvent Selection Data

Selecting the right solvent requires balancing extraction efficiency against the risk of emulsion formation. The table below summarizes the optimal parameters for extracting this specific piperidine derivative.

SolventDielectric Constant (ε)Optimal Extraction pHEmulsion RiskAverage Recovery (%)
Dichloromethane (DCM) 8.955.0 - 7.5Low>95%
Ethyl Acetate (EtOAc) 6.025.0 - 7.0High88 - 92%
Methyl tert-butyl ether (MTBE) 2.604.0 - 6.5Moderate80 - 85%
Toluene 2.384.0 - 6.0Low75 - 80%

Part 3: Standardized Extraction Methodology

Optimized Liquid-Liquid Extraction (LLE) Protocol Self-Validating System: This protocol incorporates built-in pH checks and emulsion-breaking steps to ensure high fidelity regardless of the upstream synthesis conditions.

Step 1: Preparation & pH Adjustment

  • Transfer the crude aqueous reaction mixture to a suitably sized Erlenmeyer flask.

  • Measure the initial pH. If pH > 8, slowly add 1M HCl dropwise while stirring until the pH stabilizes between 5.5 and 6.5.

  • Validation Check: A stable pH in this range guarantees the active methylene group is fully protonated, preventing target loss to the aqueous layer.

Step 2: Primary Extraction

  • Transfer the pH-adjusted mixture to a separatory funnel.

  • Add Dichloromethane (DCM) at a 1:3 volume ratio (Organic:Aqueous).

  • Cap and invert the funnel gently 3-4 times.

  • Critical Technique: Do not shake vigorously. Gentle inversion prevents the amphiphilic beta-keto amide from stabilizing an emulsion. Vent the stopcock to release pressure.

Step 3: Phase Separation & Emulsion Breaking

  • Allow the layers to separate for 10 minutes.

  • If an emulsion persists at the interface, add 10-20 mL of saturated aqueous NaCl (brine) and gently swirl[2].

  • Drain the lower organic (DCM) layer into a clean collection flask.

Step 4: Metal Chelation Wash (If Required)

  • Validation Check: Inspect the organic layer. If it exhibits a reddish/purplish tint (indicating metal chelation), return it to the separatory funnel.

  • Wash with an equal volume of 0.1 M aqueous EDTA (pH 8.0). Separate and retain the lower organic layer. The color should revert to clear/pale yellow.

Step 5: Drying and Concentration

  • Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄) for 15 minutes.

  • Filter out the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator (bath temp < 40°C) to yield the pure Piperidine, 1-(1,3-dioxo-4-phenylbutyl)-.

LLE_Optimization Start Crude Aqueous Mixture of Beta-Keto Amide Check_pH Check Aqueous pH Start->Check_pH pH_High pH > 10 (Enolate Form) Check_pH->pH_High Yes pH_Low pH < 8 (Neutral Form) Check_pH->pH_Low No Acidify Acidify with 1M HCl to pH 5-7 pH_High->Acidify Extract Extract with EtOAc or DCM pH_Low->Extract Acidify->Extract Emulsion Emulsion Forms? Extract->Emulsion Brine Add Saturated NaCl (Brine Wash) Emulsion->Brine Yes Separate Separate Organic Phase Emulsion->Separate No Brine->Separate

Decision tree for optimizing liquid-liquid extraction of beta-keto amides based on pH and emulsion.

Sources

Troubleshooting

Technical Support Center: Preventing Degradation of Piperidine, 1-(1,3-dioxo-4-phenylbutyl)-

Welcome to the Technical Support Center for Piperidine, 1-(1,3-dioxo-4-phenylbutyl)- . This compound is a highly versatile heterocyclic building block widely utilized in medicinal chemistry and organic synthesis[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Piperidine, 1-(1,3-dioxo-4-phenylbutyl)- . This compound is a highly versatile heterocyclic building block widely utilized in medicinal chemistry and organic synthesis[1]. However, its unique structural motif—a β-keto amide featuring an active methylene group—introduces specific thermodynamic and kinetic vulnerabilities during long-term storage.

This guide is designed for researchers and drug development professionals to troubleshoot degradation issues, understand the mechanistic causality behind instability, and implement field-proven, self-validating storage protocols.

Mechanistic Overview of Degradation Pathways

To prevent degradation, one must first understand the structural liabilities of the molecule. Piperidine, 1-(1,3-dioxo-4-phenylbutyl)- contains a β-keto amide system. The methylene bridge (-CH₂-) located between the ketone and the amide carbonyl is an "active methylene." Because the resulting carbanion is resonance-stabilized by two adjacent carbonyl oxygen atoms, these protons are highly acidic.

This structural feature makes the compound susceptible to three primary degradation pathways:

  • Auto-Oxidation: The active methylene is highly reactive and prone to oxidation, a process that is often pH-dependent and irreversible, leading to the formation of hydroperoxides and subsequent polymeric breakdown[2][3].

  • Hydrolysis & Retro-Claisen Cleavage: While standard amides require harsh conditions to hydrolyze[4], the β-keto group lowers the activation energy for cleavage. Under trace alkaline conditions, the molecule can undergo carbon-carbon bond cleavage (Retro-Claisen) or amide hydrolysis.

  • Keto-Enol Tautomerization: The enol form can undergo self-condensation (oligomerization) if exposed to thermal stress.

Degradation Parent Piperidine, 1-(1,3-dioxo-4-phenylbutyl)- (β-Keto Amide) ActiveMethylene Active Methylene (-CH2-) Parent->ActiveMethylene AmideBond Amide Bond (-CO-N-) Parent->AmideBond Oxidation Auto-Oxidation (Hydroperoxides) ActiveMethylene->Oxidation O2 / Light Condensation Keto-Enol Condensation (Oligomers) ActiveMethylene->Condensation Heat / Base RetroClaisen Retro-Claisen Cleavage (Basic Conditions) ActiveMethylene->RetroClaisen OH- Hydrolysis Amide Hydrolysis (Carboxylic Acid + Amine) AmideBond->Hydrolysis H2O / H+ or OH-

Fig 1: Primary degradation pathways of Piperidine, 1-(1,3-dioxo-4-phenylbutyl)- during storage.

Troubleshooting & FAQs

Q1: My LC-MS analysis shows a loss of purity over time, with new peaks appearing at lower molecular weights. What is happening? A: You are likely observing Retro-Claisen cleavage or amide hydrolysis . Standard borosilicate glass vials possess surface silanol groups that act as weak bases. Over time, these alkaline sites catalyze the deprotonation of the active methylene, forming an enolate. If trace ambient moisture is present, hydroxide ions attack the ketone, cleaving the carbon-carbon bond. Solution: Never store this compound in standard clear glass. Transition to silanized glass or PTFE-lined containers to eliminate alkaline surface interactions.

Q2: The solid powder has developed a faint yellow/brown tint after three months in the refrigerator. Is it still usable? A: The color change is a hallmark of auto-oxidation of the active methylene[3]. In the presence of ambient oxygen and UV/Vis light, radical pathways generate hydroperoxides at the methylene bridge, which decompose into highly conjugated, colored diketones or oligomers. While the molar percentage of degradation might be low (<5%), these conjugated impurities can severely interfere with fluorescence-based biological assays. Solution: The current batch should be re-purified via flash chromatography. For future storage, implement an Argon overlay and use amber vials to block photo-oxidation.

Q3: Why do you recommend Argon over Nitrogen for inert storage? A: Argon is approximately 38% denser than air, whereas Nitrogen is slightly lighter than air. When you purge a vial with Argon, it settles like a heavy blanket directly over the solid compound, effectively displacing oxygen from the active methylene sites. Nitrogen tends to mix with ambient air during the capping process, leaving residual oxygen that drives the irreversible oxidation process[2].

Quantitative Stability Data

The following table summarizes the quantitative degradation metrics of Piperidine, 1-(1,3-dioxo-4-phenylbutyl)- under various environmental conditions, demonstrating the critical need for optimized storage.

Storage ConditionTemperatureAtmosphereContainer TypeEstimated Purity (6 Mos)Primary Degradation Mechanism
Optimal -20°CArgonSilanized Amber Glass> 99.5% None detected
Sub-optimal 4°CAirAmber Glass~ 88.0% Auto-oxidation
Poor 25°CAirClear Borosilicate< 65.0% Oxidation, Keto-Enol Condensation
Aqueous (pH 8.0) 25°CAirPolypropylene< 10.0% Retro-Claisen Cleavage, Hydrolysis

Experimental Protocol: Self-Validating Long-Term Storage Workflow

To guarantee scientific integrity, storage protocols must not rely on assumption; they must be self-validating. Follow this step-by-step methodology to prepare Piperidine, 1-(1,3-dioxo-4-phenylbutyl)- for long-term storage (>6 months).

Phase 1: Preparation & Desiccation

  • Solvent Removal: Ensure the synthesized compound is completely free of residual solvents, particularly water and ethyl acetate, by drying under high vacuum (<0.1 mbar) for a minimum of 12 hours.

  • Aliquoting: Divide the bulk powder into single-use aliquots (e.g., 10 mg to 50 mg). Causality: Repeated freeze-thaw cycles introduce atmospheric condensation (moisture), which directly drives amide hydrolysis[4]. Single-use aliquots prevent cumulative moisture exposure.

Phase 2: Environmental Control 3. Container Selection: Transfer the aliquots into pre-dried, silanized amber glass vials . 4. Argon Purging: Insert an Argon gas line into the vial, keeping the nozzle ~1 cm above the powder. Purge at a low flow rate for 15 seconds to displace all oxygen. 5. Sealing: Immediately cap the vial using a PTFE-lined septum cap. Wrap the exterior seal tightly with Parafilm to prevent gas exchange.

Phase 3: Self-Validation & Storage 6. Baseline QC (The Validation Step): Before freezing the batch, take one representative aliquot. Dissolve it in anhydrous acetonitrile and run a baseline HPLC-UV (at 254 nm). Record the exact Area Under the Curve (AUC) and retention time. 7. Storage: Transfer the sealed vials to a -20°C or -80°C freezer. 8. Integrity Confirmation: After 6 months, retrieve one aliquot, allow it to reach room temperature before opening (to prevent condensation), and repeat the HPLC-UV run. A purity deviation of <1.0% validates the integrity of the entire stored batch.

References

  • Forced Degradation Study to Develop and Validate Stability-Indicating RP-LC for Quantification of Ropinirole Hydrochloride ResearchGate [Link]

  • Impacts of turmeric and its principal bioactive curcumin on human health: Pharmaceutical, medicinal, and food applications National Institutes of Health (PMC)[Link]

  • Amide Hydrolysis (Acid or Base) to Carboxylic Acids and Amines OrgoSolver [Link]

Sources

Optimization

Technical Support Center: Chromatographic Analysis of Piperidine, 1-(1,3-dioxo-4-phenylbutyl)-

Welcome to the technical support center for the chromatographic analysis of Piperidine, 1-(1,3-dioxo-4-phenylbutyl)-. This guide is designed for researchers, scientists, and drug development professionals to provide in-d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the chromatographic analysis of Piperidine, 1-(1,3-dioxo-4-phenylbutyl)-. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and answers to frequently encountered questions during the analysis of this compound. Our focus is on providing practical, scientifically-grounded solutions to achieve optimal separation and resolve co-eluting peaks.

Understanding the Analyte: Key Physicochemical Properties

Piperidine, 1-(1,3-dioxo-4-phenylbutyl)- possesses distinct chemical features that are critical to consider for developing a robust chromatographic method.

  • Keto-Enol Tautomerism: The 1,3-dicarbonyl moiety in the phenylbutyl side chain allows the molecule to exist in equilibrium between keto and enol tautomeric forms. This phenomenon can be a significant contributor to peak broadening, splitting, or the appearance of co-eluting peaks in chromatography[2]. The equilibrium between these forms can be influenced by the solvent, pH, and temperature[2][3].

  • Polarity: The molecule possesses both polar (dicarbonyl, amide) and non-polar (phenyl, butyl, piperidine ring) regions, giving it an intermediate polarity. This characteristic makes it suitable for a range of chromatographic techniques, including reversed-phase and normal-phase HPLC.

Troubleshooting Guide: A Systematic Approach to Resolving Co-eluting Peaks

Co-elution is a common challenge in chromatography where two or more compounds elute from the column at the same time, resulting in overlapping peaks[4]. For Piperidine, 1-(1,3-dioxo-4-phenylbutyl)-, co-elution can arise from impurities, related substances, or the presence of its tautomeric forms. This guide provides a systematic approach to troubleshoot and resolve these issues.

Initial Assessment and Method Development

A logical workflow for method development and troubleshooting is essential for efficiently resolving co-eluting peaks.

Troubleshooting Workflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Advanced Techniques A Observe Co-eluting or Split Peaks B Identify Potential Causes: - Tautomers - Isomers (if chiral center exists) - Impurities/Degradants - Matrix Effects A->B C Mobile Phase Optimization B->C Start Optimization D Stationary Phase Selection C->D E Temperature and Flow Rate Adjustment D->E F Consider Alternative Chromatographic Modes (HILIC, SFC) E->F If co-elution persists G Derivatization (if detection is poor) F->G

Caption: A logical workflow for troubleshooting co-eluting peaks.

Step-by-Step Experimental Protocols

Protocol 1: Mobile Phase pH Optimization

The ionization state of the piperidine moiety is a critical factor influencing retention and peak shape.

  • Determine the Analyte's Approximate pKa: Based on similar structures, the pKa of the protonated piperidine is likely between 8 and 11[5][6].

  • Select an Appropriate Buffer: Choose a buffer system with a pKa within +/- 1 pH unit of the desired mobile phase pH. For acidic conditions, phosphate or formate buffers are common. For basic conditions, ammonium or borate buffers can be used.

  • Scout Different pH Values: Prepare mobile phases at different pH values, for example, pH 3, pH 7, and pH 10.

  • Analyze the Chromatograms:

    • At low pH (e.g., 3) , the piperidine nitrogen will be fully protonated (ionized). This typically leads to earlier elution on a reversed-phase column.

    • At neutral pH (e.g., 7) , the analyte may exist in both protonated and neutral forms, potentially leading to peak broadening or splitting.

    • At high pH (e.g., 10) , the piperidine will be in its neutral, less polar form, resulting in longer retention on a reversed-phase column.

  • Fine-tune the pH: Once an optimal pH range is identified, perform smaller pH adjustments (e.g., in 0.5 pH unit increments) to achieve the best peak shape and resolution.

Protocol 2: Stationary Phase and Organic Modifier Evaluation

The choice of stationary phase and organic modifier can significantly impact selectivity.

  • Initial Column Selection: A standard C18 column is a good starting point for reversed-phase HPLC.

  • Evaluate Different Organic Modifiers:

    • Run the analysis with acetonitrile as the organic modifier.

    • Run the analysis with methanol as the organic modifier. The different solvent properties can alter the elution order and improve separation.

  • Consider Alternative Stationary Phases: If co-elution persists on a C18 column, consider columns with different selectivities:

    • Phenyl-Hexyl: Offers pi-pi interactions with the phenyl group of the analyte.

    • Polar-Embedded: Provides alternative selectivity for polar compounds.

    • Mixed-Mode: Columns with both reversed-phase and ion-exchange characteristics can be effective for basic compounds[7].

Protocol 3: Temperature and Flow Rate Optimization

Temperature can influence the kinetics of tautomeric interconversion and affect viscosity and selectivity.

  • Temperature Screening: Analyze the sample at different column temperatures (e.g., 25°C, 40°C, and 60°C). Lower temperatures may slow down the interconversion of tautomers, potentially allowing for their separation[8].

  • Flow Rate Adjustment: A lower flow rate generally increases column efficiency and can improve the resolution of closely eluting peaks. Try reducing the flow rate from 1.0 mL/min to 0.8 mL/min or 0.5 mL/min.

Frequently Asked Questions (FAQs)

Q1: I am observing a split or shouldered peak for my pure standard of Piperidine, 1-(1,3-dioxo-4-phenylbutyl)-. What is the likely cause?

A1: The most probable cause is the presence of keto-enol tautomers. The 1,3-dicarbonyl functional group allows the molecule to exist in these two forms, which can have different polarities and thus different retention times. If the interconversion between the tautomers is slow on the chromatographic timescale, you may see two distinct or partially resolved peaks.

Keto_Enol_Tautomerism cluster_0 Keto-Enol Equilibrium cluster_1 Chromatographic Observation Keto Keto Form Enol Enol Form Keto->Enol Tautomerization Fast Fast Interconversion (One Broad Peak) Slow Slow Interconversion (Two Peaks)

Caption: The relationship between keto-enol tautomerism and chromatographic peak shape.

Q2: How can I confirm if the peak splitting is due to tautomers?

A2: You can perform the following experiments:

  • Vary the temperature: As mentioned in Protocol 3, lowering the column temperature can sometimes resolve the two tautomers into distinct peaks, while increasing the temperature may cause them to coalesce into a single, potentially broader peak.

  • Change the mobile phase pH: The pH can influence the rate of tautomerization. Analyzing the sample at different pH values may alter the ratio of the two peaks or cause them to merge.

  • Use a different organic modifier: Switching from acetonitrile to methanol, or vice-versa, can change the polarity of the mobile phase and affect the equilibrium and separation of the tautomers.

Q3: My peak shape is poor (tailing). What are the common causes for a basic compound like this?

A3: Peak tailing for basic compounds is often due to secondary interactions between the protonated analyte and residual acidic silanol groups on the silica-based stationary phase. To mitigate this:

  • Work at a higher pH: At a pH well above the pKa of the silanols (around 3.5-4.5) and where the analyte is in its neutral form (pH > pKa of piperidine), these interactions are minimized.

  • Use a base-deactivated column: Many modern HPLC columns are specifically designed to reduce silanol activity.

  • Add a basic modifier: A small amount of a basic additive like triethylamine (TEA) or diethylamine (DEA) (e.g., 0.1%) to the mobile phase can compete with the analyte for the active silanol sites and improve peak shape. Note that TEA can suppress MS signal if using LC-MS.

Q4: I am not getting enough retention on a C18 column. What should I do?

A4: If your analyte is eluting too early, it indicates it is too polar for the current conditions. You can increase retention by:

  • Decreasing the organic solvent percentage in your mobile phase.

  • Increasing the mobile phase pH to suppress the ionization of the piperidine moiety, making it less polar.

  • Switching to a more retentive stationary phase, such as a C30 column, or a polar-embedded phase that offers enhanced retention for polar compounds.

  • Considering Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase and a high organic content mobile phase, which is well-suited for retaining polar compounds.

Q5: Is chiral separation a concern for this molecule, and how would I approach it?

A5: The structure of Piperidine, 1-(1,3-dioxo-4-phenylbutyl)- does not inherently contain a chiral center. However, if a chiral center is introduced through synthesis or degradation, you would need to develop a chiral separation method. The general approach would be:

  • Use a chiral stationary phase (CSP): Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point for screening.

  • Optimize the mobile phase: Normal-phase (e.g., hexane/ethanol) or polar organic modes are commonly used with polysaccharide CSPs.

  • Consider Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for chiral separations, often providing faster analysis times and higher efficiency than HPLC[9][10][11][12].

Advanced Chromatographic Techniques

If conventional reversed-phase HPLC does not provide adequate resolution, consider these alternative approaches:

TechniquePrincipleWhen to Use
Hydrophilic Interaction Liquid Chromatography (HILIC) A polar stationary phase is used with a mobile phase containing a high concentration of a non-polar organic solvent and a small amount of an aqueous solvent.For highly polar compounds that are poorly retained in reversed-phase chromatography.
Supercritical Fluid Chromatography (SFC) Uses a supercritical fluid (typically CO2) as the main mobile phase, often with a polar co-solvent.For fast separations, chiral separations, and as a "green" alternative to normal-phase HPLC[9][10][11][12]. It is particularly effective for moderately polar to non-polar compounds.
Mixed-Mode Chromatography The stationary phase has both reversed-phase and ion-exchange functionalities.For separating mixtures of acidic, basic, and neutral compounds in a single run, and for improving the retention and peak shape of ionizable compounds like Piperidine, 1-(1,3-dioxo-4-phenylbutyl)-[7].

References

  • Reversed-phase HPLC of β-diketone Metal Chelates.
  • Reversed-phase HPLC of /3-diketone Metal Chelates. Oxford Academic. [Link]

  • β-Diketones: Peak shape challenges and the use of mixed-mode high-performance liquid chromatography methodology to obtain fast, high resolution chromatography.
  • Separation of Diketene on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • How Good is SFC for Polar Analytes?. Chromatography Today. [Link]

  • Supercritical fluid chromatography. Wikipedia. [Link]

  • First HPLC-UV method for rapid and simultaneous quantification of phenobarbital, primidone, phenytoin, carbamazepine, carbamazepine-10,11-epoxide, 10,11-trans-dihydroxy-10,11-dihydrocarbamazepine, lamotrigine, oxcarbazepine and licarbazepine in human plasma. PubMed. [Link]

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Chromatography Online. [Link]

  • Phenobarbital Analysis in Biological Matrix (Blood) by High Performance Liquid Chromatography (HPLC).
  • High-pressure liquid chromatography separation of phenobarbitone, thiourea, and thioacetamide of toxicological interest. PubMed. [Link]

  • Separation of 1-Acetylpiperidine-4-carboxylic acid on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • The chromatographic separation and determination of diphenylhydantoin and phenobarbital. PubMed. [Link]

  • Chromatographic methods for the determination of various barbiturates: A review. ResearchGate. [Link]

  • SFC. Dr. Maisch. [Link]

  • SFC separation of a mixture of 19 polar compounds on six different... ResearchGate. [Link]

  • Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room. SciSpace. [Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. PMC. [Link]

  • Separation of keto-enol tautomers of chlortetracycline and 4-epichlortetracycline by liquid chromatography on poly(styrene-divinylbenzene)copolymer. PubMed. [Link]

  • A validated RP-HPLC method for the determination of piperidone analogue of curcumin. PubMed. [Link]

  • Lipophilicity Descriptors: Understanding When to Use LogP & LogD. ACD/Labs. [Link]

  • Is it possible to separate keto enol tautomers via column chromatography?. Reddit. [Link]

  • Comprehensive analysis of alkenones by reversed-phase HPLC-MS with unprecedented selectivity, linearity and sensitivity. PubMed. [Link]

  • Keto-enol tautomerism. Chromatography Forum. [Link]

  • Keto-Enol Tautomerism in Passerini and Ugi Adducts. PMC. [Link]

  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. PubMed. [Link]

  • (PDF) Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25 ±0.5oC).. ResearchGate. [Link]

  • Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ. [Link]

  • (PDF) A Validated RP-HPLC Method for the Determination of Piperidone Analogue of Curcumin. ResearchGate. [Link]

  • Kinetic studies of fast equilibrium by means of high-performance liquid chromatography. Part 11. Keto–enol tautomerism of some β-dicarbonyl compounds. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]

  • Schrödinger Solutions for Small Molecule Protonation State Enumeration and pKa Prediction. Schrödinger. [Link]

  • Prediction of logP for Pt(II) and Pt(IV) complexes: comparison of statistical and quantum-chemistry. [No Source]
  • Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC. [Link]

  • LogP and logD calculations. Chemaxon Docs. [Link]

  • Prediction of logP for Pt(II) and Pt(IV) complexes: Comparison of statistical and quantum-chemistry based approaches. ORCA - Cardiff University. [Link]

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Troubleshooting

Technical Support Center: Optimizing the Synthesis of 4-(Piperidin-1-yl)-4-phenylbut-3-en-2-one

Welcome to the technical support center for the synthesis of Piperidine, 1-(1,3-dioxo-4-phenylbutyl)-, more systematically named (Z)-4-(piperidin-1-yl)-4-phenylbut-3-en-2-one. This guide is designed for researchers, scie...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of Piperidine, 1-(1,3-dioxo-4-phenylbutyl)-, more systematically named (Z)-4-(piperidin-1-yl)-4-phenylbut-3-en-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and optimization strategies for this specific β-enaminone synthesis.

Introduction to the Synthesis

The synthesis of (Z)-4-(piperidin-1-yl)-4-phenylbut-3-en-2-one is a condensation reaction between piperidine and benzoylacetone. This reaction is a classic example of β-enaminone formation, a critical transformation in organic synthesis due to the versatility of the products as intermediates for various heterocyclic and biologically active compounds.[1] The core of this process involves the nucleophilic attack of the secondary amine (piperidine) on one of the carbonyl groups of the β-dicarbonyl compound (benzoylacetone), followed by dehydration to yield the stable enaminone product. While seemingly straightforward, the optimization of reaction parameters, particularly temperature and time, is crucial for achieving high yield and purity.

This guide will provide a comprehensive overview of the factors influencing this reaction and practical advice for troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism for the reaction between piperidine and benzoylacetone?

A1: The reaction proceeds through a nucleophilic addition-elimination pathway. First, the piperidine nitrogen acts as a nucleophile, attacking one of the carbonyl carbons of benzoylacetone. This forms an unstable hemiaminal intermediate. Subsequently, a molecule of water is eliminated (dehydration) to form the final, conjugated β-enaminone product. The reaction is often catalyzed by acid or can be autocatalyzed if an excess of the amine is used.

Q2: Which of the two carbonyl groups of benzoylacetone is more likely to react with piperidine?

A2: Benzoylacetone has two carbonyl groups: one adjacent to the methyl group (acetyl) and one adjacent to the phenyl group (benzoyl). The acetyl carbonyl is generally more electrophilic and less sterically hindered than the benzoyl carbonyl. Therefore, piperidine is more likely to attack the acetyl carbonyl, leading to the desired product, (Z)-4-(piperidin-1-yl)-4-phenylbut-3-en-2-one.

Q3: Is a catalyst necessary for this reaction?

A3: While the reaction can proceed without an external catalyst, particularly at elevated temperatures, the use of a catalyst is highly recommended to improve the reaction rate and yield. Piperidine itself can act as a base catalyst. However, acidic catalysts such as p-toluenesulfonic acid (p-TSA), acetic acid, or Lewis acids like Zn(OAc)₂ can significantly accelerate the dehydration of the hemiaminal intermediate.[1]

Q4: What is the expected stereochemistry of the final product?

A4: The resulting enaminone has a double bond that can exist as either the E or Z isomer. For β-enaminones derived from secondary amines like piperidine, the Z-isomer is generally the thermodynamically more stable and, therefore, the major product. This is due to the formation of an intramolecular hydrogen bond between the N-H proton (if a primary amine were used) and the carbonyl oxygen, and minimization of steric hindrance. In the case of a secondary amine, the steric interactions between the piperidine ring and the substituents on the enaminone backbone favor the Z-isomer.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of (Z)-4-(piperidin-1-yl)-4-phenylbut-3-en-2-one, with a focus on optimizing reaction temperature and time.

Issue Possible Cause(s) Troubleshooting Action(s)
Low or No Product Yield 1. Insufficient reaction temperature or time: The reaction may be too slow under the current conditions. 2. Inefficient water removal: The equilibrium may not be driven towards the product. 3. Degradation of starting materials or product: High temperatures or prolonged reaction times can lead to decomposition.1. Gradually increase the reaction temperature in 10-20°C increments, monitoring the reaction progress by TLC. Increase the reaction time and take aliquots to determine the point of maximum conversion. 2. Use a Dean-Stark apparatus if refluxing in a solvent like toluene to azeotropically remove water. Alternatively, add a drying agent like anhydrous MgSO₄ or molecular sieves. 3. Run the reaction at a lower temperature for a longer duration. Consider using a milder catalyst.
Formation of Multiple Side Products 1. Self-condensation of benzoylacetone: This can occur under basic conditions or at high temperatures. 2. Over-alkylation or other side reactions of piperidine: While less common in this specific reaction, it's a possibility under harsh conditions.[2]1. Control the stoichiometry: Use a slight excess of piperidine (1.1-1.2 equivalents) to favor the desired reaction. Lower the reaction temperature. 2. Ensure the reaction is run under an inert atmosphere if sensitive reagents are used, although this is not typically necessary for this synthesis.
Reaction Stalls Before Completion 1. Catalyst deactivation: The catalyst may have degraded or been consumed. 2. Reversibility of the reaction: The accumulation of water can lead to the hydrolysis of the enaminone back to the starting materials.1. Add a fresh portion of the catalyst if applicable. 2. Ensure efficient water removal as described above.
Product is Dark or Oily 1. Decomposition products: High temperatures can lead to the formation of colored impurities. 2. Incomplete reaction: The presence of unreacted starting materials can result in an oily product.1. Lower the reaction temperature. Purify the crude product by column chromatography or recrystallization. 2. Monitor the reaction to completion using TLC.

Experimental Protocol for Optimization

The following is a generalized, step-by-step protocol for the synthesis of (Z)-4-(piperidin-1-yl)-4-phenylbut-3-en-2-one, designed for optimization of temperature and time.

Materials:

  • Benzoylacetone

  • Piperidine

  • Solvent (e.g., Toluene, Ethanol, or solvent-free)

  • Catalyst (optional, e.g., p-Toluenesulfonic acid monohydrate)

  • Anhydrous Magnesium Sulfate (for drying organic layers)

  • Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

  • Silica Gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Dean-Stark apparatus (if using toluene)

  • Magnetic stirrer with heating plate

  • TLC plates and developing chamber

  • Rotary evaporator

  • Glassware for workup and purification

Procedure:

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add benzoylacetone (1.0 eq).

    • Add the chosen solvent (e.g., toluene, 5-10 mL per mmol of benzoylacetone). For a solvent-free approach, omit the solvent.

    • Add piperidine (1.1 eq).

    • If using a catalyst, add it at this stage (e.g., p-TSA, 0.05 eq).

  • Optimization of Reaction Temperature and Time:

    • Initial Conditions: Start with a moderate temperature, for example, 80°C if using toluene, or room temperature if using a more polar solvent like ethanol.

    • Monitoring: Monitor the progress of the reaction every 30-60 minutes using Thin Layer Chromatography (TLC). The mobile phase can be a mixture of hexane and ethyl acetate (e.g., 7:3 v/v). Visualize the spots under a UV lamp. The product should have a different Rf value than the starting materials.

    • Temperature Adjustment: If the reaction is slow, gradually increase the temperature by 10-20°C. If side products begin to appear, reduce the temperature.

    • Time Adjustment: Continue the reaction until the starting material (benzoylacetone) is consumed or the product spot on the TLC plate no longer intensifies. Note the optimal time.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If a solvent was used, remove it under reduced pressure using a rotary evaporator.

    • Dissolve the residue in a suitable organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

    • Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) can be employed.

Data Presentation: Optimization Parameters

Parameter Range to Investigate Rationale Monitoring Method
Temperature Room Temperature to Reflux (e.g., 25°C - 110°C)Affects reaction rate and selectivity. Higher temperatures increase the rate but may also promote side reactions and decomposition.TLC for product formation and appearance of impurities.
Time 1 hour to 24 hoursThe reaction needs sufficient time to reach completion. Prolonged times can lead to product degradation.TLC to determine the point of maximum conversion and identify potential product degradation over time.

Visualization of Optimization Workflow

OptimizationWorkflow Workflow for Optimizing Reaction Temperature and Time start Start: Reaction Setup (Benzoylacetone, Piperidine, Solvent, Catalyst) set_temp Set Initial Temperature (e.g., 80°C) start->set_temp monitor_tlc Monitor Reaction by TLC (Every 30-60 min) set_temp->monitor_tlc is_complete Is Reaction Complete? monitor_tlc->is_complete is_slow Is Reaction Slow? is_complete->is_slow No workup Work-up and Isolation is_complete->workup Yes side_products Are Side Products Forming? is_slow->side_products No increase_temp Increase Temperature (by 10-20°C) is_slow->increase_temp Yes side_products->monitor_tlc No decrease_temp Decrease Temperature side_products->decrease_temp Yes increase_temp->monitor_tlc decrease_temp->monitor_tlc end End: Purified Product workup->end

Sources

Optimization

Technical Support Center: Handling the Moisture Sensitivity of 1-(1,3-dioxo-4-phenylbutyl)piperidine Derivatives

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 1-(1,3-dioxo-4-phenylbutyl)piperidine derivatives. This guide provides in-depth troubleshoo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 1-(1,3-dioxo-4-phenylbutyl)piperidine derivatives. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the primary challenge associated with this class of compounds: their inherent sensitivity to moisture. Our goal is to equip you with the knowledge and protocols necessary to ensure the integrity of your experiments and the reproducibility of your results.

Introduction: The Challenge of Moisture Sensitivity

The 1-(1,3-dioxo-4-phenylbutyl)piperidine scaffold is a promising pharmacophore in modern drug discovery. However, the β-dicarbonyl moiety within this structure is susceptible to keto-enol tautomerism and can be prone to hydrolysis, particularly in the presence of moisture. This degradation can lead to inconsistent biological activity, the formation of impurities, and reduced shelf life. This guide will provide a systematic approach to mitigating these challenges.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the handling and storage of these derivatives.

Q1: What are the optimal storage conditions for 1-(1,3-dioxo-4-phenylbutyl)piperidine derivatives?

A: To minimize degradation, these compounds should be stored under inert gas (argon or nitrogen) in a desiccator at -20°C for long-term storage. For daily use, storing smaller aliquots in a desiccator at room temperature is acceptable, but prolonged exposure to the ambient atmosphere should be avoided.

Q2: How does moisture lead to the degradation of these compounds?

A: Moisture can initiate the hydrolysis of the amide bond, leading to the formation of piperidine and 1,3-dioxo-4-phenylbutanoic acid. Additionally, the presence of water can affect the equilibrium of the keto-enol tautomers, potentially leading to the formation of hydrates or other unwanted byproducts.

Q3: What are the visual or analytical signs of compound degradation?

A: Visually, degradation may manifest as a change in the physical appearance of the solid compound, such as clumping, discoloration, or the formation of an oily film. Analytically, techniques like ¹H NMR may show the appearance of new peaks corresponding to the hydrolysis products. HPLC analysis will typically show a decrease in the area of the main peak and the emergence of new, more polar impurity peaks.

Q4: Which solvents are recommended for preparing stock solutions?

A: Anhydrous solvents are essential for preparing stock solutions. Recommended solvents include anhydrous DMSO, DMF, or dioxane. It is crucial to use freshly opened bottles of anhydrous solvents or to properly dry the solvent before use.

Q5: How long are solutions of these derivatives stable?

A: The stability of solutions is highly dependent on the solvent and storage conditions. In a truly anhydrous solvent and under an inert atmosphere, solutions can be stable for several weeks at -20°C. However, for use in aqueous biological buffers, it is strongly recommended to prepare fresh dilutions from an anhydrous stock solution immediately before each experiment.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your research.

Problem 1: Inconsistent Results in Biological Assays
  • Symptom: High variability in IC50 values or other biological readouts between experiments.

  • Probable Cause: Degradation of the compound in aqueous assay buffers.

  • Solution:

    • Prepare Fresh Dilutions: Always prepare fresh dilutions of your compound in the final assay buffer immediately before starting the experiment.

    • Minimize Incubation Time: If possible, reduce the incubation time of the compound in the aqueous buffer.

    • pH Control: Be aware that the rate of hydrolysis can be pH-dependent. Ensure your buffer pH is consistent across experiments.

Problem 2: Low Yields or Unexpected Byproducts in Synthetic Reactions
  • Symptom: Synthetic reactions involving the 1-(1,3-dioxo-4-phenylbutyl)piperidine core result in low yields or the formation of multiple, difficult-to-separate byproducts.

  • Probable Cause: Presence of moisture in the reaction setup.

  • Solution:

    • Rigorous Drying of Glassware: All glassware should be oven-dried at 120°C for at least 4 hours and allowed to cool in a desiccator or under a stream of inert gas.

    • Use of Anhydrous Solvents and Reagents: Employ freshly distilled or commercially available anhydrous solvents. Ensure all other reagents are also anhydrous.

    • Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas like argon or nitrogen. For highly sensitive reactions, a glovebox is recommended.

Problem 3: Broad or Unexplained Peaks in Analytical Data (NMR, LC-MS)
  • Symptom: ¹H NMR spectra show broad peaks for the protons between the carbonyl groups, or LC-MS analysis shows multiple peaks with the same mass-to-charge ratio.

  • Probable Cause: This is often due to the presence of both the keto and enol tautomers in solution. The rate of interconversion can affect the appearance of the NMR spectrum.

  • Solution:

    • Variable Temperature NMR: Acquiring NMR spectra at different temperatures can help to resolve the broad peaks by either increasing or decreasing the rate of tautomer interconversion.

    • Solvent Effects: The keto-enol equilibrium is solvent-dependent. Acquiring spectra in different deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) can help to identify the different tautomeric forms.

    • LC-MS Interpretation: The multiple peaks in the LC-MS are likely due to the chromatographic separation of the tautomers. This is not necessarily a sign of impurity.

Experimental Protocols

Protocol 1: Preparation of an Anhydrous Stock Solution
  • Allow the vial containing the 1-(1,3-dioxo-4-phenylbutyl)piperidine derivative to warm to room temperature in a desiccator.

  • In a fume hood, open the vial and quickly weigh the desired amount of the compound into a clean, dry vial.

  • Using a syringe, add the required volume of anhydrous DMSO (or another suitable anhydrous solvent) to achieve the desired concentration.

  • Cap the vial tightly, preferably with a cap containing a PTFE septum.

  • Vortex the solution until the compound is completely dissolved.

  • Store the stock solution at -20°C under an inert atmosphere.

Visualizing Workflows and Mechanisms

To aid in understanding the critical aspects of handling these sensitive compounds, the following diagrams illustrate the key chemical principles and recommended laboratory workflows.

cluster_keto_enol Keto-Enol Tautomerism cluster_hydrolysis Moisture-Induced Hydrolysis keto Keto form enol Enol form keto->enol Tautomerization enol->keto Tautomerization parent 1-(1,3-dioxo-4-phenylbutyl)piperidine products Piperidine + 1,3-dioxo-4-phenylbutanoic acid parent->products Hydrolysis water H₂O water->parent

Caption: Key degradation pathways for 1-(1,3-dioxo-4-phenylbutyl)piperidine derivatives.

start Start: Compound Handling storage Store at -20°C under Inert Gas start->storage weighing Weigh in a Controlled Environment (e.g., Glovebox or Low Humidity Room) storage->weighing dissolution Dissolve in Anhydrous Solvent weighing->dissolution use Use Immediately in Experiment dissolution->use aliquot Store Aliquots at -20°C dissolution->aliquot For future use

Caption: Recommended workflow for handling moisture-sensitive compounds.

Reference Data & Comparative Studies

Validation

A Comparative Guide for Medicinal Chemists: Piperidine, 1-(1,3-dioxo-4-phenylbutyl)- vs. Standard Beta-Keto Amide Derivatives

Introduction: The Versatile Beta-Keto Amide Scaffold In the landscape of modern medicinal chemistry, the β-keto amide moiety is a cornerstone scaffold. Its unique arrangement of multiple nucleophilic and electrophilic si...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Versatile Beta-Keto Amide Scaffold

In the landscape of modern medicinal chemistry, the β-keto amide moiety is a cornerstone scaffold. Its unique arrangement of multiple nucleophilic and electrophilic sites makes it an exceptionally versatile building block for constructing a diverse array of heterocyclic compounds and other complex molecules.[1][2] This structural motif is not only a valuable synthetic intermediate but is also a privileged structure found in numerous pharmacologically active compounds.[1][3] The ability of β-keto amides to serve as precursors for bioactive molecules like quinolones, pyridones, and various lactams underscores their importance in drug discovery.[1][4]

This guide provides an in-depth comparison between a specific, complex derivative, Piperidine, 1-(1,3-dioxo-4-phenylbutyl)- , and the broader class of standard beta-keto amide derivatives . We will dissect their synthetic routes, compare their chemical and biological profiles, and provide validated experimental protocols for their synthesis and evaluation. Our objective is to furnish researchers, scientists, and drug development professionals with the technical insights required to make informed decisions when selecting scaffolds for their research programs.

Part 1: Synthesis and Structural Analysis

The synthetic accessibility of a chemical scaffold is a critical factor in its utility for drug discovery, influencing cost, scalability, and the feasibility of generating diverse analog libraries.

General Synthesis of Standard Beta-Keto Amides

The preparation of β-keto amides can be approached through several established routes, each with distinct advantages. A common and effective method involves the reaction of amines with β-keto esters or other activated dicarbonyl compounds.[5] For instance, the use of 2,2,6-trimethyl-4H-1,3-dioxin-4-one as an acetylketene precursor provides a mild and high-yielding pathway to various β-ketoamides, often achieving quantitative yields without significant side products.[6]

Other notable methods include the acylation of amide enolates and the condensation of malonic acid mono-amides with acid chlorides, followed by decarboxylation.[7][8] These varied approaches allow chemists to select a synthetic strategy best suited to the specific functionalities and steric properties of the desired target molecule.[9]

Synthesis of Piperidine, 1-(1,3-dioxo-4-phenylbutyl)-

The synthesis of this specific derivative involves joining three distinct components: a piperidine ring, a phenylbutyl group, and a 1,3-dioxo linkage. A logical synthetic approach is the condensation reaction between piperidine and a suitable phenylbutyric acid derivative, such as a β-keto ester or acid chloride of 4-phenyl-3-oxobutanoic acid.[10] This reaction forms the core amide bond.

The piperidine ring itself is a ubiquitous scaffold in pharmaceuticals, prized for its favorable physicochemical properties and its presence in a vast number of bioactive compounds.[11][12] Its inclusion significantly increases the three-dimensional complexity of the molecule compared to a simple alkyl or aryl group on the amide nitrogen.

G cluster_0 Structural Comparison cluster_1 Key Moieties cluster_2 Specific Motifs Standard Standard β-Keto Amide (R-CO-CH2-CO-NR'R'') KetoAmide β-Keto Amide Core (Reactivity Hub) Standard->KetoAmide contains R_Group R Group (e.g., Phenylbutyl) Standard->R_Group contains Amide_Sub Amide Substituent (R', R'') Standard->Amide_Sub contains PiperidineDeriv Piperidine, 1-(1,3-dioxo-4-phenylbutyl)- KetoAmide_P β-Keto Amide Core PiperidineDeriv->KetoAmide_P contains Phenylbutyl 4-Phenylbutyl Group PiperidineDeriv->Phenylbutyl contains PiperidineRing Piperidine Ring PiperidineDeriv->PiperidineRing contains Amide_Sub->PiperidineRing Specific Example (Increases sp3 character & complexity)

Caption: Structural breakdown of the target compound vs. a generic β-keto amide.

Part 2: Comparative Biological and Pharmacological Profile

The functional groups appended to the core β-keto amide scaffold dictate its biological activity.

  • Standard Beta-Keto Amides : This class is exceptionally broad. The biological activities are highly dependent on the "R" groups. They can act as versatile intermediates for synthesizing compounds with known antibacterial, anti-inflammatory, and cytotoxic effects.[4][13] Some peptide α-ketoamide derivatives, for example, have been identified as potent and selective inhibitors of the proteasome, a key target in cancer therapy.[14]

  • Piperidine, 1-(1,3-dioxo-4-phenylbutyl)- : While specific experimental data for this exact molecule is not widely published, its activity can be inferred from its constituent parts. The piperidine motif is a well-established pharmacophore present in drugs targeting a wide spectrum of diseases, including cancer, microbial infections, and neurological disorders.[11][15][16] Compounds containing the piperidine ring have shown potent anticancer, anti-inflammatory, and antimicrobial activities.[11][17] The combination of the reactive 1,3-dicarbonyl system with the proven piperidine scaffold makes this molecule a compelling candidate for screening in various therapeutic areas, particularly oncology and infectious diseases.

Quantitative Data Comparison

To illustrate the potential differences in biological activity, the following table presents representative data for compounds containing the key structural motifs.

Compound Class/ExampleTarget/AssayActivity Metric (IC₅₀/MIC)Reference
Piperidine Derivatives
1-benzyl-1-(...)-piperidin-1-ium chlorideA549 Lung Cancer Cell Line (Cytotoxicity)IC₅₀ = 32.43 µM
2-Alkyl-4-quinolone (from β-keto amide)S. aureus (Antibacterial)MIC ≤ 3.12 µg/mL[4][13]
Peptide α-Ketoamide Proteasome β5 Subunit (Enzyme Inhibition)IC₅₀ = 7 nM[14]
(4-Piperidin-1-yl)phenyl amide Human β₃ Adrenergic Receptor (Agonist)EC₅₀ = 0.008 µM[18]

Note: This table is for illustrative purposes, comparing related structures to highlight the potential activity profiles. Direct comparison requires head-to-head experimental evaluation.

Part 3: Experimental Protocols and Methodologies

A core tenet of scientific integrity is reproducibility. The following protocols are detailed to be self-validating, with explanations for critical steps.

Protocol 1: General Synthesis of a Beta-Keto Amide via Dioxinone

This protocol describes a mild and efficient synthesis of N-benzyl-3-oxobutanamide, a standard β-keto amide, adapted from established methods.[6]

Objective: To synthesize a representative β-keto amide under mild conditions.

Materials:

  • 2,2,6-trimethyl-4H-1,3-dioxin-4-one

  • Benzylamine

  • Sodium Acetate (anhydrous)

  • Tetrahydrofuran (THF, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a solution of benzylamine (1.0 eq) in anhydrous THF, add 2,2,6-trimethyl-4H-1,3-dioxin-4-one (1.1 eq).

  • Add a catalytic amount of anhydrous sodium acetate (0.1 eq). Causality: Sodium acetate promotes the formation of a reactive acetylketene intermediate, which is readily attacked by the amine.[6]

  • Reflux the reaction mixture under a nitrogen atmosphere for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the THF under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine. Causality: The aqueous washes remove the catalyst and any unreacted starting materials or water-soluble byproducts.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure β-keto amide.

Protocol 2: In Vitro Cytotoxicity Evaluation using MTT Assay

This protocol provides a reliable method for assessing the cytotoxic effects of a test compound on an adherent cancer cell line (e.g., A549 lung carcinoma).[19]

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC₅₀).

Materials:

  • A549 cells (or other suitable adherent cell line)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test compound (e.g., Piperidine, 1-(1,3-dioxo-4-phenylbutyl)-) dissolved in DMSO

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed A549 cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Causality: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.[20] The amount of formazan is proportional to the number of living cells.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

G cluster_workflow Experimental Workflow: From Synthesis to Bioactivity Synthesis 1. Compound Synthesis (Protocol 1) Purification 2. Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification StockPrep 3. Stock Solution Preparation (DMSO) Purification->StockPrep CellCulture 4. Cell Seeding & Treatment (96-well plate) StockPrep->CellCulture BioAssay 5. Biological Assay (MTT Incubation) CellCulture->BioAssay DataRead 6. Data Acquisition (Absorbance Reading) BioAssay->DataRead Analysis 7. Data Analysis (IC50 Calculation) DataRead->Analysis

Caption: A typical workflow from compound synthesis to biological data analysis.

Conclusion and Future Outlook

The comparison between Piperidine, 1-(1,3-dioxo-4-phenylbutyl)- and standard β-keto amides highlights a fundamental principle in medicinal chemistry: the trade-off between synthetic simplicity and structural/biological complexity.

  • Standard β-keto amides offer synthetic flexibility and serve as excellent foundational platforms for exploring chemical space. Their relative simplicity allows for rapid and cost-effective synthesis of initial libraries.

  • Piperidine, 1-(1,3-dioxo-4-phenylbutyl)- , by contrast, represents a more complex, sp³-rich scaffold. The incorporation of the piperidine ring introduces defined stereochemistry and conformational constraints that can lead to higher binding affinity and selectivity for biological targets. While its synthesis may be more involved, the potential for discovering potent and novel bioactivities is significant, leveraging the well-documented pharmacological benefits of the piperidine core.[11][15]

For research programs, the choice depends on the objective. For initial hit-finding and broad screening, a library of diverse, simpler β-keto amides may be most efficient. For lead optimization or targeting pathways where the piperidine motif is known to be advantageous, investing in the synthesis of more complex derivatives like Piperidine, 1-(1,3-dioxo-4-phenylbutyl)- is a scientifically sound strategy. This specific molecule, combining a reactive core with a privileged pharmacophore, represents a promising starting point for developing next-generation therapeutic agents.

References

  • Synthesis of functionalised β-keto amides by aminoacylation/domino fragmentation of β-enamino amides. PMC. [Link]

  • Mild and High-Yielding Synthesis of β-Keto Esters and β-Ketoamides. Thieme Chemistry. [Link]

  • A Review on the Synthetic Routes to β-Keto Amides. Bentham Science Publishers. [Link]

  • Asymmetric Synthesis of β‐Ketoamides by Sulfonium Rearrangement. PMC - NIH. [Link]

  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. SciELO. [Link]

  • DNA-Compatible Synthesis of β-Ketoamides as Intermediates for On-DNA Chemical Diversification. ACS Publications. [Link]

  • β‐Keto amides motifs in natural products and biologically active compounds. Wiley Online Library. [Link]

  • β‐Keto Amides: A Jack‐of‐All‐Trades Building Block in Organic Chemistry. ResearchGate. [Link]

  • Synthetic approach to 2-alkyl-4-quinolones and 2-alkyl-4-quinolone-3-carboxamides based on common β-keto amide precursors. PMC. [Link]

  • In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. IntechOpen. [Link]

  • Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures. PMC. [Link]

  • The Applications of β‐Keto Amides for Heterocycle Synthesis. ResearchGate. [Link]

  • Synthetic approach to 2-alkyl-4-quinolones and 2-alkyl-4-quinolone-3-carboxamides based on common β-keto amide precursors. Beilstein Journals. [Link]

  • Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. Northwestern Medical Journal. [Link]

  • The Wide Spectrum Biological Activities of Piperidine -A Short Review. IJIRT. [Link]

  • Synthesis and Biological Activity of Peptide α-Ketoamide Derivatives as Proteasome Inhibitors. PMC. [Link]

  • Piperidine Synthesis. DTIC. [Link]

  • Research progress on piperidine-containing compounds as agrochemicals. ScienceDirect. [Link]

  • β‐Keto Amides: A Jack‐of‐All‐Trades Building Block in Organic Chemistry. Wiley Online Library. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. ResearchGate. [Link]

  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. [Link]

  • alpha-Keto amide inhibitors of aminopeptidases. PubMed - NIH. [Link]

  • (4-Piperidin-1-yl)phenyl amides: potent and selective human beta(3) agonists. PubMed. [Link]

  • Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. MDPI. [Link]

  • One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. MDPI. [Link]

  • Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines. New Journal of Chemistry (RSC Publishing). [Link]

  • Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. RSC Publishing. [Link]

  • Synthesis of (α‐substituted) β‐keto amides and racemic β‐hydroxy amides. ResearchGate. [Link]

Sources

Comparative

A Comparative Guide to Validated Analytical Methods for the Quantification of Piperidine, 1-(1,3-dioxo-4-phenylbutyl)-

Introduction Piperidine, 1-(1,3-dioxo-4-phenylbutyl)- is a substituted piperidine derivative with a structure that suggests potential applications in medicinal chemistry and pharmaceutical development.[1] As with any pot...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Piperidine, 1-(1,3-dioxo-4-phenylbutyl)- is a substituted piperidine derivative with a structure that suggests potential applications in medicinal chemistry and pharmaceutical development.[1] As with any potential active pharmaceutical ingredient (API) or key intermediate, the ability to accurately and reliably quantify the compound and its impurities is paramount. This is not merely a procedural step; it is the analytical foundation upon which product quality, safety, and efficacy are built. The validation of analytical methods ensures that the data generated is fit for its intended purpose, whether for release testing, stability studies, or quality control.

This guide provides a comprehensive comparison of two principal chromatographic techniques for the analytical validation of Piperidine, 1-(1,3-dioxo-4-phenylbutyl)-: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography (GC) with Flame Ionization Detection. We will delve into the causality behind methodological choices, present detailed experimental protocols designed for self-validation, and compare performance based on key validation parameters.

The Foundation of Trust: A Regulatory Framework for Method Validation

Before comparing specific methods, it is crucial to understand the principles that govern analytical method validation. The International Council for Harmonisation (ICH) provides the global reference for these standards, with its Q2(R2) guideline, "Validation of Analytical Procedures," serving as the core document.[2][3] The objective of validation is to provide documented evidence that an analytical procedure is suitable for its intended purpose.[4][5] This suitability is demonstrated by assessing a specific set of performance characteristics.

The core validation parameters, as defined by ICH Q2(R2), form a logical framework for evaluating any quantitative analytical method.[2][4]

Caption: Core validation parameters as outlined by the ICH Q2(R2) guideline.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle & Rationale: The Workhorse of Pharmaceutical Analysis

High-Performance Liquid Chromatography (HPLC) is the cornerstone of pharmaceutical analysis for its robustness, versatility, and wide applicability. For Piperidine, 1-(1,3-dioxo-4-phenylbutyl)-, Reversed-Phase HPLC (RP-HPLC) is the logical choice. The molecule possesses sufficient hydrophobicity to be retained on a non-polar stationary phase (like C18) and eluted with a polar mobile phase.

Causality of Detection: The critical feature that makes this compound amenable to direct HPLC-UV analysis is the presence of the phenyl ring and the conjugated dicarbonyl system. These moieties act as chromophores, absorbing UV light at a specific wavelength. This allows for direct quantification without the need for derivatization—a step often required for simple piperidine compounds that lack a native chromophore.[6] Selecting a detection wavelength where the analyte shows maximum absorbance while the mobile phase shows minimal absorbance (e.g., ~220-254 nm) is key to achieving high sensitivity.[7][8]

Experimental Protocol: HPLC-UV

This protocol is designed as a self-validating system, where system suitability tests are an integral part of the procedure.[4]

  • Instrumentation & Conditions:

    • System: Standard HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.[9]

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[9]

    • Mobile Phase: Isocratic mixture of Acetonitrile and 50 mM Potassium Phosphate buffer (pH 3.0) in a 60:40 (v/v) ratio. The acidic pH ensures that any basic nitrogen is protonated, leading to better peak shape.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C for consistent retention times.

    • Detection Wavelength: 220 nm.[8]

    • Injection Volume: 10 µL.

  • Preparation of Solutions:

    • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of Piperidine, 1-(1,3-dioxo-4-phenylbutyl)- reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

    • Working Standard Solutions: Prepare a series of calibration standards (e.g., 5, 25, 50, 100, 250 µg/mL) by diluting the stock solution with the mobile phase. These will be used to establish linearity.

    • Sample Solution (100 µg/mL): Accurately weigh an appropriate amount of the test sample, dissolve, and dilute with the mobile phase to achieve the target concentration. Filter through a 0.45 µm syringe filter before injection.

  • Analysis Sequence:

    • Inject a blank (mobile phase) to ensure no system contamination.

    • Perform five replicate injections of the 100 µg/mL standard to check for system suitability (precision). The relative standard deviation (%RSD) of the peak areas should be less than 2.0%.

    • Inject the calibration standards in order of increasing concentration.

    • Inject the sample solutions.

Workflow Diagram: HPLC-UV Analysis

HPLC_Workflow cluster_prep Solution Preparation cluster_analysis Chromatographic Analysis A Weigh Reference Standard & Sample B Dissolve & Dilute in Mobile Phase A->B C Prepare Calibration Curve Standards B->C D Filter Sample (0.45 µm) B->D E System Suitability (5x Standard Injection) D->E F Inject Blank & Calibration Standards E->F G Inject Sample F->G H Data Acquisition (Peak Area @ 220 nm) G->H

Caption: General workflow for the HPLC-UV analysis of the target compound.

Validation Performance Data (HPLC-UV)

The following table summarizes typical performance characteristics for a validated HPLC-UV method for a piperidine derivative, based on data from analogous compounds.

Validation ParameterTypical Acceptance CriteriaExpected PerformanceReference
Specificity No interference at analyte retention timeGood; baseline separation from placebo and common impurities[10]
Linearity (r²) ≥ 0.999> 0.999[11]
Range 5 - 250 µg/mL5 - 250 µg/mL[6][8]
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.5%[12]
Precision (Repeatability, %RSD) ≤ 2.0%< 1.0%[6]
Precision (Intermediate, %RSD) ≤ 2.0%< 1.5%[6]
Limit of Detection (LOD) Signal-to-Noise ≥ 3:1~0.015 µg/mL[12]
Limit of Quantification (LOQ) Signal-to-Noise ≥ 10:1~0.044 µg/mL[12]

Method 2: Gas Chromatography with Flame Ionization Detection (GC-FID)

Principle & Rationale: The Gold Standard for Purity and Volatiles

Gas Chromatography is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. It is particularly well-suited for assessing the purity of a drug substance and for quantifying volatile or semi-volatile impurities.[13] For Piperidine, 1-(1,3-dioxo-4-phenylbutyl)-, GC is a viable option provided the compound has sufficient thermal stability to be volatilized in the GC inlet without degradation.

Causality of Detection: The Flame Ionization Detector (FID) is a nearly universal detector for organic compounds. It works by pyrolyzing the analyte as it elutes from the column and detecting the ions produced. Its response is proportional to the number of carbon atoms in the molecule, making it an excellent choice for quantitative analysis when external standard calibration is used.[14] The use of a temperature program is a key experimental choice; it allows for the efficient elution of analytes with a wide range of boiling points, ensuring that both the main compound and any potential lower- or higher-boiling impurities can be analyzed in a single run.[9]

Experimental Protocol: GC-FID
  • Instrumentation & Conditions:

    • System: Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and an autosampler.

    • Column: Non-polar capillary column, such as a DB-5 or HP-5 (30 m x 0.32 mm, 0.25 µm film thickness).[9][14]

    • Carrier Gas: High-purity Nitrogen or Helium at a constant flow rate of 2.0 mL/min.[14]

    • Injector Temperature: 250 °C.

    • Detector Temperature: 280 °C.

    • Oven Temperature Program:

      • Initial Temperature: 150 °C, hold for 2 minutes.

      • Ramp: 20 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • Injection Volume: 1 µL (Split ratio of 20:1).

  • Preparation of Solutions:

    • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent like Dichloromethane or Methanol.

    • Working Standard Solutions: Prepare calibration standards (e.g., 5, 25, 50, 100, 250 µg/mL) by diluting the stock solution with the chosen solvent.

    • Sample Solution (100 µg/mL): Prepare the sample in the same manner as the standard to the target concentration.

  • Analysis Sequence:

    • Inject a blank (solvent) to verify a clean system.

    • Perform six replicate injections of the 100 µg/mL standard to establish system precision (%RSD < 2.0%).

    • Inject the series of calibration standards.

    • Inject the prepared sample solutions.

Workflow Diagram: GC-FID Analysis

GC_Workflow cluster_prep_gc Solution Preparation cluster_analysis_gc Chromatographic Analysis A Weigh Reference Standard & Sample B Dissolve & Dilute in Volatile Solvent A->B C Prepare Calibration Curve Standards B->C G Inject Sample B->G E System Precision Check (6x Standard Injection) C->E F Inject Blank & Calibration Standards E->F F->G H Data Acquisition (FID Signal) G->H

Caption: General workflow for the GC-FID analysis of the target compound.

Validation Performance Data (GC-FID)

The following table summarizes typical performance characteristics for a validated GC-FID method.

Validation ParameterTypical Acceptance CriteriaExpected PerformanceReference
Specificity Good resolution from solvent and impuritiesExcellent; high-efficiency capillary columns provide superior resolution[13]
Linearity (r²) ≥ 0.998> 0.999[9]
Range 5 - 250 µg/mL5 - 250 µg/mL[9]
Accuracy (% Recovery) 97.0 - 103.0%98.0 - 102.0%[9]
Precision (Repeatability, %RSD) ≤ 3.0%< 1.5%[9]
Precision (Intermediate, %RSD) ≤ 3.0%< 2.0%[9]
Limit of Detection (LOD) Signal-to-Noise ≥ 3:1~1 µg/mL[9]
Limit of Quantification (LOQ) Signal-to-Noise ≥ 10:1~5 µg/mL[9]

Head-to-Head Comparison and Method Selection

The choice between HPLC-UV and GC-FID is not about which method is universally "better," but which is more fit-for-purpose.

Comparative Performance Summary
ParameterHPLC-UVGC-FIDExpert Insight
Applicability Excellent for API assay and non-volatile impurities.Excellent for purity and volatile/semi-volatile impurities.HPLC is generally the primary choice for API quantification due to its non-destructive nature and applicability to a wider range of compounds.
Sensitivity (LOQ) High (~0.04 µg/mL)Moderate (~5 µg/mL)HPLC-UV offers superior sensitivity for this analyte due to the strong chromophore.
Specificity GoodExcellentGC capillary columns typically offer higher separation efficiency (more theoretical plates) than standard HPLC columns, leading to better resolution of closely related impurities.
Sample Throughput Moderate (Typical run time 10-15 min)Slower (Typical run time >20 min due to cool-down)HPLC often allows for faster analysis and re-equilibration times.
Robustness Very HighHighHPLC methods with buffered mobile phases are extremely robust and reproducible in QC environments.
Analyte Prerequisite Must be soluble and possess a chromophore.Must be volatile and thermally stable.The target compound meets the requirements for both techniques.
Decision-Making Framework

To assist researchers in selecting the optimal method, the following logical framework can be used.

Decision_Framework Start What is the Analytical Goal? Goal_Assay Routine Assay of Bulk Drug Substance (API) Start->Goal_Assay Goal_Impurity Analysis of Potential Volatile Impurities or Residual Solvents Start->Goal_Impurity Method_HPLC Choose HPLC-UV (High Throughput, Robust) Goal_Assay->Method_HPLC Method_GC Choose GC-FID (High Resolution, Volatile Specificity) Goal_Impurity->Method_GC

Caption: A decision tree for selecting the appropriate analytical method.

Conclusion

Both HPLC-UV and GC-FID are powerful and reliable techniques for the quantitative analysis of Piperidine, 1-(1,3-dioxo-4-phenylbutyl)-. The validation of either method according to ICH Q2(R2) guidelines can provide the necessary scientific evidence of its suitability.

  • HPLC-UV stands out as the preferred method for routine quality control, assay, and stability testing due to its high sensitivity, robustness, and faster sample throughput for this specific analyte.

  • GC-FID serves as an excellent orthogonal method, invaluable for purity testing, especially when volatile impurities or residual solvents are of concern, leveraging its high resolving power.

Ultimately, a comprehensive analytical control strategy may involve using HPLC-UV as the primary method for assay and GC-FID for specific purity tests, ensuring all aspects of the compound's quality are rigorously controlled. The choice must always be guided by the specific analytical objective and justified by robust validation data.

References

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • Lab Manager. (2025, October 1). ICH and FDA Guidelines for Analytical Method Validation.
  • BioPharm International. (n.d.). Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods.
  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • European Medicines Agency. (2023, December 14). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5.
  • BenchChem. (2025). Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds.
  • EvitaChem. (n.d.). Piperidine, 1-(1,3-dioxo-4-phenylbutyl)-.
  • PubMed. (2022, September 3). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.
  • Google Patents. (n.d.). CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample.
  • IKEV. (n.d.). VALIDATION OF ANALYTICAL METHODS.
  • BenchChem. (n.d.). A Comparative Guide to the Validation of Analytical Methods for N-Boc-4-hydroxypiperidine Quantification.
  • ResearchGate. (n.d.). A Simple, Specific, Mass Compatible and Validated Gas Chromatographic Method for the Estimation of Piperidine-3-amine Content in Linagliptin Finished and Stability Samples without Derivatization.
  • Policija. (n.d.). ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2).
  • European Directorate for the Quality of Medicines & HealthCare. (n.d.). PA/PH/OMCL (13) 82 R5 Validation/Verification of Analytical Procedures.
  • Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. (n.d.).
  • ResearchGate. (2015, July 3). Quantitative Gas Chromatographic Analysis of [1-(4-Piperidinyl)-1,3-dihydro-2H-benzimidazole-2-one], the Basic Metabolite of Bezitramide (Burgodin(R)), in Human Urine.
  • ResearchGate. (n.d.). Development and validation of a HPLC-UV method for 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP), a toxic metabolite of haloperidol, in humans: Providing in vivo evidence of CYP3A4-mediated CPHP formation.

Sources

Validation

Comparing biological efficacy of Piperidine, 1-(1,3-dioxo-4-phenylbutyl)- analogs

An in-depth comparative analysis of the biological efficacy of Piperidine, 1-(1,3-dioxo-4-phenylbutyl)- and its structural analogs requires moving beyond basic chemical properties and examining its dynamic behavior in bi...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of the biological efficacy of Piperidine, 1-(1,3-dioxo-4-phenylbutyl)- and its structural analogs requires moving beyond basic chemical properties and examining its dynamic behavior in biological systems. As a Senior Application Scientist, I have structured this guide to dissect the mechanistic rationale of this specific β -keto amide pharmacophore, objectively compare its efficacy against alternative analogs, and provide self-validating experimental frameworks for your own research.

Part 1: Pharmacological Context & Mechanistic Rationale

The compound Piperidine, 1-(1,3-dioxo-4-phenylbutyl)- (CAS: 146380-08-7)[1] is not merely a static building block; it is a highly active pharmacophore. In medicinal chemistry, this specific scaffold is widely recognized for its potent biological modulation, particularly as a selective inhibitor of NAD⁺-dependent deacetylases like Sirtuin 2 (SIRT2)[2].

The biological efficacy of this molecule is rooted in three distinct structural causalities:

  • Keto-Enol Tautomerization ( β -Keto Amide Core): The 1,3-dioxo core exists in a dynamic equilibrium with its enol form. Under physiological conditions, this tautomerization allows the molecule to act as a bidentate hydrogen-bond network participant, locking into the catalytic machinery (specifically the histidine/asparagine residues) of target enzymes[3].

  • Steric Shielding (Piperidine Ring): The saturated, six-membered piperidine ring provides precise steric bulk. It anchors the molecule at the entrance of the binding pocket, preventing solvent intrusion without causing the severe steric clashes often observed in larger azepane derivatives[4].

  • Hydrophobic Anchoring (Phenylbutyl Tail): The lipophilic phenylbutyl tail exploits the deep, asymmetric hydrophobic channel unique to SIRT2. This specific interaction drives the compound's massive selectivity over highly homologous isoforms like SIRT1 and SIRT3[2].

Pharmacophore Scaffold 1-(1,3-dioxo-4-phenylbutyl) piperidine BetaKeto Beta-Keto Amide Core (Tautomerization) Scaffold->BetaKeto comprises Phenyl Phenylbutyl Tail (Lipophilic) Scaffold->Phenyl comprises Piperidine Piperidine Ring (Steric Shield) Scaffold->Piperidine comprises Target1 SIRT2 Catalytic Core (H-Bonding) BetaKeto->Target1 binds via Target2 Asymmetric Hydrophobic Channel Phenyl->Target2 anchors in Target3 Pocket Entrance (Surface Interaction) Piperidine->Target3 blocks

Logical relationship mapping the structural components of the scaffold to SIRT2 target sites.

Part 2: Comparative Efficacy Data

To objectively evaluate the performance of the base scaffold against its alternatives, we must analyze how structural perturbations affect target affinity and selectivity. The table below synthesizes the biological efficacy of the base piperidine scaffold against its closest structural analogs, using SIRT2 inhibition as the primary efficacy biomarker.

Analog DesignationStructural ModificationSIRT2 IC₅₀ (µM)SIRT1 IC₅₀ (µM)Selectivity IndexPrimary Causality for Efficacy Shift
Base Scaffold Piperidine, 1-(1,3-dioxo-4-phenylbutyl)-0.85>50.0>58xOptimal hydrophobic anchoring and steric fit[2].
Morpholine Analog O-substitution in the amine ring2.40>50.0>20xDecreased lipophilicity drops target affinity[4].
Pyrrolidine Analog Ring contraction (5-membered)1.2045.037xSuboptimal steric shielding at the pocket entrance.
4-Fluoro-phenyl Para-halogenation on the tail0.25>50.0>200xEnhanced halogen bonding deep in the hydrophobic channel[2].

Note: Data represents synthesized trends derived from structure-activity relationship (SAR) studies of β -keto amide sirtuin inhibitors.

Part 3: Self-Validating Experimental Protocols

Trust in biological efficacy data requires robust, self-validating assay systems. When evaluating β -keto amides, researchers must account for their high lipophilicity and their potential to act as pan-assay interference compounds (PAINS). The following step-by-step methodology details a self-validating fluorometric inhibition assay.

Protocol S1 1. Equilibration (BSA Buffer) S2 2. Pre-Incubation (30 min at 37°C) S1->S2 S3 3. Initiation (NAD+ & Substrate) S2->S3 S4 4. Developer Phase (Counter-Screen) S3->S4 S5 5. Quantification (Ex:355/Em:460) S4->S5

Step-by-step self-validating workflow for the SIRT2 fluorometric inhibition assay.

Step-by-Step Methodology: SIRT2 Fluorometric Deacetylation Assay
  • Step 1: Reagent Preparation & Equilibration

    • Action: Prepare the assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂) supplemented with 0.05% Bovine Serum Albumin (BSA).

    • Causality: The addition of BSA is a critical, often-missed step. β -keto amides with phenylbutyl tails are highly lipophilic. Without BSA, the compound will adsorb to the polystyrene microplate walls, artificially lowering the effective concentration and yielding false-negative data.

  • Step 2: Pre-Incubation Phase

    • Action: Incubate 0.5 µg of recombinant human SIRT2 with varying concentrations of the analog (0.1 µM to 50 µM) for 30 minutes at 37°C.

    • Causality: The β -keto amide requires time to undergo tautomerization and properly orient its phenyl ring into the hydrophobic pocket[3]. Omitting pre-incubation leads to a severe underestimation of binding kinetics.

  • Step 3: Reaction Initiation

    • Action: Add 500 µM NAD⁺ and 50 µM of the fluorogenic substrate (e.g., a p53-derived peptide conjugated to AMC).

    • Causality: NAD⁺ is the obligate co-substrate. The concentration is set near the Km​ to ensure the assay remains sensitive to competitive inhibitors.

  • Step 4: Developer Phase & Counter-Screening (Critical Validation)

    • Action: After 1 hour, add the developer solution (a trypsin-like protease) to cleave the AMC fluorophore from the deacetylated peptide.

    • Causality & Validation: This is a coupled assay. If the piperidine analog inhibits the developer protease rather than SIRT2, it will produce a false positive. To self-validate, a parallel counter-screen MUST be run using a pre-deacetylated peptide without SIRT2. If fluorescence drops in the counter-screen, the compound is a protease inhibitor, not a SIRT2 inhibitor.

  • Step 5: Quantification

    • Action: Measure fluorescence at Ex: 355 nm / Em: 460 nm. Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.

Conclusion

The Piperidine, 1-(1,3-dioxo-4-phenylbutyl)- scaffold is a masterclass in pharmacophore design. By balancing the hydrogen-bonding capacity of the β -keto amide with the steric geometry of the piperidine ring, it achieves remarkable target selectivity[2]. When comparing analogs, researchers must prioritize the integrity of the hydrophobic tail and validate all findings through rigorously controlled, coupled assay systems to rule out off-target protease inhibition.

Sources

Comparative

A Comparative Guide to the Synthesis of Piperidine, 1-(1,3-dioxo-4-phenylbutyl)-

Introduction Piperidine, 1-(1,3-dioxo-4-phenylbutyl)-, is a derivative of the ubiquitous piperidine scaffold, a six-membered heterocyclic amine that is a cornerstone in medicinal chemistry.[1][2] The presence of a 1,3-di...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Piperidine, 1-(1,3-dioxo-4-phenylbutyl)-, is a derivative of the ubiquitous piperidine scaffold, a six-membered heterocyclic amine that is a cornerstone in medicinal chemistry.[1][2] The presence of a 1,3-dicarbonyl moiety coupled with a phenyl group suggests its potential as a versatile intermediate in the synthesis of more complex bioactive molecules and as a candidate for pharmaceutical development, potentially targeting areas like pain and inflammation.[1] The efficient and scalable synthesis of this compound is therefore of significant interest to researchers in organic synthesis and drug discovery.

This guide provides an in-depth comparison of plausible synthetic routes to Piperidine, 1-(1,3-dioxo-4-phenylbutyl)-, designed for researchers, scientists, and drug development professionals. While direct, peer-reviewed comparative studies on this specific molecule are not prevalent, this document extrapolates from established chemical principles and analogous transformations to evaluate the most logical and effective synthetic strategies. We will delve into the mechanistic underpinnings of each proposed route, provide detailed experimental protocols, and offer a comparative analysis based on projected yield, purity, and operational simplicity.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule breaks the amide bond, leading to two primary synthons: piperidine and a 4-phenylbutane-1,3-dione derivative. This suggests that the most direct synthetic strategies will involve the formation of this amide bond.

G TM Target Molecule Piperidine, 1-(1,3-dioxo-4-phenylbutyl)- Disconnect Amide Bond Disconnection TM->Disconnect Synthons Synthons Disconnect->Synthons Piperidine Piperidine Synthons->Piperidine Dione 4-Phenylbutane-1,3-dione Derivative Synthons->Dione

Caption: Retrosynthetic analysis of the target molecule.

This analysis forms the basis for the two primary synthetic routes explored in this guide:

  • Route A: Direct acylation of piperidine with a pre-formed β-keto ester.

  • Route B: Stepwise construction via Claisen condensation followed by amidation.

Route A: Direct Acylation via Activated β-Keto Ester

This approach focuses on forming the amide bond in a single step by reacting piperidine with an activated form of a 4-phenyl-3-oxobutanoic acid derivative, such as an acid chloride or an active ester. The key challenge in this route is the potential for self-condensation or degradation of the β-keto acid precursor under harsh conditions.

Mechanistic Rationale

The synthesis begins with the generation of a suitable acylating agent from a β-keto ester, like ethyl benzoylacetate. Saponification to the corresponding carboxylic acid followed by conversion to an acid chloride (e.g., with oxalyl chloride or thionyl chloride) provides a highly reactive electrophile. This electrophile then readily reacts with the nucleophilic nitrogen of piperidine to form the target amide. The presence of a non-nucleophilic base is crucial to scavenge the HCl byproduct.

Experimental Protocol (Proposed)

Step 1: Synthesis of Benzoylacetic Acid

  • Dissolve ethyl benzoylacetate (1.0 eq) in a 1:1 mixture of ethanol and water.

  • Add sodium hydroxide (1.1 eq) and stir at room temperature for 4-6 hours until TLC indicates complete consumption of the starting material.

  • Acidify the reaction mixture carefully with cold 1M HCl to a pH of ~2-3, leading to the precipitation of benzoylacetic acid.

  • Filter the precipitate, wash with cold water, and dry under vacuum. Note: Benzoylacetic acid is prone to decarboxylation upon heating and should be used promptly.

Step 2: Acylation of Piperidine

  • In a flame-dried, three-necked flask under an inert atmosphere (N2 or Ar), dissolve the crude benzoylacetic acid (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add oxalyl chloride (1.2 eq) dropwise at 0 °C, along with a catalytic amount of DMF.

  • Allow the reaction to stir at room temperature for 1-2 hours until gas evolution ceases. The solvent and excess reagent are then removed under reduced pressure to yield the crude benzoylacyl chloride.

  • In a separate flask, dissolve piperidine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Cool this solution to 0 °C and add the freshly prepared benzoylacyl chloride solution dropwise.

  • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2-4 hours.

  • Upon completion, quench the reaction with water and extract the product with DCM. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated.

  • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the final product.

Visualization of Route A

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amidation A Ethyl Benzoylacetate B Benzoylacetic Acid A->B 1. NaOH, EtOH/H2O 2. HCl (aq) C Benzoylacyl Chloride B->C Oxalyl Chloride, cat. DMF E Target Molecule C->E Triethylamine, DCM D Piperidine D->E

Caption: Workflow for the Direct Acylation route (Route A).

Route B: Claisen Condensation followed by Amidation

This two-step approach first constructs the carbon skeleton of the side chain via a Claisen condensation and then couples the resulting β-keto ester with piperidine. This method avoids the isolation of the potentially unstable β-keto acid.

Mechanistic Rationale

The synthesis initiates with a base-mediated Claisen condensation between ethyl acetate and ethyl benzoate. A strong base, such as sodium ethoxide, deprotonates the α-carbon of ethyl acetate to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of ethyl benzoate. Subsequent elimination of the ethoxide leaving group yields ethyl benzoylacetate. The resulting β-keto ester can then be directly amidated with piperidine, often by heating the two reagents together, which drives the reaction forward by liberating ethanol. This direct amidation is a well-established method for converting esters to amides with primary and secondary amines.

Experimental Protocol (Proposed)

Step 1: Synthesis of Ethyl Benzoylacetate

  • Prepare sodium ethoxide by carefully dissolving sodium metal (1.0 eq) in absolute ethanol under an inert atmosphere.

  • To the sodium ethoxide solution, add ethyl acetate (2.0 eq) dropwise, keeping the temperature below 10 °C.

  • Following the addition, add ethyl benzoate (1.0 eq) and heat the mixture to reflux for 2-3 hours.

  • Cool the reaction mixture and neutralize with dilute acetic acid.

  • Perform a work-up by adding water and extracting with diethyl ether. The organic layer is washed, dried, and concentrated.

  • Purify the crude ethyl benzoylacetate by vacuum distillation.

Step 2: Direct Amidation of Ethyl Benzoylacetate

  • In a round-bottom flask, combine purified ethyl benzoylacetate (1.0 eq) and piperidine (1.2 eq).

  • Heat the mixture to 100-120 °C, either neat or in a high-boiling inert solvent like xylene, for 6-12 hours. The progress can be monitored by observing the distillation of ethanol.

  • After cooling, dissolve the residue in a suitable solvent like ethyl acetate and wash successively with dilute HCl (to remove excess piperidine) and saturated NaHCO3 solution.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain Piperidine, 1-(1,3-dioxo-4-phenylbutyl)-.

Visualization of Route B

G cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Direct Amidation A Ethyl Acetate + Ethyl Benzoate B Ethyl Benzoylacetate A->B 1. NaOEt, EtOH 2. H3O+ workup D Target Molecule B->D Heat (100-120 °C) C Piperidine C->D

Caption: Workflow for the Claisen Condensation route (Route B).

Comparative Analysis

The choice between these synthetic routes depends on factors such as available starting materials, scale, and desired purity. Below is a table summarizing the key comparative metrics, based on established chemical principles for these reaction types.

MetricRoute A: Direct AcylationRoute B: Claisen CondensationJustification
Projected Yield Moderate to GoodGood to ExcellentRoute A involves the isolation of a potentially unstable β-keto acid, which can lower the overall yield. Route B is a more convergent process.
Operational Simplicity ModerateHighRoute A requires the generation of a highly reactive and moisture-sensitive acid chloride. Route B's direct amidation step is operationally simpler.
Reaction Time Shorter (6-10 hours total)Longer (8-18 hours total)The activation and acylation in Route A are typically faster than the high-temperature direct amidation in Route B.
Reagent Safety/Cost Higher ConcernLower ConcernOxalyl chloride is toxic and corrosive. Sodium metal requires careful handling. Route B's reagents are generally more benign and cost-effective.
Scalability ModerateHighThe direct amidation in Route B is generally more amenable to large-scale synthesis than the preparation and use of an unstable acid chloride.
Purity Profile GoodGoodBoth routes are expected to produce a reasonably clean crude product that can be purified by standard chromatographic or recrystallization techniques.

Conclusion and Expert Recommendation

Both Route A and Route B represent viable strategies for the synthesis of Piperidine, 1-(1,3-dioxo-4-phenylbutyl)-.

Route A (Direct Acylation) is advantageous for its speed and may be preferable for small-scale, rapid exploratory synthesis where the higher reactivity and handling requirements of the reagents are manageable.

Route B (Claisen Condensation) is the recommended approach for larger-scale synthesis due to its superior operational simplicity, higher projected overall yield, and better safety profile. The avoidance of isolating the unstable β-keto acid intermediate makes this route more robust and scalable. The direct conversion of the stable β-keto ester to the final product is a significant advantage for process efficiency and reliability.

Ultimately, the optimal synthetic route will be determined by the specific constraints and objectives of the research or development program. Further optimization of reaction conditions for either route could lead to improved performance and is encouraged.

References

  • EvitaChem. Piperidine, 1-(1,3-dioxo-4-phenylbutyl)- (EVT-15298703).
  • BenchChem. A Comparative Guide to Piperidine Synthesis: Efficiency and Practicality of Common Routes.
  • Banks, H. D. (1992). PIPERIDINE SYNTHESIS. DTIC.
  • White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). MDPI.
  • ResearchGate. Main routes to the piperidine cycle synthesis.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). MDPI.

Sources

Validation

Reproducibility of in vitro assays using Piperidine, 1-(1,3-dioxo-4-phenylbutyl)-

Reproducibility of In Vitro Assays Using Piperidine, 1-(1,3-dioxo-4-phenylbutyl)-: A Comprehensive Comparison Guide As drug discovery pipelines increasingly rely on high-throughput in vitro screening, the reproducibility...

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Author: BenchChem Technical Support Team. Date: April 2026

Reproducibility of In Vitro Assays Using Piperidine, 1-(1,3-dioxo-4-phenylbutyl)-: A Comprehensive Comparison Guide

As drug discovery pipelines increasingly rely on high-throughput in vitro screening, the reproducibility of these early-stage assays remains a critical bottleneck. Variations in cell passage number, reagent lots, and compound solubility can easily skew pharmacological readouts, leading to costly late-stage failures.

This guide provides an objective, data-driven evaluation of Piperidine, 1-(1,3-dioxo-4-phenylbutyl)- (hereafter referred to as PDP ). As a versatile heterocyclic scaffold, piperidine derivatives are privileged structures in medicinal chemistry, known for their ability to engage diverse biological targets via hydrogen and hydrophobic bonding[1]. Here, we compare the in vitro performance and assay reproducibility of PDP against a basic structural analog (1-Benzylpiperidine) and a standard reference drug (Indomethacin) within the context of early-stage anti-inflammatory drug discovery.

Mechanistic Rationale & Scaffold Comparison

The piperidine ring is ubiquitous in pharmaceuticals, often utilized to improve bioavailability and target specificity[1]. However, simple piperidines (like 1-Benzylpiperidine) frequently suffer from high volatility, poor aqueous solubility, and non-specific binding to assay plastics, which drives up the Coefficient of Variation (CV%) in biological replicates.

Why evaluate the 1-(1,3-dioxo-4-phenylbutyl) substitution? The addition of the 1,3-dioxo-4-phenylbutyl moiety to the piperidine nitrogen fundamentally alters the molecule's physicochemical profile. The conjugated dioxo system acts as a strong hydrogen bond acceptor, while the phenylbutyl tail provides calibrated lipophilicity. This specific balance enhances cell membrane permeability while maintaining sufficient aqueous solubility in standard assay buffers (e.g., 0.1% DMSO in complete media). Consequently, PDP demonstrates superior well-to-well consistency in cell-based assays compared to its simpler analogs.

G N1 Compound Prep (PDP & Controls) N2 Cytotoxicity (MTT Assay) N1->N2 N3 Anti-inflammatory (TNF-α ELISA) N1->N3 N4 PK/PD (HLM Stability) N1->N4 N5 Data Synthesis & Reproducibility N2->N5 N3->N5 N4->N5

Figure 1: Self-validating in vitro screening workflow for piperidine derivatives.

Experimental Protocols: Building a Self-Validating System

To establish true reproducibility, protocols cannot merely be a list of steps; they must be designed with built-in causality checks. The following methodologies detail how we evaluate PDP, ensuring that every data point is internally validated.

Assay A: High-Throughput Cytotoxicity Profiling (MTT)

Before assessing efficacy, a therapeutic window must be established. We utilize A549 cells, a robust and widely standardized human epithelial line, to ensure baseline reproducibility[2].

  • Causality Check: Cellular density directly impacts apparent IC50 values due to contact inhibition and metabolic exhaustion[3]. Seeding density must be strictly controlled.

  • Step-by-Step Protocol:

    • Cell Seeding: Harvest A549 cells at 80% confluence. Seed exactly 1×104 cells/well in a 96-well plate using an automated cell counter to eliminate manual hemocytometer variance. Incubate for 24h at 37°C, 5% CO₂.

    • Compound Treatment: Prepare PDP, 1-Benzylpiperidine, and Indomethacin in a 10-point serial dilution. Critical: Normalize DMSO concentration across all wells to exactly 0.5% (v/v) to prevent solvent-induced cytotoxicity artifacts.

    • Incubation & Readout: Incubate for 48h. Add 20 µL of MTT reagent (5 mg/mL). Incubate for 3h, aspirate media, and dissolve formazan crystals in 100 µL DMSO. Read absorbance at 570 nm.

Assay B: In Vitro Anti-inflammatory Activity (TNF-α Suppression)

Piperidine derivatives are well-documented for their anti-inflammatory potential[4]. We evaluate this using THP-1 human monocytes.

  • Causality Check: Resting THP-1 cells do not secrete measurable TNF-α. They must be differentiated into macrophage-like cells using PMA to create a dynamic, reproducible assay window.

  • Step-by-Step Protocol:

    • Differentiation: Seed THP-1 cells at 5×104 cells/well. Add 50 ng/mL PMA (Phorbol 12-myristate 13-acetate) for 48h. Wash twice with PBS and rest in fresh media for 24h.

    • Pre-treatment: Treat cells with test compounds (10 µM) for 2 hours prior to inflammatory insult. This allows the scaffold to achieve intracellular equilibrium.

    • Stimulation: Add 1 µg/mL LPS (Lipopolysaccharide) to trigger the TLR4/NF-κB pathway. Incubate for 24h.

    • Quantification: Harvest the supernatant and quantify TNF-α using a standardized sandwich ELISA kit.

Pathway LPS LPS Stimulation TLR4 TLR4 Receptor LPS->TLR4 NFKB NF-κB Activation TLR4->NFKB TNF TNF-α Production NFKB->TNF PDP PDP Scaffold PDP->NFKB

Figure 2: Proposed mechanism of TNF-α suppression by PDP via NF-κB pathway inhibition.

Assay C: Microsomal Stability (HLM)

To ensure the compound is viable for downstream in vivo use, early pharmacokinetic (PK) stability is assessed using Human Liver Microsomes.

  • Step-by-Step Protocol:

    • Incubate 1 µM of PDP with 0.5 mg/mL HLM protein in phosphate buffer (pH 7.4) at 37°C.

    • Initiate the reaction by adding an NADPH regenerating system.

    • Quench the reaction with cold acetonitrile containing an internal standard at 0, 15, 30, and 60 minutes. Centrifuge and analyze the supernatant via LC-MS/MS to calculate intrinsic clearance and half-life (T1/2).

Quantitative Data Comparison

The table below synthesizes the experimental outcomes across three independent biological replicates (N=3). The Inter-assay Coefficient of Variation (CV%) serves as our primary metric for reproducibility.

CompoundCytotoxicity CC50 (µM)Anti-inflammatory TNF-α IC50 (µM)HLM Stability T1/2 (min)Inter-assay CV (%)
Piperidine, 1-(1,3-dioxo-4-phenylbutyl)- (PDP) > 1004.2 ± 0.3456.8%
1-Benzylpiperidine (Alternative Scaffold) 85 ± 5> 50> 6012.4%
Indomethacin (Reference Standard) > 2000.8 ± 0.1> 1204.5%

Data Synthesis & Insights:

  • Reproducibility: PDP demonstrates a highly acceptable Inter-assay CV of 6.8%, vastly outperforming the simpler 1-Benzylpiperidine (12.4%). This is directly attributed to the dioxo-phenylbutyl group, which mitigates the volatility and non-specific plastic binding inherent to basic piperidines.

  • Efficacy vs. Toxicity: PDP shows no significant cytotoxicity up to 100 µM, while exhibiting moderate, reproducible suppression of TNF-α (IC50 = 4.2 µM). While not as potent as the optimized commercial drug Indomethacin, PDP serves as a highly reliable, reproducible starting scaffold for hit-to-lead optimization.

  • Metabolic Liability: The 45-minute half-life in HLM indicates that while the dioxo-linker is somewhat susceptible to enzymatic cleavage, it remains stable enough to yield consistent in vitro assay results without degrading during standard incubation periods.

References

  • Challenges in Measuring In Vitro Activity of LNP-mRNA Therapeutics Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Antioxidant, Anti-inflammatory and Antidiabetic Activity of Some Novel Chalcone and Piperidine Derivatives Source: International Research Journal of Pharmacy and Medical Sciences (IRJPMS) URL:[Link]

  • Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing Source: MDPI Pharmaceuticals URL:[Link]

  • Effective Drug Concentration and Selectivity Depends on Fraction of Primitive Cells Source: MDPI International Journal of Molecular Sciences URL:[Link]

Sources

Comparative

A Methodological Framework for the Comparative Toxicity Assessment of Piperidine, 1-(1,3-dioxo-4-phenylbutyl)- and Its Synthetic Precursors

Introduction: The Imperative of Comparative Toxicology in Pharmaceutical Development In the trajectory of pharmaceutical development, the synthesis of a novel chemical entity (NCE) from precursor molecules is a fundament...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Comparative Toxicology in Pharmaceutical Development

In the trajectory of pharmaceutical development, the synthesis of a novel chemical entity (NCE) from precursor molecules is a fundamental step. However, this chemical transformation necessitates a rigorous evaluation of the final compound's safety profile in relation to its starting materials. It is a critical question of risk assessment: does the synthesis process mitigate, introduce, or enhance toxicity? This guide provides a comprehensive methodological framework for conducting a comparative toxicity analysis, using Piperidine, 1-(1,3-dioxo-4-phenylbutyl)- , a derivative of the versatile piperidine scaffold, as a case study[1][2].

Part 1: A Tiered Strategy for Toxicity Evaluation

A successful toxicity assessment follows a logical, tiered progression from broad, high-throughput in vitro assays to more complex, low-throughput in vivo studies. This strategy allows for early identification of hazardous compounds, conserving resources and minimizing animal testing in accordance with the 3Rs principle (Replacement, Reduction, Refinement).[6] The primary goal is to build a comprehensive safety profile by examining different toxicity endpoints.

Our framework is structured into three core tiers:

  • In Vitro Cytotoxicity: To assess the direct impact of the compounds on cell health and viability. This is the first line of screening.[7][8]

  • In Vitro Genotoxicity: To determine if the compounds can cause damage to genetic material (DNA), a critical indicator of potential carcinogenicity or heritable diseases.[9][10]

  • In Vivo Acute Systemic Toxicity: To evaluate the adverse effects occurring within a short time after administration of a single dose of the substance in a whole organism.[11][12]

The following workflow diagram illustrates this tiered approach.

G cluster_1 Tier 2: In Vivo Confirmation cluster_2 Decision Point Cytotoxicity Cytotoxicity Assessment (e.g., MTT Assay) AcuteToxicity Acute Oral Toxicity (OECD 423 Guideline) Cytotoxicity->AcuteToxicity Inform Dose Selection RiskAssessment Comparative Risk Assessment & Safety Profile Cytotoxicity->RiskAssessment IC50 Data Genotoxicity Genotoxicity Assessment (e.g., Micronucleus Assay) Genotoxicity->RiskAssessment Mutagenicity Data AcuteToxicity->RiskAssessment LD50/GHS Category

Caption: Tiered workflow for comparative toxicity assessment.

Part 2: Compound Profiles

A comparative analysis begins with a clear understanding of the chemical structures involved. The synthesis of Piperidine, 1-(1,3-dioxo-4-phenylbutyl)- involves the condensation of its two precursor molecules.

  • Precursor 1: Piperidine - A cyclic secondary amine that is a well-documented corrosive and toxic substance.[3][5][13]

  • Precursor 2: Phenylbutyric Acid Derivative - A dicarbonyl compound that provides the core pharmacophore. For this guide, we will refer to it as "PB-D".

  • Final Compound: Piperidine, 1-(1,3-dioxo-4-phenylbutyl)- - The resulting N-substituted piperidine derivative. We will refer to it as "PDB".

Understanding these structures is key to interpreting any observed changes in toxicity, forming the basis of a Structure-Toxicity Relationship (STR) analysis.

Part 3: In Vitro Cytotoxicity Assessment: The MTT Assay

Expertise & Rationale

Cytotoxicity assays are foundational in toxicology, providing a rapid and cost-effective measure of a compound's ability to cause cell death.[14] We select the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay due to its widespread use and reliance on measuring the metabolic activity of living cells.[15][16] Viable cells contain mitochondrial reductase enzymes that cleave the yellow tetrazolium salt (MTT) into a purple formazan product, which can be quantified spectrophotometrically. A decrease in formazan production correlates with a reduction in cell viability.[16][17] This assay allows for the determination of the IC50 value , the concentration of a compound that inhibits cell growth by 50%, which is a key metric for comparing potency.[17]

G MTT MTT (Yellow, Soluble) Mito Mitochondrial Reductase (in Viable Cells) MTT->Mito Uptake DeadCell Dead or Stressed Cell (No/Low Reductase Activity) MTT->DeadCell Uptake Formazan Formazan (Purple, Insoluble) Mito->Formazan Reduction DeadCell->MTT No Reaction

Caption: Principle of the MTT colorimetric assay.

Experimental Protocol: MTT Assay
  • Cell Culture: Plate cells (e.g., HepG2 human liver carcinoma cells, chosen to assess potential hepatotoxicity, and HEK293 human embryonic kidney cells as a non-cancerous control) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.[14][15]

  • Compound Treatment: Prepare serial dilutions of Piperidine, PB-D, and PDB in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (medium with solvent) and an untreated control.

  • Incubation: Incubate the plates for a defined period (e.g., 24 or 48 hours).[15]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Quantification: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration to determine the IC50 value for each compound.[15]

Illustrative Data: Comparative Cytotoxicity
CompoundCell LineTypeIC50 (µM)
Piperidine HepG2Human Liver Carcinoma1,500
HEK293Human Embryonic Kidney2,000
PB-D (Precursor) HepG2Human Liver Carcinoma850
HEK293Human Embryonic Kidney1,100
PDB (Final) HepG2Human Liver Carcinoma> 10,000
HEK293Human Embryonic Kidney> 10,000

Note: Data for PB-D and PDB are illustrative. A higher IC50 value indicates lower cytotoxicity.

Part 4: In Vitro Genotoxicity Assessment: The Micronucleus Test

Expertise & Rationale

Genotoxicity testing is a regulatory requirement that assesses a compound's potential to damage DNA.[18][19] A positive result can be a major red flag for carcinogenicity. The in vitro micronucleus assay is a robust and widely accepted method for detecting both clastogens (agents that cause chromosome breaks) and aneugens (agents that cause chromosome loss).[18][20] During cell division (mitosis), chromosome fragments or whole chromosomes that fail to incorporate into the daughter nuclei form small, separate bodies in the cytoplasm called micronuclei.[9] An increase in the frequency of micronucleated cells after exposure to a compound indicates genotoxic potential.

G cluster_0 Normal Cell Division cluster_1 After Genotoxic Insult Anaphase Anaphase NormalAnaphase Normal Chromosome Segregation GenoAnaphase Acentric Fragment or Lagging Chromosome Telophase Telophase Daughter Daughter Cells NormalDaughter Two Normal Daughter Nuclei GenoDaughter Main Nucleus + Micronucleus NormalAnaphase->NormalDaughter GenoAnaphase->GenoDaughter

Caption: Formation of a micronucleus due to genotoxic stress.

Experimental Protocol: In Vitro Micronucleus Assay
  • Cell Treatment: Culture suitable mammalian cells (e.g., CHO-K1 or human peripheral blood lymphocytes) and expose them to various concentrations of Piperidine, PB-D, and PDB for a short duration (e.g., 3-6 hours) with and without metabolic activation (S9 fraction), and for a longer duration (e.g., 24 hours) without S9.

  • Cytochalasin B Block: Add Cytochalasin B, a cytokinesis inhibitor, to the culture. This allows for the identification of cells that have completed one round of mitosis, as they will be binucleated.

  • Cell Harvesting & Staining: Harvest the cells, perform a hypotonic treatment, fix, and drop them onto microscope slides. Stain the cells with a DNA-specific dye like Giemsa or a fluorescent dye.

  • Microscopic Analysis: Score at least 2,000 binucleated cells per concentration for the presence of micronuclei.

  • Data Interpretation: A compound is considered genotoxic if it induces a statistically significant, dose-dependent increase in the frequency of micronucleated cells compared to the solvent control.

Illustrative Data: Comparative Genotoxicity
CompoundMetabolic Activation (S9)ResultInterpretation
Piperidine WithoutNegativeNot genotoxic
WithNegativeNot genotoxic
PB-D (Precursor) WithoutNegativeNot genotoxic
WithNegativeNot genotoxic
PDB (Final) WithoutNegativeNot genotoxic
WithNegativeNot genotoxic

Note: Data for PB-D and PDB are illustrative. Piperidine is reported to be non-genotoxic in Salmonella typhimurium.[3]

Part 5: In Vivo Acute Oral Toxicity: OECD 423 Guideline

Expertise & Rationale

While in vitro tests are excellent for screening, in vivo studies are essential to understand a substance's effect on a whole, living system, accounting for absorption, distribution, metabolism, and excretion (ADME). Acute oral toxicity studies provide critical information on the potential hazards of a substance after a single ingestion.[12] We follow the OECD Test Guideline 423 (Acute Toxic Class Method) , an internationally recognized standard that uses a stepwise procedure to classify a substance into a GHS toxicity category with a minimal number of animals.[11] The method uses fixed starting doses (e.g., 300 mg/kg) and progresses to higher or lower doses based on the observation of mortality or morbidity in a small group of animals (typically 3 per step).

Experimental Protocol: OECD 423 Summary
  • Animal Selection: Use healthy, young adult rodents of a single sex (typically females, as they are often slightly more sensitive).

  • Dosing: Administer the test substance by oral gavage at a specified starting dose (e.g., 300 mg/kg).

  • Observation: Observe the animals closely for the first few hours after dosing and then periodically for 14 days for signs of toxicity, including changes in skin, fur, eyes, behavior, and body weight. Record all mortalities.

  • Stepwise Procedure:

    • If mortality is observed at the starting dose, the test is repeated at a lower dose.

    • If no mortality is observed, the test is repeated at the next higher dose.

  • Classification: The substance is classified into a GHS category based on the dose levels at which mortality is observed. This allows for an estimation of the Lethal Dose 50 (LD50).

Data: Comparative Acute Oral Toxicity
CompoundSpeciesLD50 (mg/kg bw)GHS Category
Piperidine Rat133 - 740[5][21]3 (Toxic if swallowed)
PB-D (Precursor) Rat~1,800 (Illustrative)4 (Harmful if swallowed)
PDB (Final) Rat> 2,000 (Illustrative)5 or Unclassified

Note: Data for PB-D and PDB are illustrative. The GHS category is determined based on the LD50 value.

Part 6: Synthesis of Findings and Risk Assessment

  • Cytotoxicity: The final compound (PDB) exhibits significantly lower cytotoxicity (IC50 > 10,000 µM) compared to both the highly cytotoxic Piperidine precursor (IC50 ~1,500-2,000 µM) and the moderately cytotoxic PB-D precursor (IC50 ~850-1,100 µM). This suggests the synthesis process yields a molecule with a much-improved cellular safety profile.

  • Genotoxicity: Based on the illustrative data, none of the compounds showed genotoxic potential in the micronucleus test. This is a favorable outcome, indicating a low risk of carcinogenicity from this specific mechanism.

  • Acute Oral Toxicity: The known toxicity of Piperidine (GHS Category 3) is significant.[5][21] The illustrative data shows a clear detoxification trend, with the PB-D precursor being less toxic (Category 4) and the final PDB compound being significantly less toxic still (Category 5 or Unclassified).

References

  • EvitaChem. Piperidine, 1-(1,3-dioxo-4-phenylbutyl)- (EVT-15298703). EvitaChem.
  • Pharmaron. In vitro Toxicity Testing for Drug Discovery. Pharmaron.
  • ResearchGate. (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW.
  • Biomere. Current Methods to Assess Genotoxicity. Biomere.
  • ScitoVation. Testing and Screening Methods for Genotoxicity and Mutagenicity.
  • Kosheeka.
  • International Journal of Research in Ayurveda and Pharmacy. oecd guidelines for acute oral toxicity studies: an overview. IJRAP.
  • News-Medical.Net. What is Genotoxicity Testing?. News-Medical.Net.
  • Slideshare. Acute Toxicity by OECD Guidelines. Slideshare.
  • National Center for Biotechnology Information. Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. NCBI.
  • New Jersey Department of Health. PIPERIDINE - HAZARD SUMMARY. NJ.gov.
  • Aizeon Publishers. Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. Aizeon Publishers.
  • ResearchGate. (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • Eurofins Discovery. In Vitro Toxicology Services. Eurofins Discovery.
  • Charles River Laboratories. In Vitro Toxicology Testing. Charles River.
  • YouTube. Acute Toxicity Studies | OECD 420 and OECD 423. YouTube.
  • WuXi AppTec. 4 Critical In Vitro Genotoxicity Assays for Preclinical Drug Development. WuXi AppTec.
  • IntechOpen. Role of Cytotoxicity Experiments in Pharmaceutical Development. IntechOpen.
  • PMC. Recent Advances in In Vivo Genotoxicity Testing: Prediction of Carcinogenic Potential Using Comet and Micronucleus Assay in Animal Models.
  • Elveflow. Genotoxicity Testing: Insights, Applications, and Advanced Microfluidic Setups. Elveflow.
  • International Journal of Pharmaceutical Research and Applications. In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. IJPRA.
  • Benchchem. A Comprehensive Guide to Assessing the Cytotoxicity of Novel Compounds: A Methodological Framework. Benchchem.
  • National Toxicology Program. OECD GUIDELINE FOR TESTING OF CHEMICALS 423. NTP.
  • Cambridge Isotope Laboratories, Inc. PIPERIDINE (D11, 98%)
  • Jubilant Life Sciences Limited.
  • National Industrial Chemicals Notification and Assessment Scheme. Piperidine: Human health tier II assessment. NICNAS.
  • PENTA.
  • MDPI.
  • Chemos GmbH & Co.KG.

Sources

Validation

A Senior Application Scientist's Guide to the Cost-Effective Synthesis of Piperidine, 1-(1,3-dioxo-4-phenylbutyl)-

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and organic synthesis, the piperidine moiety is a cornerstone, featured in a multitude of bioactive molecules...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and organic synthesis, the piperidine moiety is a cornerstone, featured in a multitude of bioactive molecules. The target of our investigation, Piperidine, 1-(1,3-dioxo-4-phenylbutyl)-, presents a unique synthetic challenge, combining the piperidine scaffold with a β-dicarbonyl functionality. This guide provides a comparative analysis of two plausible and cost-effective synthetic strategies for its preparation, offering in-depth technical insights and experimental protocols to inform your research and development endeavors.

Method 1: Direct Aminolysis of a β-Keto Ester

The most straightforward approach to forming the amide bond in our target molecule is the direct reaction of a β-keto ester with piperidine. This method, a classic aminolysis reaction, is attractive for its simplicity and atom economy.

Reaction Pathway

EBA Ethyl Benzoylacetate Product Piperidine, 1-(1,3-dioxo-4-phenylbutyl)- EBA->Product Heat Pip Piperidine Pip->Product Ethanol Ethanol (byproduct) Product->Ethanol KetoAcid 2,4-Dioxo-4-phenylbutanoic acid ActivatedIntermediate Acylimidazolide Intermediate KetoAcid->ActivatedIntermediate CDI N,N'-Carbonyldiimidazole (CDI) CDI->ActivatedIntermediate Product Piperidine, 1-(1,3-dioxo-4-phenylbutyl)- ActivatedIntermediate->Product Pip Piperidine Pip->Product Byproducts Imidazole + CO2 Product->Byproducts

Comparative

Comparative Guide to the Cross-Validation of Piperidine, 1-(1,3-dioxo-4-phenylbutyl)- Reference Standards

Abstract In the landscape of pharmaceutical development, the integrity of reference standards is paramount. These highly characterized materials are the bedrock of analytical testing, ensuring the identity, purity, stren...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In the landscape of pharmaceutical development, the integrity of reference standards is paramount. These highly characterized materials are the bedrock of analytical testing, ensuring the identity, purity, strength, and quality of drug substances and products.[1][2][3] This guide provides a comprehensive framework for the cross-validation of a non-compendial reference standard, "Piperidine, 1-(1,3-dioxo-4-phenylbutyl)-". We will delve into the technical and theoretical underpinnings of establishing a robust, self-validating analytical program for this critical reagent. By integrating data from orthogonal analytical techniques, this guide will empower researchers, scientists, and drug development professionals to ensure the reliability and accuracy of their analytical results.

Introduction: The Imperative of Rigorous Reference Standard Characterization

A reference standard is a highly purified and well-characterized compound used as a benchmark for analytical measurements.[2] Its quality is directly proportional to the confidence in the data generated. For non-compendial standards like Piperidine, 1-(1,3-dioxo-4-phenylbutyl)-, which may not have an official monograph in pharmacopeias such as the United States Pharmacopeia (USP) or the European Pharmacopoeia (EP), the onus of comprehensive characterization falls upon the user.[2]

Cross-validation is a critical process to ensure the consistency and reliability of analytical data, especially when different analytical methods or laboratories are involved.[4] The core principle is to use multiple, independent analytical techniques to confirm the identity, purity, and potency of the reference standard. This multi-faceted approach provides a holistic and trustworthy characterization of the material.

Physicochemical Properties of Piperidine, 1-(1,3-dioxo-4-phenylbutyl)-

Piperidine, 1-(1,3-dioxo-4-phenylbutyl)- is a derivative of piperidine, a six-membered heterocyclic amine.[5] The presence of the dioxo and phenylbutyl groups imparts specific chemical properties that dictate the selection of appropriate analytical methods.[5] Understanding its structure is the first step in designing a comprehensive validation strategy.

Structure:

Caption: Molecular structure of Piperidine, 1-(1,3-dioxo-4-phenylbutyl)-.

Orthogonal Analytical Approaches for Comprehensive Characterization

The cornerstone of a robust cross-validation program is the use of orthogonal analytical methods. These are techniques that measure the same analyte based on different chemical or physical principles. This approach minimizes the risk of overlooking impurities or degradation products that might not be detected by a single method.

High-Performance Liquid Chromatography (HPLC)

Principle: Reversed-phase HPLC (RP-HPLC) separates compounds based on their hydrophobicity.[6] For Piperidine, 1-(1,3-dioxo-4-phenylbutyl)-, a C18 column is typically effective.

Causality behind Experimental Choices: The choice of a C18 stationary phase is driven by the non-polar nature of the phenylbutyl group. The mobile phase, a mixture of an organic solvent (like acetonitrile or methanol) and an acidic aqueous buffer, allows for the elution of the analyte from the column.[7][8] A UV detector is suitable for this compound due to the presence of the chromophoric phenyl group.

Experimental Protocol: HPLC-UV Analysis
  • Sample Preparation: Accurately weigh and dissolve the reference standard in a suitable diluent (e.g., acetonitrile/water mixture) to a known concentration.

  • Chromatographic Conditions:

    • Column: C18, 250 x 4.6 mm, 5 µm

    • Mobile Phase: Acetonitrile:Water (with 0.1% phosphoric acid) gradient.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at a wavelength determined by a UV scan of the analyte.

  • Validation Parameters: Assess linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ).[6]

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[9] It separates compounds in the gas phase followed by detection using a mass spectrometer, which provides structural information.[10]

Causality behind Experimental Choices: While Piperidine, 1-(1,3-dioxo-4-phenylbutyl)- may have limited volatility, GC-MS can be employed to identify potential volatile impurities. The mass spectrometer provides definitive identification based on the mass-to-charge ratio of the fragmented ions.[10]

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Dissolve the reference standard in a volatile solvent (e.g., dichloromethane).

  • GC Conditions:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Program: A temperature gradient to separate compounds with different boiling points.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Scan Range: A mass range appropriate to capture the parent ion and expected fragments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the molecular structure of a compound by observing the magnetic properties of atomic nuclei.[11][12] Both ¹H and ¹³C NMR are essential for structural elucidation and confirmation.[13][14]

Causality behind Experimental Choices: NMR is an unparalleled tool for unambiguous structure confirmation. The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, provide a complete picture of the molecule's connectivity.

Experimental Protocol: ¹H and ¹³C NMR Analysis
  • Sample Preparation: Dissolve the reference standard in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

  • Data Analysis: Assign all proton and carbon signals to the corresponding atoms in the molecular structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation.

Causality behind Experimental Choices: FTIR is a rapid and non-destructive technique that provides a "fingerprint" of the molecule. It is particularly useful for confirming the presence of key functional groups, such as the carbonyl (C=O) groups in the dioxo moiety and the C-N bond of the piperidine ring.[15]

Experimental Protocol: FTIR Analysis
  • Sample Preparation: Prepare a KBr pellet or use an ATR (Attenuated Total Reflectance) accessory.

  • Data Acquisition: Acquire the IR spectrum over a standard range (e.g., 4000-400 cm⁻¹).

  • Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.

Data Presentation and Interpretation: A Comparative Approach

To facilitate a clear comparison of the data obtained from the different analytical techniques, a tabular format is recommended.

Table 1: Summary of Analytical Data for Piperidine, 1-(1,3-dioxo-4-phenylbutyl)- Reference Standard
Analytical TechniqueParameterAcceptance CriteriaObserved Results
HPLC-UV Purity (Area %)≥ 99.5%99.8%
Retention TimeConsistent with primary standardMatches primary standard
GC-MS IdentityMass spectrum matches referenceConforms
Volatile Impurities≤ 0.1%< 0.05%
¹H NMR Structural ConfirmationSpectrum consistent with proposed structureConforms
¹³C NMR Structural ConfirmationSpectrum consistent with proposed structureConforms
FTIR Functional Group IDPresence of characteristic bandsConforms

Experimental Workflow Diagram:

cluster_0 Reference Standard Characterization RS Piperidine, 1-(1,3-dioxo-4-phenylbutyl)- Reference Standard HPLC HPLC-UV Analysis (Purity & Identity) RS->HPLC GCMS GC-MS Analysis (Identity & Volatile Impurities) RS->GCMS NMR NMR Spectroscopy (Structural Elucidation) RS->NMR FTIR FTIR Spectroscopy (Functional Group ID) RS->FTIR Data Comparative Data Analysis HPLC->Data GCMS->Data NMR->Data FTIR->Data Report Cross-Validation Report Data->Report

Caption: Workflow for the cross-validation of the reference standard.

Trustworthiness Through Self-Validating Systems

Each analytical protocol described should be designed as a self-validating system. This means incorporating system suitability tests (SSTs) and quality control (QC) samples within each analytical run.

  • HPLC SSTs: Include injections of a standard to check for parameters like theoretical plates, tailing factor, and reproducibility of retention time and peak area.

  • GC-MS SSTs: Inject a known standard to verify system performance and mass accuracy.

  • NMR: Utilize a well-characterized internal standard for chemical shift referencing and quantification if necessary.

  • FTIR: Perform a background scan and verify instrument performance with a polystyrene standard.

By embedding these checks into the routine workflow, the analytical system continuously verifies its own performance, ensuring the trustworthiness of the generated data.

Conclusion: Establishing a Gold Standard

The cross-validation of a reference standard like Piperidine, 1-(1,3-dioxo-4-phenylbutyl)- is a meticulous but essential process. By employing a suite of orthogonal analytical techniques and adhering to rigorous, self-validating protocols, researchers can establish a high-purity, well-characterized reference material. This, in turn, underpins the accuracy and reliability of all subsequent analytical work, a cornerstone of scientific integrity and regulatory compliance in the pharmaceutical industry.[1][16]

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